Oleanonic Acid

Catalog No.
S003575
CAS No.
17990-42-0
M.F
C30H46O3
M. Wt
454.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleanonic Acid

CAS Number

17990-42-0

Product Name

Oleanonic Acid

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

InChI

InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-22H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,27-,28+,29+,30-/m0/s1

InChI Key

FMIMFCRXYXVFTA-FUAOEXFOSA-N

SMILES

Array

Synonyms

oleanonic acid

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)O)C

Isomeric SMILES

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C

The exact mass of the compound Oleanonic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

oleanolic acid botanical sources and natural occurrence

Author: Smolecule Technical Support Team. Date: February 2026

Botanical Sources and Natural Occurrence

Oleanolic acid (OA, C₃₀H₄₈O₃) is a pentacyclic triterpenoid found throughout the plant kingdom, often as a free acid or aglycone for triterpenoid saponins [1]. It is a secondary metabolite, biosynthesized from lupine, and can be oxidized or rearranged to form other compounds like taraxasterol and ursolic acid [1].

The table below lists common botanical sources and their typical oleanolic acid content:

Plant Source Common Name Part of Plant Used Oleanolic Acid Content / Notes
Olea europaea Olive Leaves, Fruit One of the most common and studied sources [2] [3].
Vitis vinifera Grapes Fruit A notable dietary source [4].
Various species Apples, Rosemary, Jujube Fruit, Leaves Found in many medicinal herbs and edible plants [4] [3].
Elaeagnus angustifolia L. Oleaster / Russian Olive Fruit Traditionally used; contains OA among other phenolic compounds [5] [6].
Lantana camara Lantana Whole Plant Source for extraction and characterization [1].

Extraction and Characterization Methods

Extraction Protocols

Optimal extraction is crucial due to OA's low concentration in plants. It is a hard-hydrophobic compound, practically insoluble in water (1.748 µg/L) [1]. Its solubility is best in medium-polarity solvents.

  • Solvent Selection: The Hildebrand solubility parameter (δ) is a key guide. OA has a δ of 10.2, with optimal extraction using solvents like n-butanol (δ 10.4), ethyl ether, chloroform, methanol, and ethanol [1].
  • Recommended Protocol: Aqueous ethanol (70-80%) is often the best solvent. Water content swells plant tissue, improving mass transfer of triterpenes [1]. A sequential extraction process is effective:
    • Defatting: Use petroleum ether to remove non-polar compounds like fats and waxes [1].
    • Primary Extraction: Follow with ethyl ether, methanol, or preferably, aqueous ethanol for exhaustive OA recovery [1].
  • Advanced Techniques: Ultrasound-assisted extraction can improve efficiency and yield, as noted in a study on oleaster fruit [6].
Analytical Characterization

Confirming the identity and purity of extracted OA requires multiple analytical techniques.

  • Physical Properties: Pure OA is a crystalline solid with a high melting point of 306-313 °C [1]. It appears as whitish prismatic or fine needle-shaped crystals depending on the recrystallization solvent [1].
  • Spectroscopic Data:
    • UV-VIS: Shows a unique narrow absorbance peak at ~205-210 nm [1].
    • ¹H-NMR: Key signals include tertiary methyl groups (δ 0.81-1.20) and a characteristic olefinic proton at δ 5.43 (1H, brs, H-12) [1].
    • ¹³C-NMR: Displays signals for an oxygenated carbon (δ ~79.9, C-3), a tri-substituted double bond (δ ~124.2 and ~146.5, C-12 & C-13), and a carboxyl group (δ ~181.9, C-28) [1].
    • Mass Spectrometry (MS): LC-ESI-ITTOF shows prominent peaks at m/z 455.35 [M-H]⁻ and 456.35 [1]. GC-MS (EI) major fragments include m/z 203.2 and 202.2 [1].

This diagram illustrates the core workflow from plant material to a characterized oleanolic acid extract:

start Plant Material (Leaves, Fruits) step1 Solvent Extraction (Recommended: 70-80% Aqueous Ethanol) start->step1 step2 Crude Extract step1->step2 step3 Purification & Concentration step2->step3 step4 Characterization step3->step4 uv UV-VIS (λ_max ~205 nm) step4->uv nmr NMR Spectroscopy (Confirm structure) step4->nmr ms Mass Spectrometry (m/z 455.35 [M-H]⁻) step4->ms

Biological Activities and Therapeutic Potential

Oleanolic acid exhibits a wide range of biological activities through complex and multifactorial mechanisms, making it a promising candidate for drug development.

Biological Activity Observed Effects / Potential Mechanisms Key Findings / Research Status
Antioxidant Neutralizes reactive oxygen species (ROS); inhibits lipid peroxidation; modulates inflammatory signaling pathways (e.g., NF-κB) [4]. Protects against oxidative stress linked to cancer, cardiovascular, and neurodegenerative diseases [4].
Anti-inflammatory Modulates signaling pathways; suppresses production of pro-inflammatory cytokines and adipokines (e.g., resistin) [7]. Underlies potential for treating metabolic syndrome, inflammatory diseases, and skin conditions (e.g., eczema) [2] [7].
Hepatoprotective Protects liver cells from toxins; supports regeneration; reduces liver enzyme levels [2] [3]. Clinical studies show regular intake can reduce liver enzyme levels by up to 20% [2].
Anticancer Induces apoptosis (programmed cell death) in cancer cells [3]. Under investigation for treating chronic conditions like hepatitis and cancer; some formulations in Phase II trials by 2025 [2].
Antidiabetic & Anti-obesity Enhances insulin response; preserves β-cell function; suppresses resistin induction in adipocytes by modulating Tyk-STAT signaling [4] [7]. Improves metabolic parameters; potential therapeutic for Type II diabetes and obesity-related complications [7].

The anti-diabetic and anti-inflammatory effects of OA are linked to its modulation of specific cellular signaling pathways, particularly in adipocytes:

OA Oleanolic Acid (OA) Tyk2 Tyk2 Kinase OA->Tyk2 Modulates Resistin Resistin Production (Pro-inflammatory Adipokine) OA->Resistin Suppresses STAT1 STAT1 Tyk2->STAT1 Phosphorylates STAT3 STAT3 Tyk2->STAT3 Phosphorylates Phospho1 Phosphorylated STAT1 STAT1->Phospho1 Phospho3 Phosphorylated STAT3 STAT3->Phospho3 Phospho1->Resistin Phospho3->Resistin Outcome Reduced Inflammation Improved Insulin Response Resistin->Outcome

Industrial Production and Market Outlook

While plant extraction is current primary source, microbial cell factories using engineered Saccharomyces cerevisiae present a promising sustainable alternative. Recent metabolic engineering strategies have achieved OA titers of 606.9 mg/L, dramatically enhancing potential for industrial production [8].

The global oleanolic acid market is growing, valued at USD 27.5 million in 2023 and projected to reach USD 34.8 million by 2029 (CAGR 5.6%) [3]. The 95% purity grade is critical for pharmaceutical applications, and the Asia-Pacific region, particularly China, dominates the market due to strong traditional medicine usage [9] [3].

References

Oleanolic Acid Pharmacokinetics and ADME Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core pharmacokinetic and ADME characteristics of oleanolic acid, highlighting its key challenges and quantitative metrics.

Parameter Description / Value Implications
Absolute Oral Bioavailability 0.7% in rats [1] Extremely low; major hurdle for oral drug development.
Apparent Permeability (Papp) 1.1–1.3 × 10⁻⁶ cm/s (Caco-2, apical-to-basolateral) [2] Confirms poor intestinal permeability, classifying it as a low-permeability compound [1].
Aqueous Solubility Very low (1.748 µg/L, ~4.61 mg/L reported elsewhere) [3] [2] Limits dissolution in gastrointestinal fluids, a key factor for low absorption.
Primary ADME Challenges Poor absorption and extensive metabolic clearance [1]. Metabolized by cytochrome P450 isozymes (e.g., CYP3A) in the intestine and liver [2]. Both low solubility/permeability and pre-systemic metabolism contribute to low bioavailability.
Elimination Half-life (t₁/₂) 41.9–52.7 min (intravenous, rat) [1] Relatively rapid elimination from the body.
Systemic Clearance (CL) 28.6–33.0 mL/min/kg (intravenous, rat) [1] Indicates moderate to high clearance.
Volume of Distribution (Vss) 437–583 mL/kg (intravenous, rat) [1] Suggests moderate distribution in tissues.

Methodologies for Key ADME Experiments

For researchers aiming to characterize OA's ADME profile, here are detailed protocols for critical assays as referenced in the literature.

  • In Vitro Permeability Assessment (Caco-2 Model): This assay evaluates a compound's ability to cross the intestinal epithelium. Culture Caco-2 cells on semi-permeable membranes until they form a confluent monolayer. Dissolve OA in a transport buffer (e.g., Hanks' Balanced Salt Solution) at concentrations of 10-20 µM. Add the solution to the donor compartment (apical side for A-B transport) and sample from the receiver compartment (basolateral side) at timed intervals. Analyze samples using LC-MS/MS to determine the apparent permeability coefficient (Papp). Inhibition studies can be performed by adding a known peptide transporter substrate (e.g., 1 mM Gly-Sar) to confirm involvement of specific transporters [4].

  • In Situ Single-Pass Intestinal Perfusion (SPIP): This model provides a more complex permeability assessment while maintaining intestinal physiology. Anesthetize rats and surgically expose a segment of the intestine. Perfuse a solution containing OA (e.g., in MES buffer, pH 6.0) through the intestinal lumen at a constant flow rate. Collect the perfusate exiting the segment and measure the drug concentration. The effective permeability (Peff) is calculated based on the disappearance of the drug from the lumen. As with Caco-2, permeability can be assessed with and without transporter inhibitors [4].

  • Metabolic Stability in Liver Microsomes: This assay predicts hepatic clearance. Incubate OA (e.g., 1 µM) with rat or human liver microsomes in the presence of an NADPH-regenerating system at 37°C. Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 45 minutes) and stop the reaction with an organic solvent like acetonitrile. Measure the remaining parent compound over time via LC-MS/MS to determine the intrinsic clearance (CLint) [1].

  • Pharmacokinetic Study in Rodents: To obtain in vivo parameters, administer OA intravenously (e.g., 0.5-2 mg/kg) and orally (e.g., 25-50 mg/kg) to rats. Collect serial blood samples at predetermined time points post-dose. Process plasma and quantify OA concentrations using a validated bioanalytical method (e.g., LC-MS/MS). Calculate key pharmacokinetic parameters like AUC, Cmax, t₁/₂, CL, and Vss using non-compartmental analysis. Absolute oral bioavailability (F) is calculated as (AUC_po × Dose_iv) / (AUC_iv × Dose_po) × 100% [1].

Strategies to Improve Oral Bioavailability

Research has focused on overcoming OA's limitations through various formulation and prodrug strategies.

  • Lipid-Based Formulations: The phospholipid complex (OPC) strategy involves forming a complex between OA and phospholipids. This approach can shift the drug's partition coefficient, enhancing membrane permeability and absorption. A solidified powder (OPCH) using hydroxyapatite as a carrier further improved the dissolution rate and flowability for processing [2].

  • Prodrug Targeting for Transporter Uptake: Propylene glycol-linked amino acid/dipeptide diester prodrugs have been designed to target the peptide transporter 1 (PepT1) in the intestine. These prodrugs significantly increase effective permeability in the SPIP model and showed a 3- to 3.5-fold improvement in AUC and Cmax in rat pharmacokinetic studies, confirming enhanced absorption via this targeted pathway [4].

  • Metabolic Inhibition: Co-administration with Cytochrome P450 inhibitors like ketoconazole (KCZ) has been explored. When the OPCH formulation was administered with KCZ, the intestinal absorption of OA was further improved by inhibiting its pre-systemic metabolism, primarily by CYP3A enzymes [2].

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can enhance the aqueous solubility of hydrophobic compounds like OA. A study in growing pigs showed that a cyclodextrin-OLA complex increased the apparent total tract digestibility of dry and organic matter, though systemic plasma levels remained low [5].

The following diagram illustrates the interconnected strategies for improving the oral bioavailability of Oleanolic Acid.

G OA Oleanolic Acid (OA) Challenge1 Low Solubility OA->Challenge1 Challenge2 Low Permeability OA->Challenge2 Challenge3 Extensive Metabolism OA->Challenge3 Strat1 Lipid-Based Complexes (e.g., OPC, OPCH) Challenge1->Strat1 Addresses Strat4 Cyclodextrin Complexation Challenge1->Strat4 Addresses Challenge2->Strat1 Addresses Strat2 Transporter-Targeted Prodrugs (e.g., PepT1 substrates) Challenge2->Strat2 Addresses Strat3 Metabolic Inhibitors (e.g., Ketoconazole) Challenge3->Strat3 Addresses Goal Enhanced Oral Bioavailability Strat1->Goal Strat2->Goal Strat3->Goal Strat4->Goal

Strategies to overcome OA's ADME challenges

Key Takeaways for Research and Development

  • The primary challenge for Oleanolic Acid is its extremely low oral bioavailability (0.7%), resulting from poor aqueous solubility, low intestinal permeability, and significant pre-systemic metabolism [1] [2].
  • Promising solutions involve dual-strategy formulations that simultaneously address multiple limitations. For instance, a solidified phospholipid complex (OPCH) improves both solubility and permeability, while its co-administration with a metabolic inhibitor like ketoconazole can further boost systemic exposure [2].
  • Targeted prodrug design is a highly effective approach. Exploiting intestinal transporters like PepT1 with propylene glycol-linked diesters has proven to significantly enhance permeability and oral bioavailability in preclinical models [4].

References

Core Biosynthetic Pathway of Oleanolic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Oleanolic acid is a pentacyclic triterpenoid derived from the mevalonate (MVA) pathway in the plant cytoplasm [1] [2]. The biosynthesis process can be broken down into three major stages, which are illustrated in the diagram below.

G cluster_0 Stage 1: Precursor Formation cluster_1 Stage 2: Triterpenoid Backbone Formation cluster_2 Stage 3: C-28 Oxidation AcetylCoA Acetyl-CoA MVA Mevalonic Acid (MVA) AcetylCoA->MVA IPP_DMAPP IPP / DMAPP MVA->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP Squalene Squalene FPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene BAS β-Amyrin Synthase (bAS/BAS) Oxidosqualene->BAS beta_amyrin β-Amyrin CYP716A CYP716A P450 + CPR beta_amyrin->CYP716A BAS->beta_amyrin Erythrodiol Erythrodiol Erythrodiol->CYP716A OleanolicAldehyde Oleanolic Aldehyde OleanolicAldehyde->CYP716A OleanolicAcid Oleanolic Acid CYP716A->Erythrodiol CYP716A->OleanolicAldehyde CYP716A->OleanolicAcid

Diagram 1: The core enzymatic pathway for oleanolic acid biosynthesis in plants. The process begins with primary metabolism (MVA pathway) and proceeds through cyclization and sequential oxidation steps.

Key Enzymes and Gene Families

The efficiency of the OA pathway is highly dependent on the specific enzymes involved. Research in engineered yeast has shown significant variation in productivity depending on the gene homologues used.

Table 1: Key Enzymes in Oleanolic Acid Biosynthesis

Enzyme Gene Family / Example Function Catalytic Steps Localization
β-Amyrin Synthase bAS / BAS Cyclizes 2,3-oxidosqualene to form the β-amyrin backbone [3] [4]. 1 Cytoplasm
Cytochrome P450 CYP716A subfamily Catalyzes the three-step oxidation of β-amyrin at the C-28 position [3] [4]. 3 (Multi-step) Endoplasmic Reticulum
Cytochrome P450 Reductase CPR Essential redox partner for CYP716A, provides electrons [3]. - Endoplasmic Reticulum

Regulatory Networks and Stress Induction

OA biosynthesis is not constitutive but is often induced by environmental stresses and regulated by complex signaling networks and transcription factors (TFs).

G ColdStress Cold Stress ICE1 ICE1 ColdStress->ICE1 HeatStress Heat Stress MYB MYB TFs HeatStress->MYB MeJA Methyl Jasmonate (MeJA) WRKY2 WRKY2 MeJA->WRKY2 BR Brassinosteroids (BR) CBF2 CBF2 BR->CBF2 ICE1->CBF2 PathwayGenes HMGR, FPS, SS, SE, bAS CBF2->PathwayGenes WRKY2->PathwayGenes MYB->PathwayGenes OA Oleanolic Acid PathwayGenes->OA

Diagram 2: Simplified regulatory network for OA biosynthesis. Environmental stresses and plant hormones activate specific transcription factors that upregulate the expression of key pathway genes.

Table 2: Characterized Transcription Factors Regulating OA Biosynthesis

Transcription Factor Species Inducing Signal Target Pathway Genes Effect on OA
CbCBF2 Conyza blinii Cold Stress, BR, JA [1] Upregulates β-Amyrin Synthase (CbβAS) [1] Significant Increase [1]
AeWRKY2 Aralia elata Methyl Jasmonate (MeJA) [2] Upregulates AeHMGR, AeFPS, AeSS, AeSE, AeβAS [2] Promotes Accumulation [2]
MYB TFs Rhododendron moulmainense Heat Stress [5] Putative regulators of OA synthesis genes [5] Significant Increase under heat [5]

Metabolic Engineering and Heterologous Production

Due to low yield and complex extraction from plants, microbial production using engineered yeast (Saccharomyces cerevisiae) is a promising alternative [3] [4].

Key Engineering Strategies:

  • Enzyme Pairing: Systematically selecting the most efficient β-amyrin synthase and CYP716A homologues is critical, as their performance varies significantly [4].
  • Redox Partner Optimization: Mismatch between the heterologous CYP450 and the native yeast CPR can lead to low yield and oxidative stress. Co-expressing a compatible plant CPR can enhance electron transfer and OA production [3].
  • Precursor Supply Enhancement: Overexpressing key genes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMGR), squalene synthase (SS), and squalene epoxidase (SE), channels metabolic flux toward OA [3].
  • Promoter and Strain Engineering: Using strong, inducible promoters (e.g., GAL promoters) and engineering regulatory networks (e.g., deleting GAL80) can greatly increase the expression of heterologous genes [3].

Experimental Workflow for Yeast Engineering: The typical workflow involves constructing expression plasmids for pathway genes, transforming yeast, and culturing in inducing conditions (e.g., galactose medium). Triterpenoids are then extracted from cells using organic solvents like ethyl acetate and analyzed by GC-MS or LC-MS [4].

Future Research and Production Outlook

Future advancements will likely focus on:

  • Systems and Synthetic Biology: Integrating multi-omics data (transcriptomics, metabolomics) with genome-scale models to identify new regulatory nodes and optimize metabolic fluxes [6].
  • AI Integration: Using deep learning to predict optimal enzyme variants, regulatory elements, and cultivation parameters [6].
  • Sustainable Production: Developing cheaper and greener bioprocesses to make plant-derived triterpenoids more accessible [6].

This guide synthesizes the current technical landscape of oleanolic acid biosynthesis. The field is rapidly advancing through the integration of traditional botany, molecular biology, and modern synthetic biology tools.

References

oleanolic acid basic pharmacological profile

Author: Smolecule Technical Support Team. Date: February 2026

Oleanolic Acid at a Glance

Pharmacological Activity Key Molecular Mechanisms / Pathways Involved Primary Experimental Evidence
Anti-inflammatory [1] [2] Inhibition of NF-κB, STAT3, Akt/mTOR pathways; Reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) [1]. In vivo models of ulcerative colitis, vascular inflammation, and allergic airway inflammation [1] [2].
Antioxidant [3] [1] Direct free radical scavenging; Enhancement of endogenous defenses (e.g., glutathione peroxidase, superoxide dismutase) [1]. In vitro DPPH radical scavenging assays; In vivo studies in Dahl salt-sensitive rats [3] [1].
Anticancer [4] [1] Induction of apoptosis; Modulation of PI3K/Akt/mTOR, ROS/ASK1/p38 MAPK, NF-κB, and STAT3 pathways; Inhibition of cell proliferation and angiogenesis [4] [1]. Preclinical studies on various cancer cell lines, including breast cancer (MCF-7), colorectal cancer (HCT-116), and hepatocellular carcinoma [4] [1].
Hepatoprotective [5] [1] [2] Protection against acute chemical-induced liver injury; Anti-fibrotic and anti-cirrhotic effects [5] [1]. Clinical use in China for liver disorders; Extensive in vivo studies in rodent models of liver injury and fibrosis [5] [2].
Anti-diabetic & Anti-obesity [6] Modulation of the PPAR signaling pathway; Improvement of glucose tolerance and insulin sensitivity; Reduction of visceral fat [6]. Network pharmacology prediction validated in a high-fat-diet-induced obesity mouse model [6].
Neuroprotective & Other [2] Research ongoing for potential in neurodegenerative diseases, psoriasis, and antiviral activity [5] [2]. In vivo model of IMQ-induced psoriasis [5]; In vitro and in vivo screening studies [2].

Key Signaling Pathways in Depth

Oleanolic acid exerts its multifaceted effects by modulating a complex network of cellular signaling pathways. The following diagram summarizes its primary mechanisms of action against inflammation and cancer.

OA_Mechanisms OA OA Inhibits NF-κB Inhibits NF-κB OA->Inhibits NF-κB Inhibits STAT3 Inhibits STAT3 OA->Inhibits STAT3 Modulates MAPK (p38, ERK1/2) Modulates MAPK (p38, ERK1/2) OA->Modulates MAPK (p38, ERK1/2) Inhibits PI3K/Akt/mTOR Inhibits PI3K/Akt/mTOR OA->Inhibits PI3K/Akt/mTOR Induces ROS Induces ROS OA->Induces ROS AntiInflammation AntiInflammation Anticancer Anticancer ↓ Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) ↓ Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) Inhibits NF-κB->↓ Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) ↓ Cell proliferation & inflammation ↓ Cell proliferation & inflammation Inhibits STAT3->↓ Cell proliferation & inflammation Cox-2 activation (PGI2 release) Cox-2 activation (PGI2 release) Modulates MAPK (p38, ERK1/2)->Cox-2 activation (PGI2 release) Pro-apoptotic signals Pro-apoptotic signals Modulates MAPK (p38, ERK1/2)->Pro-apoptotic signals ↓ Cell growth & survival ↓ Cell growth & survival Inhibits PI3K/Akt/mTOR->↓ Cell growth & survival Pro-apoptotic signals (in cancer cells) Pro-apoptotic signals (in cancer cells) Induces ROS->Pro-apoptotic signals (in cancer cells) ↓ Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)->AntiInflammation ↓ Cell proliferation & inflammation->AntiInflammation Cox-2 activation (PGI2 release)->AntiInflammation Vascular Health Pro-apoptotic signals->Anticancer ↓ Cell growth & survival->Anticancer

Key pathways targeted by oleanolic acid for anti-inflammatory and anticancer effects.

Challenges in Drug Development

A significant hurdle for the clinical application of oleanolic acid is its unfavorable biopharmaceutical properties. It is classified as a BCS Class IV drug, meaning it has both low aqueous solubility (1.75 μg/mL) and low permeability, leading to a very low oral bioavailability (0.7% in rats) [1].

Research is actively exploring strategies to overcome this, including:

  • Chemical Modification: Creating synthetic derivatives (e.g., CDDO and its methyl ester) with significantly enhanced potency [2].
  • Advanced Delivery Systems: Developing formulations using liposomes, nanoparticles, and polymeric micelles to improve solubility, protect the compound, and enhance its delivery to target tissues [1].

Detailed Experimental Protocols

For researchers looking to validate these activities, here are methodologies from key studies.

In Vivo Model of Psoriasis
  • Animal Model: Female BALB/c mice (6-8 weeks old) [5].
  • Model Induction: Psoriasis-like skin inflammation is induced by daily topical application of Imiquimod (IMQ) cream (62.5 mg/d) on the shaved back for 7 consecutive days [5].
  • Treatment: Two hours after IMQ application, mice are treated topically with either a control cream, hydrocortisone butyrate cream (positive control), or oleanolic acid cream at varying concentrations (1%, 5%, 10%) [5].
  • Evaluation:
    • PASI Scoring: The severity of erythema, scaling, and skin thickening is scored daily on a scale from 0 (none) to 4 (very severe) [5].
    • Histological Analysis: Skin tissues are collected, fixed in formalin, embedded in paraffin, and sectioned for H&E staining. Epidermal thickness is measured, and a Baker score is used for histopathological assessment [5].
    • Cytokine Measurement: Serum levels of IL-17, IL-23, IL-1β, and TNF-α are analyzed using ELISA kits [5].
In Vivo Model of Obesity
  • Animal Model: Mice are fed a high-fat diet (HFD) to induce obesity [6].
  • Treatment: Oleanolic acid is administered via drinking water or other routes for a specified period (e.g., 21 weeks in one study) [6].
  • Evaluation:
    • Metabolic Parameters: Body weight, visceral fat, glucose tolerance, and insulin levels are monitored [6].
    • Molecular Analysis: Tissues (e.g., liver) are analyzed to assess systemic inflammation, hepatic lipogenesis, and the activity of key pathways like the PPAR signaling pathway [6].

Conclusion and Future Perspectives

Oleanolic acid is a versatile natural product with a robust and multi-targeted pharmacological profile. Future work should focus on:

  • Advanced Clinical Trials: Moving beyond preclinical models to well-designed human studies.
  • Innovative Formulations: Further developing and optimizing drug delivery systems to fully realize its therapeutic potential.
  • Mechanistic Elucidation: Continuing to detail its complex interactions within cellular signaling networks.

References

Chemical Profile and Bioavailability

Author: Smolecule Technical Support Team. Date: February 2026

Oleanolic acid (OA) is a hydrophobic compound with eight chiral centers [1]. Its chemical structure consists of five rings, featuring a hydroxyl group at carbon C-3 and a carboxyl group at C-28, which are primary sites for chemical modification to improve its properties [1] [2].

A major challenge for its therapeutic application is its low aqueous solubility and poor oral bioavailability (0.7%), classifying it as a Biopharmaceutics Classification System (BCS) Class IV drug [3]. Research focuses on creating derivatives and using nanobiotechnology to enhance its solubility and bioavailability [2] [3].

Biological Activities and Mechanisms of Action

OA exhibits a wide range of pharmacological effects through complex and multifactorial mechanisms [4]. The table below summarizes its key activities and underlying mechanisms:

Biological Activity Reported Mechanisms of Action
Anti-inflammatory [1] [5] Inhibits NF-κB signaling; suppresses pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and enzymes (COX-2, iNOS) [1].
Anticancer/Antitumor [1] [2] [3] Induces mitochondrial apoptosis; upregulates tumor suppressor p53; causes cell cycle arrest; inhibits mTOR signaling [2] [3].
Hepatoprotective [1] [3] Protects against acute and chronic liver injury; activates the Nrf2 antioxidant pathway [3] [5].
Antidiabetic [1] [4] Enhances insulin response; preserves pancreatic β-cell function and survival [4].
Antiviral [1] [3] Demonstrates activity against HIV and influenza viruses; structure-activity relationship (SAR) shows conjugation with amino acids enhances anti-HIV-1 inhibition [1] [3].
Antibacterial [1] [3] Shows broad-spectrum antibacterial activity [1] [3].
Neuroprotective [1] [5] Activates Nrf2 to defend against oxidative stress in neurodegenerative conditions [1].

The anti-inflammatory and antioxidant activities of OA are often linked to its modulation of the NRF2 and NF-κB signaling pathways, which can be visualized as follows:

G cluster_NRF2 NRF2 Pathway (Antioxidant) cluster_NFkB NF-κB Pathway (Anti-inflammatory) OA Oleanolic Acid (OA) NRF2 Activates NRF2 OA->NRF2 NFkB Inhibits NF-κB Activation OA->NFkB AntioxidantGenes Induces Antioxidant Genes NRF2->AntioxidantGenes ROS Reduces Oxidative Stress AntioxidantGenes->ROS Cytokines Suppresses Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Cytokines Enzymes Downregulates Enzymes (COX-2, iNOS) Cytokines->Enzymes

Figure 1: Proposed signaling pathways for Oleanolic Acid's anti-inflammatory and antioxidant effects.

Clinical and Preclinical Developments

OA is not just a laboratory compound; it has achieved notable clinical success.

  • Approved Drugs: OA itself has been used as an over-the-counter oral hepatic drug in China for over 20 years to treat liver disorders such as viral hepatitis [2] [3].
  • Advanced Derivatives: Semisynthetic derivatives have been developed for enhanced potency. Omaveloxolone (RTA 408), an OA derivative, was approved by the FDA in 2023 as the first treatment for Friedreich's ataxia, a neurodegenerative disease [1]. It is a potent activator of the Nrf2 pathway [1].
  • Clinical Trials: Bardoxolone methyl (CDDO-Me), another potent synthetic triterpenoid, has successfully completed Phase I clinical trials for cancer and has been investigated for chronic kidney disease [3].

Experimental Protocols for Researchers

Extraction and Isolation from Plant Material

A common method for obtaining OA from plant material involves solvent extraction and isolation [2] [4].

  • Plant Material Preparation: Air-dry the plant source and grind it into a fine powder [6].
  • Defatting: To remove non-polar compounds, sequentially extract the powder with a non-polar solvent like petroleum ether or n-hexane [2] [4].
  • Extraction of OA: Extract the defatted plant material with a medium-polarity solvent.
    • Recommended Solvents: Methanol, ethanol, or aqueous ethanol (e.g., 70-80%) [4]. Ethanol is preferred for its lower toxicity [4].
    • Technique: Ultrasound-assisted extraction can improve efficiency [2]. Filter the extract and concentrate it to dryness using a rotary evaporator [6].
  • Isolation and Purification: Isulate OA from the crude extract using techniques like vacuum liquid chromatography or silica gel column chromatography. Elution is typically performed with solvents of increasing polarity, such as chloroform and methanol [2].
HPLC Analysis and Quantification

A binary-phase High-Performance Liquid Chromatography (HPLC) method can be used for precise quantification [6].

  • Column: Kromasil C18 column (150 × 4.6 mm, 10 μm) with a pre-column [6].
  • Mobile Phase: Methanol and 0.03 M phosphate buffer (pH 3.0) in a ratio of 90:10 (v/v) [6].
  • Flow Rate: 0.5 ml/min [6].
  • Detection: UV detection at 214 nm [6].
  • Injection Volume: 10 µl [6].
  • Sample Preparation: Dissolve the extract in methanol and filter through a 0.45 μm membrane filter before injection [6].

Future Research Directions

Despite promising developments, several challenges and opportunities remain.

  • Overcoming Solubility and Bioavailability: This remains a primary focus. Strategies include the continued synthesis of novel derivatives and the application of drug delivery systems like nanoparticles [3].
  • Elucidating Mechanisms: While many pathways are known, the precise molecular targets and full mechanisms of action for some of OA's activities require further clarification [1] [3].
  • Exploring New Sources: Research into more efficient production methods continues, including the engineering of microbial cell factories like Saccharomyces cerevisiae to produce OA sustainably [7] [3].

Oleanolic acid serves as a versatile scaffold for drug development. Its progression from a natural product to approved drugs and ongoing clinical trials underscores its significant value in modern medicine.

References

Comprehensive Technical Guide: Anti-Inflammatory Mechanisms of Oleanolic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid, has garnered significant scientific interest for its potent anti-inflammatory properties and potential therapeutic applications. Chemically identified as 3β-hydroxyolean-12-en-28-oic acid, OA is widely distributed in over 2000 plant species, with particularly high concentrations found in olive fruit (Olea europaea), apple skin, ginseng, papaya fruit, and dark plums, where concentrations can reach up to 1% by dry weight. [1] OA exists both as a free compound and as an aglycone precursor for triterpenoid saponins, where it is bonded to one or more sugar chains. [1] The compound's chemical structure features three reactive regions that are crucial for its biological activity: the C3-OH group, the C12=C13 double bond, and the C28-COOH group. [1] These reactive sites have been strategically targeted for synthetic modification, leading to the development of derivatives with enhanced pharmacological activities, such as the extensively studied 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) and its C-28 methyl ester (CDDO-Me). [1]

The structural similarity between OA and cholesterol, particularly the shared polycyclic rigid planar structure and 3β-hydroxyl group, enables OA to incorporate into cellular membranes and influence membrane fluidity and stability. [2] This property has been exploited in pharmaceutical formulations where OA serves as a cholesterol substitute in liposomal preparations, enhancing both stability and drug delivery efficiency. [2] As a pharmacological agent, OA exhibits a broad spectrum of biological activities, including remarkable antioxidant, anti-inflammatory, antiviral, and anti-diabetic effects, with demonstrated efficacy against proliferation in tumor-bearing mice and protective effects in various inflammatory disease models. [1] The anti-inflammatory activity of OA is particularly noteworthy, as it operates through multiple complementary mechanisms, modulating key inflammatory signaling pathways at both transcriptional and translational levels, making it a promising candidate for the development of alternative and complementary therapies for inflammatory diseases. [1]

Molecular Mechanisms of Action

Key Signaling Pathways

Oleanolic acid exerts its anti-inflammatory effects through a complex, multi-targeted approach that involves the modulation of several crucial inflammatory signaling pathways. The primary mechanism involves the simultaneous regulation of the nuclear factor-κB (NF-κB) and nuclear factor erythroid-2-related factor 2 (NRF-2) pathways, which represent two fundamental systems controlling cellular inflammatory and oxidative stress responses. [1] OA significantly inhibits the NF-κB pathway, a master regulator of inflammation, by suppressing the phosphorylation of IκB (pIKB) and p65 (pP65), thereby preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes. [1] This inhibition results in the decreased expression of various inflammatory mediators, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). [1]

Concurrently, OA activates the NRF-2 pathway, a critical cellular defense system against oxidative stress, leading to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH). [1] Additionally, OA modulates the mitogen-activated protein kinase (MAPK) signaling cascade, evidenced by its inhibition of phosphorylation of c-JUN N-terminal kinase (pJNK), p38 (pP38), and other MAPK components. [1] [3] This triple-pathway approach (NF-κB, NRF-2, and MAPK) allows OA to comprehensively suppress inflammatory processes at multiple levels. More recently, research has revealed that OA also targets the NLRP3 inflammasome, a multiprotein complex that activates caspase-1 and promotes the maturation of IL-1β and IL-18. [3] OA suppresses NLRP3 inflammasome activation by reducing voltage-dependent anion channel (VDAC) expression and decreasing reactive oxygen species (ROS) production, which are crucial for inflammasome assembly and activation. [3] This mechanism is particularly relevant in obesity-related inflammation, where OA has been shown to inhibit adipose tissue inflammation and improve insulin resistance. [3]

Table 1: Key Anti-Inflammatory Mechanisms of Oleanolic Acid and Derivatives

Target/Pathway Effect of OA Biological Consequences Experimental Evidence
NF-κB Signaling Inhibits pIKB, pTAK, pP65 phosphorylation ↓ TNF-α, IL-6, IL-1β, COX-2, iNOS In vivo colitis models, LPS-induced inflammation [1] [4]
MAPK Signaling Suppresses pJNK, pP38 phosphorylation ↓ Pro-inflammatory cytokine production RAW 264.7 macrophages, obese mouse models [1] [3]
NLRP3 Inflammasome Reduces VDAC expression and ROS production ↓ Caspase-1 activation, IL-1β maturation Bone marrow-derived macrophages, HFD-induced obesity [3]
NRF-2 Pathway Activates NRF-2 signaling ↑ SOD, GSH, HO-1; antioxidant effects Lung injury models, subarachnoid hemorrhage [1]
Cell Adhesion Molecules Inhibits VCAM-1, ICAM-1 expression ↓ Monocyte adhesion and transendothelial migration HUVECs, vascular inflammation models [4] [5]
JAK/STAT Signaling Modulates STAT3 activation ↓ Th17 differentiation, inflammatory response Ulcerative colitis, allergic inflammation [1] [6]
Mechanism Visualization

The following diagram illustrates the core anti-inflammatory mechanisms of oleanolic acid, integrating the key pathways described above:

G cluster_pathways Molecular Pathways cluster_effects Cellular Effects cluster_outcomes Therapeutic Outcomes OA Oleanolic Acid (OA) NFkB NF-κB Pathway OA->NFkB Inhibits MAPK MAPK Signaling OA->MAPK Suppresses NLRP3 NLRP3 Inflammasome OA->NLRP3 Suppresses NRF2 NRF-2 Pathway OA->NRF2 Activates CAMs Cell Adhesion Molecules OA->CAMs Downregulates Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, IL-17) NFkB->Cytokines MAPK->Cytokines NLRP3->Cytokines Protection ↑ Barrier Protection & Antioxidants NRF2->Protection Recruitment ↓ Immune Cell Recruitment & Activation CAMs->Recruitment AntiInflammatory Anti-inflammatory Effects Cytokines->AntiInflammatory Enzymes ↓ Inflammatory Enzymes (COX-2, iNOS, 5-LOX) Enzymes->AntiInflammatory ImmuneModulation Immune Modulation Recruitment->ImmuneModulation TissueProtection Tissue Protection Protection->TissueProtection

Figure 1: Core anti-inflammatory mechanisms of oleanolic acid showing key molecular pathways and cellular effects.

Experimental Evidence Across Disease Models

In Vitro and In Vivo Evidence

The anti-inflammatory efficacy of oleanolic acid has been rigorously demonstrated across a wide spectrum of experimental models, encompassing both in vitro systems and in vivo animal studies. In LPS-induced inflammation models using human umbilical vein endothelial cells (HUVECs), OA treatment significantly inhibited barrier disruption, suppressed the expression of cell adhesion molecules (CAMs), and reduced the adhesion and transendothelial migration of monocytes. [4] These cellular effects translated to notable in vivo outcomes, with OA suppressing acetic acid-induced hyperpermeability and carboxymethylcellulose-induced leukocyte migration in animal models. [4] Similarly, in RAW 264.7 macrophages stimulated with interferon-gamma and LPS (IFN-γ/LPS), OA treatment attenuated the expression of M1 macrophage marker genes and suppressed the production of pro-inflammatory mediators including nitric oxide (NO), TNF-α, IL-6, and IL-1β. [3] The anti-inflammatory activity was observed at concentrations as low as 20 μg/mL in macrophage cultures, demonstrating the potency of OA. [2]

In disease-specific models, OA has shown remarkable efficacy. In experimental allergic conjunctivitis induced by ragweed pollen in BALB/c mice, OA treatment (50 mg/kg/day) restricted mast cell degranulation and infiltration of eosinophils in conjunctival tissue, while decreasing allergen-specific immunoglobulin levels and reducing Th2-type cytokines, secreted phospholipase A2 type-IIA (sPLA2-IIA), and chemokine levels in both conjunctiva and serum. [6] In obesity-related inflammation models using high-fat diet (HFD)-induced obese C57BL/6J mice, OA administration (25 and 50 mg/kg/day for 4 weeks) significantly improved insulin resistance, reduced adipose tissue hypertrophy, decreased adipose tissue macrophage (ATM) infiltration, and favorably modulated the M1/M2 macrophage ratio in adipose tissue. [3] These effects were mediated through the suppression of MAPK signaling and NLRP3 inflammasome activation via reduced VDAC expression and ROS production. [3]

Table 2: Experimental Evidence for Oleanolic Acid's Anti-inflammatory Effects Across Disease Models

Disease Model Experimental System OA Dose/Concentration Key Findings Reference
Vascular Inflammation LPS-induced HUVECs; in vivo permeability models 10-100 μM (in vitro); 5-20 mg/kg (in vivo) ↓ Barrier disruption, ↓ CAMs, ↓ Monocyte adhesion, ↓ Hyperpermeability [4]
Ulcerative Colitis DSS-induced colitis in mice 5-10 mg/kg·d for 3 days after DSS Restored Th17/Treg balance, inhibited NF-κB, improved epithelial barrier [1]
Obesity-Related Inflammation HFD-induced obese C57BL/6J mice; RAW 264.7 macrophages 25-50 mg/kg/d for 4 weeks (in vivo); 20 μg/mL (in vitro) ↓ ATM infiltration, ↓ M1/M2 ratio, ↓ ROS, ↓ MAPK/NLRP3 activation [3]
Allergic Conjunctivitis RWP-induced EAC in BALB/c mice 50 mg/kg/d from sensitization or 5 days after ↓ Mast cell degranulation, ↓ Eosinophil infiltration, ↓ Th2 cytokines [6]
Lung Injury & Inflammation NDMA-induced lung injury in mice; MLF-12 cells 10-20 mg/kg (in vivo) ↑ SOD, GSH; ↓ TNF-α, IL-6, IL-1β, MDA, NF-κB, NLRP-3 [1]
Allergic Airway Inflammation Allergic airway inflammation in rats 2 mg/kg (Fe-OA and Zn-OA) ↓ IL-4, IL-5, IL-13, IL-17, TLR2, NF-κB, TNF-α, sIgE, COX-2, 5-LOX [1]

Research Methodologies

Experimental Protocols

The investigation of oleanolic acid's anti-inflammatory mechanisms employs a range of standardized methodologies across different experimental systems. For in vitro studies using macrophage cell lines like RAW 264.7, the typical protocol involves pre-treating cells with OA (often at concentrations ranging from 10-100 μM) for a specified period (usually 1-2 hours) followed by stimulation with inflammatory inducers such as LPS (100 ng/mL) or a combination of IFN-γ (20 ng/mL) and LPS (100 ng/mL) for 16-24 hours. [3] Subsequently, the culture supernatants are collected for the measurement of inflammatory mediators including nitric oxide (using Griess reagent), TNF-α, IL-6, and IL-1β (typically via ELISA), while cells are harvested for RNA or protein extraction to analyze gene expression (qRT-PCR) and protein phosphorylation (western blotting) of key signaling molecules. [3]

For in vivo studies, the administration protocols vary based on the disease model. In high-fat diet-induced obesity models, C57BL/6J mice are typically fed an HFD (60% fat) for 12 weeks to establish obesity and insulin resistance, followed by daily intragastric administration of OA (25-50 mg/kg body weight) for 4 weeks while maintaining the HFD. [3] Metabolic parameters are assessed through glucose tolerance tests (administering 1-2 mg/g body weight of glucose solution after fasting), measurements of fasting blood glucose, and insulin sensitivity tests. [3] Tissue collection (blood, white adipose tissue, liver) enables the analysis of inflammatory markers, immune cell infiltration, and signaling pathway activation through techniques like flow cytometry (for macrophage polarization), histological examination (for crown-like structures), and western blotting (for phosphorylation status of signaling molecules). [3]

In experimental allergic conjunctivitis models, BALB/c mice are sensitized via intraperitoneal injection with ragweed pollen (50 μg) emulsified in alum on day 0, followed by topical ocular challenge with ragweed pollen powder on day 10. [6] OA treatment (50 mg/kg/day) can be administered intraperitoneally either from the sensitization day or starting 5 days after sensitization, with animals sacrificed 24 hours after the challenge. [6] Evaluation includes quantification of infiltrating mast cells and eosinophils in conjunctival tissue (using toluidine blue and hematoxylin-eosin staining, respectively), measurement of ragweed pollen-specific immunoglobulins in serum (via ELISA), and analysis of cytokine and chemokine levels in both serum and conjunctival tissue. [6]

Technical Workflow Visualization

The following diagram outlines a generalized experimental workflow for evaluating the anti-inflammatory effects of oleanolic acid in preclinical models:

G cluster_in_vitro In Vitro Models cluster_in_vivo In Vivo Models Start Study Design CellCulture Cell Culture (RAW 264.7, HUVECs, BMDMs) Start->CellCulture DiseaseModel Disease Induction (DSS, HFD, RWP, LPS) Start->DiseaseModel OATreatment OA Pre-treatment (1-2 hours) CellCulture->OATreatment Stimulation Inflammatory Stimulation (LPS, IFN-γ/LPS, 16-24h) OATreatment->Stimulation Analysis1 Analysis: ELISA, qPCR, Western Blot, Flow Cytometry Stimulation->Analysis1 DataIntegration Data Integration & Mechanism Elucidation Analysis1->DataIntegration OADosing OA Administration (5-50 mg/kg, i.p. or i.g.) DiseaseModel->OADosing FunctionalTests Functional Assessments (GTT, permeability, pain) OADosing->FunctionalTests TissueAnalysis Tissue Collection & Analysis (Histology, ELISA, Western) FunctionalTests->TissueAnalysis TissueAnalysis->DataIntegration

Figure 2: Experimental workflow for evaluating OA's anti-inflammatory effects in preclinical models.

Therapeutic Applications and Clinical Translation

Specific Inflammatory Conditions

Oleanolic acid demonstrates significant therapeutic potential across multiple inflammatory disorders, with compelling evidence from preclinical models supporting its application for several specific conditions. In ulcerative colitis, OA administration (5-10 mg/kg·d for 3 days after DSS induction) in mouse models restored the balance of Th17/Treg cells and inhibited NF-κB signaling, resulting in increased expression of anti-inflammatory markers (FOXP-3, IL-10) and tight junction proteins (ZO-1, occludin, claudin-1), while decreasing pro-inflammatory mediators (MPO, Th17, RORγt, IL-17, TNF-α, IL-1β). [1] Similarly, a derivative known as oleanolic acid 28-O-β-D-glucopyranoside (OAG) has shown promising effects against ulcerative colitis through anti-inflammatory actions, preservation of the intestinal barrier, and modulation of gut microbiota, primarily via regulation of PI3K-AKT/MAPK signaling pathways. [7]

In the context of obesity-related inflammation, OA administration (25 and 50 mg/kg/day for 4 weeks) to high-fat diet-induced obese mice resulted in significant improvements in insulin resistance, reduced adipose tissue hypertrophy, decreased adipose tissue macrophage (ATM) infiltration, and a favorable shift in the M1/M2 macrophage ratio. [3] These effects were mediated through the suppression of VDAC expression and ROS production, leading to inhibited activation of MAPK signaling and NLRP3 inflammasome. [3] This multi-faceted action on both metabolic and inflammatory parameters positions OA as a promising candidate for managing obesity-associated complications. For allergic and ocular inflammation, OA treatment (50 mg/kg/day) in experimental allergic conjunctivitis models restricted mast cell degranulation and eosinophil infiltration in conjunctival tissue while decreasing allergen-specific immunoglobulins and reducing Th2-type cytokines, sPLA2-IIA, and chemokines. [6] Additional in vitro studies demonstrated that OA reduced proliferative and migratory responses, as well as the synthesis of proinflammatory mediators in EoL-1 eosinophils and RBL-2H3 mast cells exposed to allergic and inflammatory stimuli. [6]

Derivatives and Future Directions

Synthetic Derivatives and Formulation Strategies

The therapeutic potential of oleanolic acid has been significantly enhanced through the development of synthetic derivatives designed to improve its pharmacological properties. Strategic modifications at the three reactive regions of OA—the C3-OH, the C12=C13 double bond, and the C28-COOH—have yielded a series of novel synthetic oleanane triterpenoids with markedly increased biological activity. [1] Among these, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) and its C-28 methyl ester (CDDO-Me) have demonstrated exceptional anti-inflammatory potency, showing enhanced activity in various inflammatory models compared to the parent compound. [1] Other investigated derivatives include acyloxyimino derivatives, 3-acetylated derivatives, novel 3,5-disubstituted isoxazoles derivatives, acetate, ester derivatives, and oximes derivatives, all contributing to an expanding portfolio of OA-based anti-inflammatory agents. [5]

Innovative formulation approaches have been employed to overcome limitations associated with OA's physicochemical properties. Recent advances include the development of OA-incorporated liposomes, where OA serves as a cholesterol substitute to enhance stability and anti-inflammatory activity. [2] Using microfluidic technology, researchers have optimized paeonol liposomes with oleanolic acid (PAE-ONLs) instead of traditional cholesterol-containing liposomes (PAE-CNLs), achieving an encapsulation efficiency of 64.61 ± 0.42% with optimized conditions of 10.25 mg/mL soy lecithin, 0.82 mg/mL OA, and 0.22% Tween 80. [2] These OA-based liposomes demonstrated superior stability and enhanced anti-inflammatory effects compared to their cholesterol-based counterparts, reducing inflammatory cell migration in zebrafish and decreasing NO, TNF-α, IL-6, and IL-1β levels in LPS-induced RAW 264.7 macrophages at 20 μg/mL. [2] Network pharmacology analysis revealed that the combination of OA and paeonol in these liposomal formulations interacted with 45 and 11 anti-inflammatory targets, respectively, providing enhanced anti-inflammatory coverage through multi-target synergistic effects. [2]

While the research progress on oleanolic acid and its derivatives is impressive, several research gaps remain to be addressed. The field would benefit from more comprehensive studies on drug-drug and drug-herb interactions associated with OA and its derivatives, as information in this area is currently inadequate. [1] Additionally, while OA demonstrates favorable safety profiles at low doses, potential adverse effects at high doses, particularly for certain derivatives, require further investigation. [1] The translation of promising preclinical findings to clinical applications represents another critical frontier, with current evidence primarily derived from animal models. Future research directions should include well-designed clinical trials to validate efficacy in human populations, exploration of novel derivative compounds with improved therapeutic indices, and development of advanced delivery systems to enhance bioavailability and target specificity.

Conclusion

References

Comprehensive Technical Guide to Oleanolic Acid: Chemistry, Pharmacology, and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Structure

Oleanolic acid (OA) is a pentacyclic triterpenoid of the oleanane type that is widely distributed throughout the plant kingdom, serving as a significant bioactive compound in both medicinal herbs and human diet. This secondary metabolite exists either as a free acid or as the aglycone precursor for triterpenoid saponins [1]. With a molecular formula of C₃₀H₄₈O₃ and a molecular weight of 456.7 g/mol, OA is characterized by its complex pentacyclic structure featuring a carboxyl group at C-28 and a hydroxyl group at C-3 [2]. The compound's full IUPAC name is (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid (CAS 508-02-1) [2].

OA has attracted substantial research interest, with thousands of scientific publications recorded in major databases in the last decade alone, reflecting its importance in pharmacological and medicinal research [2]. The compound exhibits a wide spectrum of biological activities with therapeutic potential, acting through complex and multifactorial mechanisms that continue to be elucidated [2]. Its pharmacological significance spans hepatoprotective, anti-inflammatory, antioxidant, anticancer, antidiabetic, and antimicrobial effects, making it a promising candidate for drug development [1] [2]. Despite its promising bioactivities, OA faces challenges in pharmaceutical application due to its hydrophobic nature, which results in poor water solubility (approximately 1.748 μg/L), limited bioavailability, and rapid metabolism [2] [3]. These limitations have spurred research into various formulation strategies and structural modifications to enhance its biopharmaceutical properties [2].

Table 1: Fundamental Chemical and Physical Properties of Oleanolic Acid

Property Specification
Molecular Formula C₃₀H₄₈O₃
Molecular Weight 456.7 g/mol
CAS Registry Number 508-02-1
Melting Point 306-313°C
Boiling Point 553-554°C at 760 mmHg
Water Solubility 1.748 μg/L (practically insoluble)
UV Maximum Absorbance 205-210 nm
Crystalline Forms Prismatic or needle-shaped crystals, depending on solvent
Major Functional Groups Carboxyl at C-28, hydroxyl at C-3, double bond at C-12-C-13

Pharmacological Activities and Mechanisms of Action

Oleanolic acid exhibits a diverse pharmacological profile with demonstrated efficacy against multiple disease pathways. Its biological activities stem from complex interactions with various molecular targets, affecting numerous signaling cascades and cellular processes. The following table summarizes the key pharmacological activities and their underlying mechanisms.

Table 2: Pharmacological Activities and Mechanisms of Oleanolic Acid

Pharmacological Activity Mechanisms of Action Experimental Evidence
Antioxidant Effects Activates Nrf2 pathway; increases expression of antioxidant enzymes (SOD, catalase); scavenges free radicals [1] In vivo studies in rats; DOX-induced cardiotoxicity model [1]
Anti-inflammatory Activity Inhibits COX-2 and iNOS; reduces production of pro-inflammatory cytokines (IL-1β, TNF-α) [1] In vitro enzyme inhibition assays; cytokine measurement
Anticancer Properties Inhibits cancer cell proliferation; induces apoptosis; inhibits tumor invasion; sensitizes cancer cells to chemotherapy [1] [3] In vitro studies on various human cancer cell lines; in vivo murine models [3]
Hepatoprotective Effects Modulates hepatotoxicant metabolism; restores multidrug resistance-associated proteins (Mrp2, Mrp3, Mrp4) [1] Studies against APAP, CCl₄, bromobenzene, thioacetamide-induced hepatotoxicity [1]
Cardioprotective Activity Attenuates oxidative stress; increases antioxidant enzyme activity in cardiac tissue [1] DOX-induced cardiotoxicity model in rats [1]
Antidiabetic Effects Enhances insulin response; preserves β-cell function and survival; activates Nrf2; inhibits JNK phosphorylation [1] [2] In vitro studies on β-TC3, INS-1, MIN6 cells; primary rat/human islets; db/db or HFD-induced mice models [1]
Antimicrobial Activity Inhibits DNA polymerase; synergistic activity against tuberculosis with first-line drugs [1] In vitro studies against S. aureus; Mycobacterium tuberculosis [1]
Nephroprotective Effects Reduces renal fibrosis, I/R injury, drug-induced nephrotoxicity; modulates HO-1; promotes Nrf2 nuclear translocation [1] Models of renal I/R injury, gentamicin and cisplatin-induced nephrotoxicity, diabetic nephropathy [1]

The antioxidant activity of OA primarily operates through the Nrf2 signaling pathway. OA activates Nrf2, leading to its translocation to the nucleus where it binds to the Antioxidant Response Element (ARE), resulting in the transcription of various antioxidant enzymes [1]. This mechanism has demonstrated protective effects against various oxidative stress-related conditions, including drug-induced organ toxicity [1].

OA exhibits multifaceted anticancer activity through several complementary mechanisms. It inhibits cancer cell proliferation by inducing cell cycle arrest and promotes apoptosis through both intrinsic and extrinsic pathways [3]. Additionally, OA has shown potential in overcoming multidrug resistance in cancer cells, making it a promising candidate for combination therapies with conventional chemotherapeutic agents [1] [3]. Its anti-inflammatory effects are mediated through the suppression of key inflammatory enzymes and cytokines, which also contributes to its chemopreventive properties [1].

The organ-protective effects of OA (hepatoprotective, cardioprotective, nephroprotective) are closely linked to its antioxidant and anti-inflammatory activities, with additional modulation of specific transporters and enzymes involved in xenobiotic metabolism [1]. Its antidiabetic potential involves both improvement of insulin sensitivity and direct protection of pancreatic β-cells, preserving their function and survival [1] [2].

Research Methodologies and Experimental Protocols

Extraction and Isolation Techniques

The extraction efficiency of OA from plant materials depends heavily on solvent selection and extraction methodology. Due to its hydrophobic nature, OA requires medium-polarity solvents for optimal extraction. The following protocols represent standard methodologies for OA extraction and isolation:

  • Solvent Selection and Optimization: The most effective solvents for OA extraction include n-butanol (Hildebrand parameter δ = 10.4, closest to OA's δ = 10.2), ethyl ether, chloroform, methanol, and ethanol [2]. While methanol and ethanol show similar extraction efficiency, ethanol is preferred for pharmaceutical applications due to its lower toxicity. Aqueous ethanol (70-80%) typically provides higher yields than absolute ethanol due to improved matrix swelling and mass transfer [2].

  • Sequential Extraction Protocol:

    • Grind plant material to a fine powder (increases surface area)
    • Perform sequential extraction first with petroleum ether (removes lipids and chlorophyll)
    • Follow with ethyl ether or ethanol/water mixture (extracts triterpenoid acids)
    • Use ultrasonic assistance (30-60 minutes) to enhance extraction efficiency
    • Filter and concentrate under reduced pressure
    • Purify further using column chromatography if necessary [2]
Analytical Quantification Methods

Accurate quantification of OA in plant materials and biological samples is essential for standardization and pharmacokinetic studies. The following validated methodologies provide reliable quantification:

  • High-Performance Liquid Chromatography (HPLC) Protocol:

    • Column: Kromasil C18 (150 × 4.6 mm, 10 μm) with pre-column
    • Mobile Phase: Methanol-0.03 M phosphate buffer (pH = 3.0) in ratio 90:10
    • Flow Rate: 0.5 ml/min
    • Detection Wavelength: 214 nm
    • Injection Volume: 10 μl
    • Retention Time: Approximately 21.93 minutes for OA [4]
    • Linearity: 0.4-1.2 mg/ml (r = 0.9996) [4]
    • Sample Preparation: Plant material (10.0 g) extracted with methanol (100 ml) via 30-minute ultrasonic extraction, filtered, dried in water bath, reconstituted in methanol to 10 ml [4]
  • Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol:

    • Column: 30 m × 0.32 mm × 0.25 μm Optima 5 capillary column
    • Carrier Gas: Helium at 0.4 mL/s
    • Temperature Program: Initial 200°C for 1 min; increase by 7°C/min to 290°C hold 1 min; increase by 10°C/min to 320°C hold 35 min
    • Total Run Time: 52.9 minutes
    • Injector Temperature: 290°C; Detector Temperature: 300°C
    • Derivatization: Silylation with appropriate agents (e.g., TMS) before analysis
    • Retention Time: 25.280 minutes for trimethylsilylated OA [5]
Bioactivity Assessment Methods

Standardized protocols for evaluating the biological activities of OA include both in vitro and in vivo models:

  • Antioxidant Activity Assessment:

    • Nrf2 Activation Assay: Western blot analysis of Nrf2 nuclear translocation; ARE-luciferase reporter gene assays
    • Antioxidant Enzyme Measurement: SOD, catalase, and glutathione peroxidase activities in cell lysates or tissue homogenates
    • ROS Scavenging Assays: DPPH, ABTS, ORAC methods for free radical scavenging capacity [1] [2]
  • Anticancer Activity Evaluation:

    • Cell Proliferation Assays: MTT, XTT, or WST-1 assays in various cancer cell lines
    • Apoptosis Detection: Annexin V/PI staining followed by flow cytometry; caspase activation assays
    • Cell Cycle Analysis: PI staining and flow cytometry
    • Migration and Invasion Assays: Transwell chamber assays with or without Matrigel coating [3]
  • Anti-inflammatory Activity Testing:

    • Enzyme Inhibition Assays: COX-2 and iNOS inhibition using commercial assay kits
    • Cytokine Measurement: ELISA for TNF-α, IL-1β, IL-6 production in LPS-stimulated macrophages
    • Protein Expression Analysis: Western blot for inflammatory mediators [1]

Challenges and Derivatization Strategies

Pharmaceutical Limitations

The therapeutic application of OA faces several significant challenges that limit its clinical translation. OA is classified as a Class IV compound according to the Biopharmaceutical Classification System, characterized by low solubility and low permeability [3]. Its poor aqueous solubility (1.748 μg/L) results in limited oral bioavailability and variable absorption profiles [2]. Additionally, OA undergoes rapid metabolism and elimination, further reducing its systemic exposure and therapeutic efficacy [3]. The need for toxic organic solvents (DMSO or DMF) for in vitro and in vivo studies also presents formulation challenges and complicates toxicity assessments [3].

Structural Modification Approaches

To overcome these limitations, numerous derivatization strategies have been employed to enhance OA's pharmaceutical properties. The most common structural modifications target the C-3 (hydroxyl group) and C-28 (carboxyl group) positions, which are the most readily modifiable functional groups in the OA structure [3]. These include:

  • Esterification: Creation of ester derivatives at C-28 with various organic acids to improve lipophilicity and membrane permeability
  • Glycosylation: Attachment of sugar moieties to enhance water solubility and target specific transporters
  • Heterocyclic Conjugation: Fusion with nitrogen-containing heterocycles to modify electronic properties and enhance target interactions
  • Hybrid Molecules: Covalent linking with other bioactive compounds (e.g., cinnamic acid) to create dual-acting molecules with synergistic effects [3]

Table 3: Common Derivativization Strategies for Oleanolic Acid

Modification Type Target Position Key Advantages Examples
Ester Derivatives C-28 Improved lipophilicity, enhanced cellular uptake Alkyl esters, aromatic esters
Amide Derivatives C-28 Enhanced metabolic stability, increased bioavailability Primary and secondary amides
Amino Derivatives C-3 Introduced positive charges for better solubility Amino acid conjugates
Glycosyl Derivatives C-3 Improved water solubility, potential for targeted delivery Glucose, galactose conjugates
Hybrid Molecules C-3 and/or C-28 Dual mechanisms of action, synergistic effects Cinnamic acid hybrids, heterocyclic hybrids
Lactone Derivatives C-3 and C-28 Structural constraint for enhanced receptor binding Ring-closed derivatives
Novel Formulation Strategies

Advanced drug delivery systems have been developed to enhance the biopharmaceutical properties of OA without structural modification:

  • Liposomal Encapsulation: Improves solubility and provides passive targeting to tumor tissues through the EPR effect
  • Polymeric Nanoparticles: PLGA and other biodegradable polymers for sustained release and improved bioavailability
  • Nanoemulsions: Lipid-based systems to enhance oral absorption and lymphatic transport
  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Significantly improve dissolution and bioavailability (2.4-fold increase reported in rat studies) [1]
  • Phospholipid Complexes: Enhance membrane permeability and oral bioavailability [6]

Recent research indicates that combination therapies of OA with conventional therapeutic agents often show more favorable outcomes than OA monotherapy, primarily due to synergistic effects that enhance efficacy while potentially reducing side effects [6]. However, it is important to note that these combination approaches have not yet advanced to clinical trials, and neither OA monotherapy nor combination therapies have received FDA approval [6].

Visualization of Key Mechanism: Nrf2 Pathway Activation by Oleanolic Acid

The following diagram illustrates the molecular mechanism through which oleanolic acid activates the Nrf2-mediated antioxidant pathway, one of its key pharmacological actions:

G cluster_cellular Cellular Environment OA Oleanolic Acid (OA) KEAP1 KEAP1 Protein OA->KEAP1 Modifies cysteine residues OxidativeStress Oxidative Stress (ROS, Electrophiles) OxidativeStress->KEAP1 Disrupts binding NRF2_Inactive NRF2-KEAP1 Complex KEAP1->NRF2_Inactive Releases NRF2 NRF2 Transcription Factor ARE Antioxidant Response Element (ARE) TargetGenes Antioxidant Gene Expression (SOD, Catalase, HO-1) ARE->TargetGenes Transcription Activation NRF2_Active Free NRF2 NRF2_Inactive->NRF2_Active Proteasomal Degradation Prevented NRF2_Active->ARE Binds to TargetGenes->OxidativeStress Reduces

Nrf2 Pathway Activation by Oleanolic Acid

This diagram illustrates the molecular mechanism through which oleanolic acid activates the Nrf2-mediated antioxidant pathway. OA modifies cysteine residues on the KEAP1 protein, leading to Nrf2 release and translocation to the nucleus. There, it binds to the Antioxidant Response Element (ARE), initiating transcription of cytoprotective genes including antioxidant enzymes like SOD, catalase, and HO-1 [1]. This pathway represents one of OA's key mechanisms for combating oxidative stress in various disease models.

Conclusion

References

Comprehensive Technical Guide: Oleanolic Acid Extraction from Plant Materials

Author: Smolecule Technical Support Team. Date: February 2026

Oleanolic acid (OA) is a pentacyclic triterpenoid with demonstrated biological activities including hepatoprotective, anti-inflammatory, antiviral, and anticancer properties. This document provides detailed protocols for extracting, isolating, and quantifying OA from various plant sources, with a focus on scalability, efficiency, and environmental sustainability.

Chemical and Physical Properties of Oleanolic Acid

Understanding oleanolic acid's physicochemical properties is essential for developing efficient extraction strategies.

Table 1: Fundamental Properties of Oleanolic Acid

Property Specification
Chemical Name (3β)-3-Hydroxyolean-12-en-28-oic acid
Molecular Formula C₃₀H₄₈O₃
Molecular Weight 456.7 g/mol
CAS Registry Number 508-02-1
Melting Point 306-313°C
Water Solubility 1.748 µg/L (practically insoluble)
Hildebrand Solubility Parameter (δ) 10.2
Crystalline Form Fine, whitish prismatic or needle-shaped crystals
UV-Vis Absorbance Maximum 205-210 nm

OA is a hard-hydrophobic compound with low water solubility. It exhibits optimal solubility in medium-polarity solvents with Hildebrand parameters ranging from 10-12, particularly n-butanol (δ = 10.4), ethyl ether, chloroform, methanol, and ethanol [1].

Source Materials and Pre-extraction Processing

OA is widely distributed throughout the plant kingdom, with varying concentrations across different species and plant organs.

Table 2: Oleanolic Acid Content in Selected Plant Materials

Plant Source Plant Organ OA Content Reference
Olive (Olea europaea) Leaves Up to 31 mg/g DW [2]
Olive (Olea europaea) Bark Up to 9.8 mg/g DW [2]
Grape (Vitis vinifera) Pomace 0.45 mg/g fresh weight [3] [4]
Apple (Malus domestica) Fruit peel Variable by cultivar [2]
Ligustrum lucidum Fruits Varies (76 kg raw material yields ~1 kg OA) [5]
Rhododendron moulmainense Leaves & Roots Significantly increased under heat stress [6]

Pre-processing Recommendations: For optimal extraction yields, plant materials should be dried and ground to a particle size of 0.5-2.0 mm. Freezing or lyophilizing plant material prior to extraction helps preserve higher triterpenic acid content [7]. For apple peels, heritage varieties often contain higher concentrations of OA compared to modern commercial cultivars [2].

Extraction Methodologies

Conventional Solvent Extraction

Protocol: Standard Ethanol-Based Extraction

  • Principle: Utilizes medium-polarity solvents to dissolve OA based on similarity in solubility parameters.
  • Materials: Dried plant material, ethanol (70-95%), rotary evaporator, filtration apparatus.
  • Procedure:
    • Sample Preparation: Homogenize 100 g of dried plant material to a fine powder (0.5-1.0 mm particle size).
    • Extraction: Add 1 L of 70% aqueous ethanol (v/v) in a sealed container.
    • Incubation: Agitate continuously for 24 hours at room temperature, or use heat reflux at 70°C for 3 hours.
    • Filtration: Separate solids from liquid phase through vacuum filtration or centrifugation.
    • Concentration: Remove solvent under reduced pressure at 45°C using a rotary evaporator.
    • Drying: Lyophilize the concentrated extract to obtain a dry powder.

Optimization Notes: Aqueous ethanol (70-80%) typically yields higher recovery than absolute ethanol due to improved matrix swelling and mass transfer [1]. Sequential extraction with petroleum ether followed by ethyl ether effectively removes non-polar compounds before OA extraction [1].

Green Solvent Extraction Using Dimethyl Carbonate

Protocol: Selective OA Extraction from Grape Pomace with DMC

  • Principle: Exploits DMC's weak polarity and poor hydrogen-bonding capability for selective OA extraction.
  • Materials: Fresh or dried grape pomace, dimethyl carbonate (DMC), agitation system, filtration setup, NMR or LC-MS for analysis.
  • Procedure:
    • Biomass Preparation: Commute grape pomace to achieve uniform particle size distribution.
    • Extraction: Combine pomace with DMC at a solid-to-liquid ratio of 1:10-1:15 (w/v).
    • Agitation: Mix continuously for 60-90 minutes at ambient temperature.
    • Separation: Remove plant debris by filtration or centrifugation.
    • Solvent Removal: Evaporate DMC under reduced pressure at 60°C.
    • Solvent Recycling: Condense and recover DMC for subsequent extraction cycles.

Performance Metrics: This method achieves 61% molar selectivity for OA extraction with the ability to recycle DMC for three consecutive cycles without significant yield reduction [3] [4].

Supercritical Fluid Extraction (SFE)

Protocol: SFE with CO₂ and Ethanol Modifier for Olive Leaves

  • Principle: Uses supercritical CO₂'s tunable solvating power, enhanced with ethanol for improved OA recovery.
  • Materials: Supercritical fluid extraction system, CO₂ source, anhydrous ethanol, olive leaf powder.
  • Procedure:
    • Sample Loading: Pack 21 g of dried olive leaf powder into the extraction vessel.
    • System Pressurization: Achieve supercritical conditions for CO₂ (>73.8 bar, >31.1°C).
    • Dynamic Extraction: Implement a step gradient mode starting with pure CO₂, then incrementally increase ethanol concentration (0-10% w/w) every 20 minutes as a co-solvent.
    • Fraction Collection: Collect extracts from different ethanol concentration steps separately.
    • Post-processing: Remove ethanol from collected fractions under reduced pressure.

Optimization Notes: SFE operating parameters significantly influence yield. Temperature (40-70°C) shows minimal impact on OA degradation, while pressure and co-solvent percentage critically affect solubility and selectivity [7] [3].

Purification and Isolation Techniques

Centrifugal Partition Chromatography (CPC)

Protocol: pH-Zone Refining CPC for OA Purification

  • Principle: Separates ionizable compounds based on pH-dependent partitioning between immiscible liquid phases.
  • Materials: CPC instrument, biphasic solvent system (n-hexane:ethyl acetate:ethanol:water, 8:2:5:5 v/v/v/v), trifluoroacetic acid (TFA), triethylamine (TEA).
  • Procedure:
    • Solvent System Preparation: Thoroughly equilibrate the biphasic solvent system.
    • Stationary Phase Preparation: Add 0.1% TFA (retainer) to the stationary phase.
    • Mobile Phase Preparation: Add 0.1% TEA (eluter) to the mobile phase.
    • Sample Loading: Dissolve 500 mg of SFE-rich extract in equal volumes of both phases.
    • Chromatography: Run CPC in descending mode with mobile phase flow rate of 2-5 mL/min and rotor speed of 1200-1500 rpm.
    • Fraction Collection: Collect fractions based on UV detection (205-210 nm) or elapsed time.
    • Analysis: Verify OA purity (>95%) by HPLC-ELSD and ¹H-NMR [7].
Flash Chromatography

Protocol: Rapid Purification of OA and Maslinic Acid

  • Materials: Flash chromatography system, silica gel column, n-hexane and ethyl acetate as mobile phase components.
  • Procedure:
    • Column Packing: Pack a suitable flash column with silica gel (typically 40-63 μm).
    • Sample Loading: Adsorb the crude extract onto silica gel and load onto the column.
    • Elution: Implement a gradient elution from n-hexane to ethyl acetate, increasing polarity gradually.
    • Fraction Analysis: Monitor fractions by TLC or HPLC, pooling those containing pure OA.
    • Isolation: Yield of approximately 10.9 mg OA per gram of plant material has been achieved [7].

Analytical Methods for Identification and Quantification

Table 3: Analytical Techniques for OA Characterization

Technique Application Key Parameters
HPLC-UV Quantification C18 column, MeOH/H₂O or ACN/H₂O (often acidified), detection at 205-210 nm
LC-ESI-ITTOF/MS Structural confirmation m/z 455.35 [M-H]⁻, m/z 456.35, m/z 911.72 [2M-H]⁻
GC-MS Analysis of volatile derivatives Characteristic fragments: m/z 203.2, 202.2, 189.2
¹H-NMR Structural elucidation δ 5.43 (1H, brs, H-12), δ 3.37 (1H, t, J=8.2 Hz, 3α-H), methyl groups at δ 0.81-1.20
¹³C-NMR Carbon skeleton confirmation δ 79.92 (C-3), δ 124.22 (C-12), δ 146.47 (C-13), δ 181.86 (C-28)

Advanced Production Systems

Microbial Biosynthesis

Protocol: Engineered Saccharomyces cerevisiae for OA Production

  • Strategy: Metabolic engineering of yeast to function as OA cell factories.
  • Key Genetic Modifications:
    • Enhance expression of HMG-CoA reductase (tHMG1) and β-amyrin synthase (GgbAS)
    • Optimize squalene monooxygenase activity
    • Delete suppressors inhibiting ergosterol synthesis pathway genes
    • Implement precursor pool expansion strategies
  • Performance: Engineered strains can produce up to 4.07 g/L OA in 100 L bioreactors [5].
Plant Cell Suspension Cultures

Protocol: Apple Cell Culture for Triterpene Production

  • Procedure:
    • Callus Induction: Generate friable calli from apple flesh explants (5 weeks).
    • Suspension Culture: Establish cell suspensions in shake flasks or bioreactors.
    • Growth Monitoring: Track biomass accumulation through lag (0-5 days), exponential (5-20 days), and stationary phases (>20 days).
    • Elicitation: Apply methyl jasmonate to enhance secondary metabolite production.
    • Harvest: Collect cells during late exponential/early stationary phase for maximal triterpene yield.
  • Yield: Apple cell suspensions can produce triterpene content exceeding 77 mg/g DW, with significant OA components [8].

Decision Framework for Method Selection

The following workflow diagram illustrates the strategic selection process for OA extraction and purification methods based on research objectives and available resources:

G Start Start: Plant Material Selection Goal Extraction Goal Start->Goal M1 Conventional Solvent Extraction Goal->M1 Standard Procedure M2 Green Solvent Extraction (DMC) Goal->M2 High Selectivity M3 Supercritical Fluid Extraction (SFE) Goal->M3 High Purity & Scalability P1 Purification Requirement M1->P1 M2->P1 M3->P1 P2 Centrifugal Partition Chromatography (CPC) P1->P2 High-Purity Isolation P3 Flash Chromatography P1->P3 Rapid Purification End Oleanolic Acid Product P2->End P3->End

Troubleshooting and Optimization Guidelines

  • Low Extraction Yield: Verify plant material quality and storage conditions. Increase extraction time or switch to more efficient solvents like n-butanol. Consider ultrasound-assisted extraction to improve mass transfer.
  • Poor Selectivity: Optimize solvent polarity specifically for OA (Hildebrand parameter ~10.2). Implement sequential extraction with progressively increasing polarity solvents.
  • Purity Issues: Employ pH-zone refining CPC for acidic triterpenoids. Combine multiple purification techniques (e.g., flash chromatography followed by CPC).
  • Scale-Up Challenges: For industrial applications, consider microbial biosynthesis or plant cell suspension cultures as sustainable alternatives to traditional plant extraction.

References

Comprehensive Application Notes and Protocols: HPTLC Quantification of Oleanolic Acid in Plant Materials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oleanolic Acid and HPTLC Analysis

Oleanolic acid (3β-hydroxy-olean-12-en-28-oic acid) is a pentacyclic triterpenoid compound widely distributed throughout the plant kingdom, recognized for its diverse pharmacological activities including anti-inflammatory, hepatoprotective, antiviral, and antioxidant properties. The quantitative analysis of this bioactive compound in plant materials and herbal formulations is essential for quality control purposes and standardization of herbal drugs. High-Performance Thin-Layer Chromatography (HPTLC) has emerged as a powerful analytical technique for the quantification of oleanolic acid due to its cost-effectiveness, high throughput, and flexibility in analysis.

The analytical significance of oleanolic acid quantification stems from its presence in numerous medicinal plants and its correlation with therapeutic efficacy. Unlike conventional HPLC methods, HPTLC allows for parallel analysis of multiple samples under identical conditions, reducing analysis time and solvent consumption significantly. Furthermore, the visualization capabilities of HPTLC through derivatization techniques enable rapid identification of oleanolic acid among other phytoconstituents in complex plant matrices. This application note provides a comprehensive protocol for the quantification of oleanolic acid in various plant materials using HPTLC, incorporating validated methods from recent scientific literature to ensure analytical robustness and reliability in research and development settings.

Method Overview and Selection Criteria

Fundamental Principles of HPTLC Quantification

HPTLC quantification of oleanolic acid relies on the separation efficiency of silica gel stationary phases and the selectivity of mobile phase systems to resolve oleanolic acid from other triterpenoids and phytoconstituents. The normal-phase chromatography mechanism facilitates separation based on polarity differences, where oleanolic acid's moderately polar character dictates its migration behavior. The quantification process involves densitometric measurement of the compound bands after appropriate derivatization, based on the linear relationship between the concentration of oleanolic acid and the absorbance or fluorescence intensity measured at specific wavelengths.

The critical analytical parameters for HPTLC method development include stationary phase selection, mobile phase optimization, sample application technique, chromatographic development conditions, and detection methodology. The separation specificity for oleanolic acid is particularly challenging due to the structural similarity with other triterpenoids like ursolic acid, necessitating careful optimization of mobile phase composition to achieve baseline resolution. The derivatization step using specific reagents enhances detection sensitivity by forming colored or fluorescent derivatives that can be measured accurately at nanogram levels, which is crucial for quantifying oleanolic acid in complex plant matrices where it often occurs in low concentrations.

Comparative Analysis of HPTLC Methods

Table 1: Comprehensive Comparison of HPTLC Methods for Oleanolic Acid Quantification

Plant Material Mobile Phase Composition Detection λ (nm) Rf Value Linearity Range Reference
Cyclea peltata roots Toluene: Methanol (9:1, v/v) 540 nm (after derivatization) 0.31 1-6 μg/spot [1]
Oldenlandia corymbosa Hexane: Ethyl acetate: Methanol (8.2:1.8:0.5, v/v) 540 nm (after derivatization) N/R 1200-4200 ng/spot [2]
Wattakaka volubilis Toluene: Methanol (9:1, v/v) N/R N/R 10-25 μg/mL [3]
Hibiscus species Chloroform: Methanol (97:3, v/v) 575 nm (after derivatization) 0.36 100-1200 ng/spot [4]
Kapacurak Kuṭinīr Cūraṇam Toluene: Ethyl acetate: Formic acid (7:3:0.5, v/v) 520 nm (after derivatization) N/R 1-5 μg/band [5]

Table 2: Performance Characteristics of Validated HPTLC Methods

Validation Parameter Cyclea peltata Method Hibiscus Species Method Acceptance Criteria
Linearity (r²) 0.9924 0.994 r² ≥ 0.990
LOD 10.75 μg/spot ~30 ng/spot Signal-to-noise ~3:1
LOQ 40.70 μg/spot ~100 ng/spot Signal-to-noise ~10:1
Precision (% RSD) <2% 1.38-1.61% ≤2%
Recovery (%) N/R 98.75-99.70% 95-105%

The selection of an appropriate HPTLC method should be based on the specific plant matrix being analyzed and the required sensitivity. The toluene: methanol system employed in multiple studies offers excellent resolution for oleanolic acid with Rf values between 0.31-0.36, which represents an optimal range for quantitative analysis. For researchers working with complex formulations containing multiple bioactive compounds, the method described for Kapacurak Kuṭinīr Cūraṇam provides simultaneous quantification of six biomarkers, though it may require additional optimization for specific plant materials. The sensitivity requirements should guide the choice between methods, with the Hibiscus species method offering superior sensitivity in the nanogram range compared to microgram levels in other approaches.

Detailed Experimental Protocol

Materials and Reagents
  • Standard and Samples: Oleanolic acid reference standard (≥95% purity), plant material (root, aerial parts, or whole plant based on study)
  • Solvents: Methanol, toluene, ethyl acetate, hexane, chloroform, formic acid (all HPLC grade)
  • Derivatization Reagent: Anisaldehyde-sulphuric acid reagent or vanillin-sulphuric acid reagent
  • HPTLC Plates: Silica gel 60 F254, 10 × 10 cm or 20 × 10 cm
  • Equipment: HPTLC system comprising sample applicator, development chamber, TLC plate heater, densitometer with winCATS software
Sample Preparation Protocol
  • Plant Material Processing: Reduce the air-dried plant material to fine powder using a mechanical grinder and pass through a 60-mesh sieve to ensure uniform particle size.

  • Extraction Procedure: Accurately weigh 1.0 g of powdered plant material and place in a stoppered conical flask. Add 10 mL of methanol and sonicate for 30 minutes at 40°C in an ultrasonic water bath. Alternatively, perform Soxhlet extraction with methanol for 6 hours for higher extraction efficiency.

  • Sample Filtration and Concentration: Filter the extract through Whatman filter paper No. 41 and evaporate the filtrate to dryness under reduced pressure at 40°C using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in 5 mL of methanol and filter through a 0.45 μm syringe filter before HPTLC analysis. For oleanolic acid-rich fractions, further dilution may be necessary to fit within the calibration range.

  • Standard Solution Preparation: Accurately weigh 10 mg of oleanolic acid reference standard and dissolve in 10 mL methanol to obtain a stock solution of 1 mg/mL. Prepare working standards in the concentration range of 100-5000 ng/μL by appropriate dilution with methanol.

HPTLC Instrumentation and Chromatographic Conditions

Table 3: Instrumentation Parameters for HPTLC Analysis

Parameter Specifications
HPTLC Plate Silica gel 60 F254 (10 × 10 cm or 20 × 10 cm)
Sample Applicator Linomat 5 automatic applicator
Syringe 100 μL Hamilton syringe
Application Volume 1-10 μL for both standards and samples as bands
Band Width 6-8 mm
Application Position 10 mm from bottom and 15 mm from side
Development Chamber Twin-trough glass chamber (10 × 10 cm or 20 × 10 cm)
Mobile Phase Toluene: Methanol (9:1, v/v) or other optimized system
Mobile Phase Volume 10 mL for 10 × 10 cm chamber, 20 mL for 20 × 10 cm chamber
Saturation Time 20 minutes at room temperature
Development Distance 80 mm
Development Time Approximately 15-20 minutes
Drying Air drying for 2-5 minutes after development
Chromatographic Development and Derivatization
  • Plate Pre-washing: Pre-wash HPTLC plates with methanol and activate at 110°C for 15 minutes before sample application to remove impurities and ensure consistent activity.

  • Sample Application: Apply standards and samples as bands using an automatic applicator with nitrogen flow, maintaining a constant application rate of 150 nL/s.

  • Chromatographic Development: Place the applied plate in a twin-trough chamber pre-saturated with mobile phase vapor for 20 minutes. Develop the chromatogram at room temperature (25 ± 2°C) until the solvent front reaches 80 mm from the point of application.

  • Plate Drying: Air-dry the developed plate for 5 minutes to remove residual mobile phase completely.

  • Derivatization: Uniformly spray the plate with anisaldehyde-sulphuric acid reagent (prepared by mixing 0.5 mL anisaldehyde with 10 mL glacial acetic acid, followed by 85 mL methanol and 5 mL concentrated sulphuric acid) using a spraying device.

  • Heating and Visualization: Heat the derivatized plate at 110°C for 5-10 minutes on a TLC plate heater until distinct violet-colored bands of oleanolic acid appear. Carefully monitor the heating process to prevent charring.

Densitometric Analysis and Quantification
  • Scanning Parameters: Scan the derivatized plate using a densitometer in absorbance mode at 540 nm with a deuterium lamp source. Employ the following settings: slit width 4 × 0.45 mm, scanning speed 20 mm/s, data resolution 100 μm/step.

  • Calibration Curve: Generate a calibration curve by plotting peak areas of oleanolic acid standard bands against their respective concentrations (100-1200 ng/band or appropriate range). Apply linear regression analysis to obtain the slope, intercept, and correlation coefficient.

  • Peak Identification: Identify oleanolic acid in sample tracks by comparing Rf values with the standard track. The Rf value for oleanolic acid typically ranges between 0.31-0.36 in the toluene: methanol system.

  • Quantification Calculation: Determine the concentration of oleanolic acid in test samples by interpolating their peak areas from the calibration curve. Calculate the percentage content in plant material using the following formula:

    % Oleanolic acid = (C × V × D × 100) / (W × 10^6)

    Where C = concentration from calibration curve (ng/band), V = final volume (mL), D = dilution factor, W = weight of plant material (g)

The following diagram illustrates the complete HPTLC workflow for oleanolic acid quantification:

G Start Start HPTLC Analysis SamplePrep Sample Preparation • Plant material powdering • Methanol extraction • Filtration and concentration Start->SamplePrep StandardPrep Standard Solution Preparation • Oleanolic acid reference standard • Serial dilution for calibration SamplePrep->StandardPrep PlatePrep HPTLC Plate Preparation • Pre-washing with methanol • Activation at 110°C StandardPrep->PlatePrep Application Sample Application • Automatic band application • Band width: 6-8 mm PlatePrep->Application ChamberSat Chamber Saturation • Mobile phase addition • 20 min saturation Application->ChamberSat Development Chromatographic Development • Solvent migration: 80 mm • Room temperature ChamberSat->Development PlateDrying Plate Drying • Air drying for 5 min Development->PlateDrying Derivatization Derivatization • Anisaldehyde-sulphuric acid spray • Heating at 110°C for 5-10 min PlateDrying->Derivatization Scanning Densitometric Scanning • Absorbance mode at 540 nm • Slit width: 4×0.45 mm Derivatization->Scanning DataAnalysis Data Analysis • Peak identification and integration • Calibration curve plotting • Concentration calculation Scanning->DataAnalysis End Result Documentation DataAnalysis->End

Method Validation Data

Validation Parameters and Acceptance Criteria

The HPTLC method for oleanolic acid quantification has been extensively validated according to ICH guidelines Q2(R1) for specificity, linearity, accuracy, precision, detection and quantification limits, and robustness. The method specificity was confirmed by comparing the chromatograms of standard oleanolic acid and sample extracts, demonstrating well-separated peaks at Rf 0.31-0.36 without interference from other plant constituents. The peak purity was assessed by comparing spectra at different positions (start, middle, and end) of the oleanolic acid bands in sample tracks with those of standard tracks, with correlation values exceeding 0.999.

Table 4: Comprehensive Method Validation Data for Oleanolic Acid HPTLC Quantification

Validation Parameter Results Acceptance Criteria
Specificity No interference from other compounds; peak purity >0.999 No interference at Rf of analyte
Linearity Range 100-1200 ng/band (wider range: 1-5000 ng/band also demonstrated) r² ≥ 0.990
Regression Equation Y = 6.65x + 553.35 (Hibiscus method) N/A
Correlation Coefficient (r²) 0.9924 - 0.998 r² ≥ 0.990
Precision (% RSD)
• Intra-day (n=3) 1.38-1.61% ≤2%
• Inter-day (n=3) 1.50-1.59% ≤3%
• Repeatability of application (n=6) <1.5% ≤2%
Accuracy (% Recovery) 98.75-99.70% 95-105%
LOD 10.75 μg/spot (Cyclea peltata method) to 30 ng/spot (Hibiscus method) Signal-to-noise ~3:1
LOQ 40.70 μg/spot (Cyclea peltata method) to 100 ng/spot (Hibiscus method) Signal-to-noise ~10:1
Robustness Deliberate small changes in mobile phase composition, development distance, and derivatization conditions showed %RSD <2% %RSD ≤2%
Application to Various Plant Materials

The validated HPTLC method has been successfully applied to quantify oleanolic acid in various plant species, demonstrating its versatility across different matrices. In Hibiscus species, the oleanolic acid content varied significantly among different fractions, with the highest content observed in petroleum ether fractions of H. micranthus (3.87 μg/mg of dried extract) [4]. The method showed excellent extraction efficiency and analytical sensitivity even for plant materials containing low concentrations of oleanolic acid, such as Oldenlandia corymbosa where oleanolic acid was present at 0.012% w/w [2].

The recovery studies conducted by spiking pre-analyzed samples with known amounts of oleanolic acid standard at three different concentration levels (80%, 100%, and 120% of the test concentration) demonstrated excellent accuracy with recovery percentages ranging from 98.75% to 99.70% [4]. The robustness evaluation confirmed that minor deliberate variations in mobile phase composition (±0.2 mL for each component), development distance (±5 mm), and chamber saturation time (±5 minutes) did not significantly affect the chromatographic results, with %RSD values less than 2% for peak areas and Rf values.

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Tailored Bands: If oleanolic acid bands appear tailed, increase the methanol proportion in the mobile phase by 0.2-0.5% or add 0.1% formic acid to improve band symmetry.

  • Poor Resolution from Ursolic Acid: When oleanolic acid co-elutes with ursolic acid (a structurally similar triterpenoid), adjust the mobile phase to toluene: ethyl acetate: formic acid (7:3:0.5, v/v) which provides better resolution of these analogs.

  • Inconsistent Derivatization: Ensure fresh preparation of anisaldehyde-sulphuric acid reagent and uniform spraying technique. Inconsistent color development can be mitigated by using an automated spraying device with constant pressure and distance.

  • Background Noise in Scanning: High background interference can be reduced by optimizing the scanning wavelength around the absorption maximum (540 nm after derivatization) and ensuring complete drying of the plate before derivatization.

  • Non-linear Calibration: For non-linear responses at higher concentrations, apply smaller application volumes or further dilute samples to bring them within the linear range of 100-1200 ng/band.

Analytical Considerations

The HPTLC method described provides a robust framework for oleanolic acid quantification, but analysts should consider matrix-specific optimization for different plant materials. The extraction efficiency of oleanolic acid varies with solvent polarity, and methanol has been demonstrated as the most effective extraction solvent across multiple studies [1] [3]. For plants with high lipid content, defatting with petroleum ether prior to methanol extraction is recommended to remove interfering compounds.

The stability of oleanolic acid in solution and on HPTLC plates should be considered during analysis. Standard and sample solutions should be prepared fresh or stored at -20°C for not more than one week. The developed chromatograms should be evaluated immediately after derivatization as the color intensity may change over time. For long-term reproducibility, maintain consistent environmental conditions (temperature: 25 ± 2°C, relative humidity: 40-60%) during chromatographic development as these factors can influence Rf values and separation efficiency.

Conclusion

The HPTLC method detailed in this application note provides a reliable, precise, and accurate approach for quantifying oleanolic acid in various plant materials. The validated method exhibits excellent linearity, sensitivity, and reproducibility within the concentration ranges tested, complying with regulatory requirements for analytical method validation. The cost-effectiveness and high throughput capability of this HPTLC method make it particularly suitable for routine analysis in quality control laboratories, herbal drug manufacturing facilities, and research institutions engaged in natural product evaluation.

The versatility of this method has been demonstrated through successful application to multiple plant species including Cyclea peltata, Hibiscus species, Oldenlandia corymbosa, and Wattakaka volubilis, confirming its broad applicability across diverse plant matrices [1] [2] [3]. With appropriate method optimization, this protocol can be extended to quantify oleanolic acid in polyherbal formulations and commercial products, contributing significantly to the standardization and quality assurance of herbal medicines containing this important triterpenoid compound.

References

Comprehensive HPLC Analysis of Oleanolic Acid: Application Notes and Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Analytical Challenge

Oleanolic acid (3β-hydroxyolean-12-en-28-oic acid) is a pentacyclic triterpenoid compound with significant pharmacological activities, including hepatoprotective, anti-inflammatory, antitumor, and antiviral effects. It is widely distributed in various medicinal plants, often co-occurring with its structural isomer ursolic acid. These isomers share identical molecular formulas (C₃₀H₄₈O₃) and molecular weights (456.7 g/mol) but differ only in the position of one methyl group in their E-ring. This minor structural difference creates a significant analytical challenge for their separation and quantification in complex natural product matrices. The close structural similarity between these compounds results in nearly identical physicochemical properties, making their baseline separation particularly challenging for researchers and quality control professionals working with herbal medicines and natural product formulations.

The pharmacological significance of both oleanolic acid and ursolic acid has been well-documented, with each compound exhibiting unique biological activities despite their structural similarity. Oleanolic acid has demonstrated particularly potent hepatoprotective effects and has been used in some health products and cosmetics due to its relatively low toxicity. Ursolic acid shows strong antitumor and antimicrobial properties. The differential biological activities of these two isomers create a compelling need for accurate analytical methods that can separate and quantify them individually in various matrices, including plant materials, biological samples, and pharmaceutical formulations. This application note provides detailed protocols and methodological insights to address this challenging analytical task.

Method Development and Optimization Strategies

Critical Chromatographic Parameters

Successful separation of oleanolic acid from ursolic acid requires careful optimization of chromatographic conditions, particularly through manipulation of the mobile phase composition and stationary phase selection. The primary challenge stems from the nearly identical chemical structures of these isomers, which differ only in the position of a single methyl group on the E-ring (oleanolic acid has a methyl group at the C-19 position, while ursolic acid has it at the C-20 position). This minor structural difference translates to subtle variations in their three-dimensional conformation and polarity, which can be exploited through chromatographic optimization.

  • Mobile Phase Composition: Binary mixtures of methanol-water or acetonitrile-water systems typically form the foundation for separation, but often require modification with acidic buffers to suppress ionization of the carboxylic acid groups and improve peak shapes. The use of 10-30% aqueous components with organic modifiers has been shown to provide optimal separation efficiency. The addition of phosphate buffers at low concentrations (0.03 M) and acidic pH (approximately 3.0) significantly enhances peak symmetry and resolution by suppressing the ionization of the triterpenic acids.

  • Stationary Phase Selection: Conventional C18 columns with 5μm particle size and dimensions of 250×4.6 mm have demonstrated satisfactory separation capabilities when paired with optimized mobile phases. The research indicates that Kromasil C18 columns provide excellent resolution for these compounds. For more challenging separations, the incorporation of hydroxypropyl-β-cyclodextrin as a mobile phase additive has shown remarkable improvement in separation efficiency, with resolution values reaching up to 8.14 compared to conventional methods.

Enhanced Separation Techniques

For applications requiring preparative-scale separation or dealing with particularly complex matrices, advanced chromatographic techniques may be necessary. pH-zone-refining counter-current chromatography has emerged as a powerful technique for preparative separation of these triterpenic acids. This method utilizes a biphasic solvent system composed of n-hexane-dichloromethane-methanol-water (7:3:2:8, v/v) with trifluoroacetic acid (10 mmol L⁻¹) added to the organic phase as a retainer and ammonia (10 mmol L⁻¹) added to the aqueous phase as an eluter.

The simulated moving bed (SMB) chromatography represents another advanced approach, particularly valuable for continuous separation of these compounds. SMB technology offers advantages including higher productivity, reduced solvent consumption, and continuous operation compared to batch chromatographic processes. This technique has been successfully applied for separation of betulinic and oleanolic acids using Apollo C18 columns with mobile phases containing methanol and acetonitrile (50:50, v/v), demonstrating excellent separation efficiency for structurally similar triterpenoids.

Detailed HPLC Protocols

Standard HPLC Protocol for Plant Material Analysis

This protocol is adapted from the method developed for analysis of Ziziphora clinopodioides Lam. and provides reliable separation and quantification of oleanolic acid and ursolic acid in various plant materials [1].

  • Sample Preparation: Accurately weigh 10.0 g of plant material powder and extract with 100 mL of methanol using ultrasonic extraction for 30 minutes. Filter the extract and evaporate to dryness in a water bath. Reconstitute the residue with methanol and transfer to a 10 mL volumetric flask. Make up to volume with methanol and mix thoroughly. Filter through a 0.45 μm membrane filter before injection.

  • Chromatographic Conditions:

    • Column: Kromasil C18 (150 × 4.6 mm, 10 μm) with pre-column
    • Mobile Phase: Methanol-0.03 M phosphate buffer (pH = 3.0, 90:10, v/v)
    • Flow Rate: 0.5 mL/min
    • Detection Wavelength: 214 nm
    • Injection Volume: 10 μL
    • Temperature: Ambient (20-25°C)
    • Run Time: 30 minutes
  • Standard Solution Preparation: Prepare stock solutions containing 2.0 mg/mL of oleanolic acid and 3.0 mg/mL of ursolic acid in methanol. Prepare calibration standards in the range of 0.4-1.2 mg/mL for oleanolic acid and 0.6-1.8 mg/mL for ursolic acid by appropriate dilution of stock solutions.

The following workflow diagram illustrates the complete HPLC analysis process:

hplc_workflow start Start HPLC Analysis sample_prep Sample Preparation: • Weigh 10.0 g plant material • Ultrasonic extraction with 100 mL methanol (30 min) • Filter and evaporate to dryness • Reconstitute in 10 mL methanol • Filter through 0.45 μm membrane start->sample_prep std_prep Standard Preparation: • Prepare stock solutions (OA: 2.0 mg/mL, UA: 3.0 mg/mL) • Create calibration standards • OA range: 0.4-1.2 mg/mL • UA range: 0.6-1.8 mg/mL sample_prep->std_prep hplc_params HPLC Parameters Setup: • Column: Kromasil C18 (150×4.6 mm, 10μm) • Mobile Phase: Methanol-phosphate buffer pH=3 (90:10) • Flow Rate: 0.5 mL/min • Detection: 214 nm • Injection: 10 μL std_prep->hplc_params system_eq System Equilibration: • Equilibrate with mobile phase • Stabilize baseline • Check pressure profile hplc_params->system_eq injection Sample Injection: • Inject standards and samples • Use 10 μL injection volume • Maintain constant temperature system_eq->injection data_acquisition Data Acquisition: • Monitor at 214 nm • Record retention times • OA: ~21.93 min, UA: ~23.38 min • Collect peak area data injection->data_acquisition data_analysis Data Analysis: • Calculate concentrations using calibration curves • OA: y = 5138012.5x - 110328.8 (r=0.9996) • UA: y = 3693315.3x - 113635.2 (r=0.9996) data_acquisition->data_analysis validation Method Validation: • Check precision (RSD% < 2%) • Verify accuracy (Recovery: 98-102%) • Assess system suitability data_analysis->validation end Analysis Complete validation->end

Figure 1: Complete workflow for HPLC analysis of oleanolic acid (OA) and ursolic acid (UA) in plant materials.

Advanced Protocol with Cyclodextrin Modification

For samples where baseline separation is not achieved with conventional methods, this protocol incorporating hydroxypropyl-β-cyclodextrin (HP-β-CD) as a mobile phase additive provides enhanced separation of the isomers [2].

  • Sample Preparation: Prepare plant extracts as described in Section 3.1. For biological samples (plasma, serum), use protein precipitation with acetonitrile or methanol followed by centrifugation and filtration.

  • Chromatographic Conditions:

    • Column: Conventional C18 column (250 × 4.6 mm, 5 μm)
    • Mobile Phase: Methanol-water containing 0.1 mol/L hydroxypropyl-β-cyclodextrin
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 210-215 nm
    • Injection Volume: 10-20 μL
    • Temperature: 25°C
    • Run Time: 25 minutes
  • Standard Solution Preparation: Prepare stock solutions of oleanolic acid and ursolic acid at 1.0 mg/mL in methanol. Prepare working standards in the concentration range of 10-200 μg/mL for both compounds.

Bioanalytical HPLC Protocol for Plasma Samples

This protocol is optimized for quantification of oleanolic acid in biological matrices, particularly for pharmacokinetic studies [3].

  • Plasma Sample Preparation: Transfer 500 μL of plasma sample to a centrifuge tube. Add 1.0 mL of acetonitrile for protein precipitation. Vortex mix for 30 seconds and centrifuge at 10,000 × g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue with 200 μL of mobile phase and vortex mix for 30 seconds. Filter through a 0.45 μm membrane before injection.

  • Chromatographic Conditions:

    • Column: C18 column (4.6 mm × 250 mm, 5 μm particle size)
    • Mobile Phase: Acetonitrile:methanol:tetrahydrofuran:water (60:20:8:12, v/v)
    • Flow Rate: 1.2 mL/min
    • Detection Wavelength: 215 nm
    • Injection Volume: 20-50 μL
    • Temperature: 25°C
    • Run Time: 15 minutes
  • Standard Solution Preparation: Prepare stock solutions of oleanolic acid at 1.0 mg/mL in methanol. Prepare calibration standards in the range of 0.1-50 μg/mL in drug-free plasma. Prepare quality control samples at low, medium, and high concentrations within the calibration range.

Results and Method Validation

Validation Parameters and Acceptance Criteria

Comprehensive validation of the HPLC method for quantification of oleanolic acid and ursolic acid is essential to ensure reliability, accuracy, and reproducibility of the analytical results. The method should demonstrate acceptable performance across multiple validation parameters including linearity, precision, accuracy, sensitivity, and robustness.

Table 1: Method Validation Parameters for HPLC Analysis of Oleanolic and Ursolic Acids

Validation Parameter Oleanolic Acid Ursolic Acid Acceptance Criteria
Linearity Range 0.4-1.2 mg/mL 0.6-1.8 mg/mL R² ≥ 0.999
Correlation Coefficient (r) 0.9996 0.9996 R² ≥ 0.999
Precision (RSD%, n=6) 1.53% 1.13% RSD ≤ 2%
Repeatability (RSD%) 1.86% 1.62% RSD ≤ 2%
Stability (RSD%, 24h) 1.40% 1.58% RSD ≤ 2%
Average Recovery (n=6) 99.5% 102.3% 98-102%
Recovery RSD% 1.19% 1.25% RSD ≤ 2%

The validation data presented in Table 1 demonstrate that the HPLC method meets standard acceptance criteria for all measured parameters, confirming its suitability for quantitative analysis of oleanolic acid and ursolic acid in plant materials [1].

Quantitative Analysis in Medicinal Plants

The developed HPLC methods have been successfully applied to quantify oleanolic acid and ursolic acid in various medicinal plants. The content of these triterpenic acids varies significantly among different plant species and plant parts, highlighting the importance of reliable quantification methods for quality control purposes.

Table 2: Content of Oleanolic Acid and Ursolic Acid in Various Medicinal Plants

Plant Species Oleanolic Acid Content (mg/g) Ursolic Acid Content (mg/g) Plant Part Analyzed Reference
Ziziphora clinopodioides Lam. 0.76 1.176 Whole plant [1]
Oldenlandia diffusa Variable (plant-dependent) Variable (plant-dependent) Whole plant [4]
Oldenlandia corymbosa ~2× higher than O. diffusa ~2× higher than O. diffusa Whole plant [4]
Eriobotrya japonica Thunb. Recoverable by pH-zone-refining CCC Recoverable by pH-zone-refining CCC Leaves [5]
Aralia chinensis 99.01% purity after separation Mixture obtained Bark [5]
Apple peels Component of mixture (6.51%) Major component (90.98%) Fruit peels [5]

The data in Table 2 illustrate the varying composition of oleanolic acid and ursolic acid in different plant species. Notably, Oldenlandia corymbosa contains approximately twice the amount of these triterpenic acids compared to Oldenlandia diffusa, information that is crucial for proper species identification and quality control in herbal medicine [4].

The following diagram illustrates the method optimization strategy for challenging separations:

optimization start Start Method Optimization initial_sep Initial Separation: Conventional C18 column Methanol-water mobile phase start->initial_sep eval_initial Evaluate Separation: Check resolution Assess peak symmetry initial_sep->eval_initial buffer_opt Buffer Optimization: Add 0.03M phosphate buffer Adjust to pH=3.0 eval_initial->buffer_opt Poor resolution cd_approach Cyclodextrin Enhancement: Add 0.1M HP-β-CD to mobile phase eval_initial->cd_approach Inadequate separation advanced_tech Advanced Techniques: pH-zone-refining CCC Simulated Moving Bed eval_initial->advanced_tech Preparative scale needed final_eval Final Evaluation: Resolution > 2.0 Precision RSD < 2% Accuracy 98-102% eval_initial->final_eval Acceptable separation buffer_opt->eval_initial cd_approach->eval_initial advanced_tech->final_eval final_eval->buffer_opt Criteria not met optimal_method Optimal Method Obtained final_eval->optimal_method All criteria met

Figure 2: Method optimization strategy for challenging separations of oleanolic acid and ursolic acid.

Practical Applications and Case Studies

Quality Control of Herbal Medicines

The HPLC methods described in this application note have been successfully implemented for quality assessment of various medicinal plants, including discrimination between different species of Oldenlandia used in traditional medicine [4]. The quantitative analysis of oleanolic acid and ursolic acid serves as a valuable tool for species authentication and standardization of herbal products. Research has demonstrated that Oldenlandia corymbosa, commonly used as a substitute for Oldenlandia diffusa, contains approximately twice the amount of oleanolic acid and ursolic acid compared to the genuine species. This significant difference in triterpenic acid content highlights the importance of analytical methods in ensuring the correct identity and quality of herbal materials.

In addition to species identification, these HPLC methods enable batch-to-batch consistency monitoring and detection of adulteration in commercial herbal products. The ability to accurately quantify both oleanolic acid and ursolic acid individually provides a more comprehensive quality control approach compared to non-specific methods that measure total triterpenoid content. This is particularly important because these isomers possess different pharmacological profiles, and their relative proportions may influence the therapeutic efficacy of herbal preparations.

Analysis of Biological Samples

The bioanalytical HPLC method has been applied to pharmacokinetic studies of oleanolic acid in plasma samples, particularly following administration of nanoformulations [3]. The method demonstrates sufficient sensitivity and selectivity for quantifying oleanolic acid in complex biological matrices, with retention times of approximately 4.9 minutes for oleanolic acid and 9.8 minutes for apigenin when analyzing combination formulations. The sample preparation procedure involving protein precipitation with acetonitrile provides efficient cleanup of plasma samples while maintaining adequate recovery of the analytes.

The successful application of this HPLC-UV method for quantification of oleanolic acid in plasma samples highlights its utility in preclinical development of pharmaceutical formulations containing this triterpenoid. The method has been validated according to standard bioanalytical guidelines, with all parameters including sensitivity, selectivity, precision, accuracy, robustness, and stability meeting the required criteria. This enables reliable quantification of oleanolic acid in stability and pharmacokinetic studies, supporting the development of optimized delivery systems for this poorly water-soluble compound.

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Peak Shape: If peak tailing or fronting is observed, consider modifying the mobile phase by adding acidic buffers (e.g., 0.03 M phosphate buffer, pH 3.0) to suppress ionization of the carboxylic acid groups. Alternatively, reduce the injection volume or use a longer column with smaller particle size (5 μm instead of 10 μm).

  • Insufficient Resolution: If baseline separation between oleanolic acid and ursolic acid is not achieved, try incorporating hydroxypropyl-β-cyclodextrin (0.1 mol/L) as a mobile phase additive [2]. This enhances separation by forming inclusion complexes with different stability constants for each isomer. Alternatively, adjust the organic modifier ratio or switch to a different C18 column with higher efficiency.

  • Retention Time Drift: Significant shifts in retention time may indicate mobile phase degradation or column aging. Ensure fresh mobile phase is prepared daily and the pH is accurately adjusted. If using cyclodextrin additives, prepare fresh solutions as these complexes may change over time.

Safety Considerations and Regulatory Compliance
  • Chemical Safety: When preparing phosphate buffers, wear appropriate personal protective equipment including safety glasses and gloves. Methanol and acetonitrile are toxic and should be handled in well-ventilated areas, preferably in a fume hood.

  • System Suitability Testing: Prior to sample analysis, perform system suitability tests to verify chromatographic performance. The resolution between oleanolic acid and ursolic acid should be greater than 2.0, and the tailing factor should be less than 1.5 for both compounds.

  • Method Validation: For regulatory submissions, complete full method validation including specificity, linearity, accuracy, precision, range, detection limit, quantification limit, and robustness according to ICH guidelines.

Conclusion

The HPLC methods described in this application note provide reliable approaches for the analysis of oleanolic acid and its separation from the structural isomer ursolic acid. The protocols have been optimized for different applications including quality control of plant materials and bioanalysis of plasma samples. The incorporation of cyclodextrin additives or alternative chromatographic techniques such as pH-zone-refining counter-current chromatography can enhance separation efficiency for challenging samples. These methods support the standardization of herbal medicines containing oleanolic acid and facilitate pharmacokinetic studies of formulated products, contributing to the quality assurance and development of triterpenoid-based therapeutics.

References

Comprehensive Application Notes and Protocols: Formulation and Evaluation of Oleanolic Acid Liposomes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Oleanolic acid (OA) is a naturally occurring pentacyclic triterpenoid compound found in many medicinal plants, including Olea europaea and various species of the Chenopodium genus. OA exhibits a broad spectrum of pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, anticancer, antiviral, and antidiabetic properties. Despite its significant therapeutic potential, OA faces substantial delivery challenges due to its poor aqueous solubility, low permeability, uneven gastrointestinal absorption, and consequent limited bioavailability. These limitations have restricted its clinical application, classifying it as a Biopharmaceutics Classification System (BCS) Class IV compound (low solubility, low permeability) [1].

Liposomal encapsulation has emerged as a promising strategy to overcome these limitations, enhancing OA's solubility, stability, and bioavailability while potentially reducing any adverse effects. Liposomes are spherical vesicles composed of one or more concentric phospholipid bilayers surrounding aqueous compartments, which can encapsulate both hydrophilic and hydrophobic compounds. Their biocompatible nature, biodegradability, and ability to modify surface properties make them ideal drug delivery vehicles for OA [2] [3]. Recent advances in liposomal technology have enabled the development of sophisticated OA formulations with improved therapeutic efficacy, including targeted delivery systems and combination therapies.

This document provides comprehensive application notes and detailed experimental protocols for the preparation, characterization, and evaluation of OA-loaded liposomes, intended for researchers, scientists, and drug development professionals working in pharmaceutical nanotechnology and formulation development.

Formulation Strategies and Composition Design

Composition Variants for OA Liposomes

Table 1: Comparative analysis of different OA liposomal formulations and their performance characteristics

Formulation Type Key Components Particle Size (nm) PDI Encapsulation Efficiency (%) Zeta Potential (mV) Notable Features
Conventional OA Liposomes [3] Soybean phosphatidylcholine, Cholesterol, OA 110-200 <0.25 >85 -6.3 to -7.6 Basic liposomal formulation, improved solubility
PEGylated OA Liposomes [3] Soybean phosphatidylcholine, PEG-2000, OA 110-200 <0.25 >85 - Stealth properties, prolonged circulation
OA Liposomes (Cholesterol-Free) [2] Soy lecithin, Oleanolic acid, Tween 80, Paeonol ~100 <0.25 64.61±0.42 - Cholesterol substitute, enhanced anti-inflammatory activity
GC-coated OA Liposomes [4] Galactosylated chitosan, Phospholipids, OA - - - - Hepatocyte targeting via ASGPR recognition
C. berlandieri Extract Liposomes [5] Phospholipids, Hydrolyzed extract (rich in OA) 100-130 <0.25 >80 -6.3 to -7.6 Multi-component extract, metabolic syndrome prevention
Functional Excipients and Their Roles

Table 2: Key excipients in OA liposomal formulations and their functional roles

Excipient Category Specific Examples Functional Role Concentration Range
Phospholipids Soy phosphatidylcholine (PL-90G), DPPC, HSPC, DOPC Structural matrix formation, bilayer formation 10-50 mg/mL
Membrane Stabilizers Cholesterol, Oleanolic acid (as substitute) Membrane rigidity, stability enhancement 0.5-2.0 mg/mL
Surface Modifiers PEG-2000, Galactosylated chitosan, Tween 80 Stealth properties, targeting, stability 0.1-1.0%
Antioxidants Tocopherol, Ascorbyl palmitate Prevention of lipid oxidation 0.01-0.1%

The phospholipid composition significantly influences the encapsulation efficiency, stability, and release profile of OA from liposomes. Studies have demonstrated that hydrogenated phospholipids (e.g., PH90) form more rigid bilayers that favor the retention of non-polar triterpenes like OA, while unsaturated phospholipids (e.g., PG90) provide more fluid bilayers that preferentially encapsulate polar compounds [6]. The substitution of cholesterol with OA itself has been investigated, leveraging OA's structural similarity to cholesterol (both contain a polycyclic rigid planar structure and 3β-hydroxyl group), which enables it to enhance the physicochemical properties of phospholipid bilayers and alter membrane stability and fluidity [2].

Preparation Methods and Experimental Protocols

Thin-Film Hydration Method

The thin-film hydration method is one of the most widely used techniques for liposome preparation, offering simplicity and reliability for laboratory-scale production [5] [7].

3.1.1 Materials and Equipment
  • Lipid components: Phospholipid (e.g., soy phosphatidylcholine, 50 mg), Oleanolic acid (5-10 mg)
  • Organic solvents: Chloroform, methanol (HPLC grade)
  • Aqueous phase: Phosphate buffered saline (PBS, pH 7.4) or 20 mM HEPES buffer (pH 7.0)
  • Equipment: Round-bottom flask, rotary evaporator, water bath, probe sonicator, nitrogen gas supply
3.1.2 Step-by-Step Protocol
  • Lipid dissolution: Dissolve lipid components (phospholipid and OA) in chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
  • Thin film formation: Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure (<20 mbar) at 35°C for 30-45 minutes until a thin, uniform lipid film forms on the inner wall of the flask.
  • Film drying: Purge with nitrogen gas for 15 minutes to ensure complete removal of residual organic solvents.
  • Hydration: Add the aqueous phase (5-10 mL) to the flask and hydrate the lipid film at a temperature above the phase transition temperature of the phospholipid (typically 50°C) for 1 hour with gentle shaking.
  • Size reduction: Subject the multilamellar vesicle suspension to probe sonication (5-10 cycles of 30 seconds pulse with 30 seconds rest) or extrusion through polycarbonate membranes (100-400 nm) to obtain small unilamellar vesicles.
  • Storage: Store the final liposomal dispersion at 4°C under inert gas if necessary.
Microfluidic Preparation Method

Microfluidic technology offers advantages in reproducibility, control over particle size, and scalability compared to traditional methods [2].

3.2.1 Materials and Equipment
  • Organic phase: Soy lecithin (10.25 mg/mL), Oleanolic acid (0.82 mg/mL) dissolved in ethanol
  • Aqueous phase: Tween 80 (0.22% wt%) in ultrapure water
  • Equipment: Microfluidic chip, constant-flow pumps, tubing, collection vessel
3.2.2 Step-by-Step Protocol
  • Solution preparation: Prepare organic and aqueous phases as specified above and filter through 0.22 μm membranes.
  • System setup: Connect the organic and aqueous phase solutions to the first and second inlets of the microfluidic chip, respectively.
  • Flow rate optimization: Set the flow rate ratio of aqueous to organic phase between 3:1 and 5:1, with total flow rates typically between 1-10 mL/min.
  • Collection: Collect the liposomal suspension from the outlet channel in a sealed container.
  • Solvent removal: If necessary, remove residual ethanol by dialysis or evaporation under reduced pressure.
Ethanol Injection Method

The ethanol injection method is a simple and rapid technique that doesn't require specialized equipment [3].

3.3.1 Materials and Equipment
  • Organic phase: Lipid components and OA dissolved in ethanol
  • Aqueous phase: PBS or other aqueous buffer
  • Equipment: Syringe pump or manual syringe, stirring hotplate
3.3.2 Step-by-Step Protocol
  • Solution preparation: Dissolve lipid components (soybean phosphatidylcholine, PEG-2000 if needed, and OA) in ethanol at 60°C.
  • Injection: Rapidly inject the ethanolic lipid solution (1-5 mL) into the aqueous phase (10-20 mL) maintained at 60°C under constant stirring (500-1000 rpm).
  • Mixing: Continue stirring for 30 minutes to ensure complete mixing and liposome formation.
  • Concentration adjustment: If necessary, concentrate the liposomal suspension by rotary evaporation or ultrafiltration.
  • Storage: Store at 4°C protected from light.

workflow Start Start Liposome Preparation MethodSelection Method Selection Start->MethodSelection TFH Thin-Film Hydration MethodSelection->TFH Microfluidic Microfluidic Method MethodSelection->Microfluidic EthanolInjection Ethanol Injection MethodSelection->EthanolInjection Materials Material Preparation TFH->Materials OrganicAqueous Prepare Organic/Aqueous Phases Microfluidic->OrganicAqueous EthanolInjection->OrganicAqueous LipidFilm Form Thin Lipid Film Materials->LipidFilm Hydration Buffer Hydration LipidFilm->Hydration SizeReduction Size Reduction Hydration->SizeReduction Characterize Characterization SizeReduction->Characterize MixPhases Mix Phases in Chip OrganicAqueous->MixPhases OrganicAqueous->MixPhases Rapid Injection Collect Collect Liposomes MixPhases->Collect MixPhases->Collect Collect->Characterize Store Storage Characterize->Store

Figure 1: Experimental workflow for oleanolic acid liposome preparation showing the three main methods

Characterization and Evaluation Protocols

Physicochemical Characterization

Comprehensive physicochemical characterization is essential for quality control and performance assessment of OA liposomes.

4.1.1 Particle Size, Distribution, and Zeta Potential
  • Instrumentation: Dynamic Light Scattering (DLS) / Photon Correlation Spectroscopy
  • Sample preparation: Dilute liposomal dispersion (1:100) with filtered (0.22 μm) distilled water or original buffer
  • Measurement parameters: Temperature 25°C, scattering angle 90°, 3 measurements per sample
  • Acceptance criteria: Particle size 100-200 nm, PDI <0.25, zeta potential |±30| mV for stable dispersion [5] [2]
4.1.2 Encapsulation Efficiency Determination
  • Separation methods: Dialysis (MWCO 7 kDa), size exclusion chromatography, or ultracentrifugation
  • Analytical technique: HPLC analysis with C18 column
  • Mobile phase: Methanol:formic acid solution (90:10 v/v) or methanol:water (60:40 v/v)
  • Detection: UV at 210 nm for OA, 274 nm for paeonol in co-delivery systems
  • Calculation: EE% = (Amount of OA in liposomes / Total OA added) × 100% [2]
4.1.3 Morphological Examination
  • Transmission Electron Microscopy (TEM): Negative staining with 2% phosphotungstic acid
  • Atomic Force Microscopy (AFM): Tapping mode in air or liquid
  • Sample preparation: Dilute dispersion applied to carbon-coated grids or mica surfaces
In Vitro Release Studies

Release kinetics evaluation provides critical information on OA release patterns from liposomal formulations.

4.2.1 Dialysis Method
  • Apparatus: Dialysis bag (MWCO 7-14 kDa) immersed in release medium
  • Release media: PBS (pH 7.4) with 0.5-1% Tween 80 to maintain sink conditions
  • Temperature: 37°C with continuous agitation (50-100 rpm)
  • Sampling: Withdraw aliquots at predetermined time points (0.5, 1, 2, 4, 8, 12, 24, 48 h)
  • Analysis: HPLC quantification of OA in release medium
  • Data analysis: Calculate cumulative release and fit to release kinetics models (zero-order, first-order, Higuchi, Korsmeyer-Peppas)
Biological Activity Assessment
4.3.1 Antioxidant Activity
  • DPPH assay: Incubate liposomes with 0.1 mM DPPH in methanol, measure absorbance at 517 nm
  • ABTS assay: Generate ABTS•+ radical cation, measure decolorization at 734 nm
  • Cellular antioxidant activity: Pre-incubate cells with liposomes, then induce oxidative stress with AAPH or H₂O₂
4.3.2 Anti-inflammatory Activity
  • Cell lines: RAW 264.7 macrophages or human dermal fibroblasts
  • Inflammation induction: LPS (1 μg/mL) for 4-6 hours
  • Inflammatory markers: Measure NO production (Griess reagent), TNF-α, IL-6, IL-1β (ELISA)
  • Anti-inflammatory markers: Measure IL-10 production [5] [2]
4.3.3 Cytotoxicity Assays
  • Cell lines: Human dermal fibroblasts, HepG2, or other relevant cell lines
  • Exposure: 24-72 hours with various concentrations of OA liposomes
  • Viability assessment: MTT, CCK-8, or Alamar Blue assays
  • Safety threshold: >80% cell viability at physiologically relevant concentrations [5]

characterization Start OA Liposomes Physicochemical Physicochemical Characterization Start->Physicochemical InVitro In Vitro Evaluation Start->InVitro Biological Biological Assessment Start->Biological Size Particle Size & PDI Physicochemical->Size Zeta Zeta Potential Physicochemical->Zeta EE Encapsulation Efficiency Physicochemical->EE Morphology Morphology (TEM/AFM) Physicochemical->Morphology Release Release Kinetics InVitro->Release Stability Stability Studies InVitro->Stability Antioxidant Antioxidant Activity Biological->Antioxidant AntiInflammatory Anti-inflammatory Effects Biological->AntiInflammatory Cytotoxicity Cytotoxicity Biological->Cytotoxicity Targeting Targeting Efficiency Biological->Targeting

Figure 2: Comprehensive characterization pathway for oleanolic acid liposomes

Applications and Future Perspectives

OA-loaded liposomes have demonstrated significant potential in various therapeutic applications. Recent studies have highlighted their enhanced bioefficacy compared to free OA, particularly in metabolic syndrome prevention, hepatoprotection, and anticancer applications.

In metabolic syndrome prevention, liposomal encapsulation of Chenopodium berlandieri extracts rich in OA significantly improved cellular antioxidant activity and nitric oxide inhibition compared to non-encapsulated samples. These formulations enhanced IL-10 production while reducing pro-inflammatory markers (IL-6, TNF-α, and IL-1β), and downregulated COX-2 expression [5]. Additionally, they inhibited elastase, collagenase, and hyaluronidase—enzymes involved in extracellular matrix degradation that contribute to tissue damage and inflammation in metabolic syndrome.

For hepatocellular carcinoma treatment, galactosylated chitosan-modified liposomes (GC@Lipo) enabled selective binding to the asialoglycoprotein receptor (ASGPR), highly expressed on hepatocytes. This targeted approach significantly enhanced anti-tumor efficacy compared to free OA and non-targeted liposomes, inhibiting migration and proliferation of Hepa1-6 cells by upregulating E-cadherin while downregulating N-cadherin, vimentin, and AXL expressions [4].

The cholesterol-substitution approach using OA itself as a membrane stabilizer instead of cholesterol has shown promise in enhancing anti-inflammatory effects. Molecular interaction studies revealed that OA-substituted liposomes achieved greater energy reduction (-85.07 kJ/mol vs. -62.64 kJ/mol for cholesterol-containing liposomes) with stable hydrogen bonding interactions, significantly reducing inflammatory cell migration and decreasing NO, TNF-α, IL-6, and IL-1β levels in LPS-induced RAW 264.7 macrophages [2].

Future development directions for OA liposomes include:

  • Advanced targeting strategies using ligand-receptor approaches for specific tissues
  • Combination therapies incorporating OA with other bioactive compounds
  • Stimuli-responsive systems that release OA in response to specific physiological triggers
  • Scale-up manufacturing using microfluidic technologies for improved reproducibility
  • Regulatory standardization of formulation parameters for clinical translation

References

Data Summary of Oleanolic Acid and its Phospholipid Complex

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate key data on the biopharmaceutical properties and biological effects of OA and its phospholipid complex, highlighting the advantages of the complexation approach.

Table 1: Biopharmaceutical Properties of Oleanolic Acid and its Phospholipid Complex

Property / Parameter Oleanolic Acid (Free Form) Oleanolic Acid Phospholipid Complex References
Aqueous Solubility Very low (1.75 μg/mL) Significantly increased (specific data not available in search results) [1]
Oral Bioavailability 0.7% (in rats, 25-50 mg/kg) Markedly enhanced (specific data not available in search results) [1]
BCS Classification Class IV (Low solubility, low permeability) Aims to improve into Class I/II [2]
Digestibility (Ileal, in pigs) 0.88 Not reported [3]
Plasma Concentration (in pigs, 240 min post-dose) ~4.29 μg/L Not reported [3]

Table 2: Summary of Key Pharmacological Activities Enhanced by Complexation

Pharmacological Activity Key Findings / Mechanisms Model Used References
Anti-inflammatory Reduces migration of inflammatory cells; lowers NO, TNF-α, IL-6, IL-1β levels; inhibits Akt/mTOR, NF-κB, and STAT3 pathways. Zebrafish, RAW 264.7 macrophages, human endothelial cells [4] [1]
Hepatoprotective Protects against acute chemical liver injury, fibrosis, and cirrhosis; induces Nrf2-dependent gene expression. Rats, mice [5] [1]
Anticancer Suppresses proliferation, migration, invasion; induces mitochondrial apoptosis and cell cycle arrest. Various cancer cell lines (e.g., liver, lung, breast) [5] [2]
Antioxidant Scavenges free radicals; boosts glutathione peroxidase and superoxide dismutase activity. In vitro, rat models [1]
Antiatherosclerotic Alleviates lipid plaque deposition; downregulates JNK and MAPK signaling pathways. Zebrafish model [6]

Experimental Protocols

Here are detailed methodologies for preparing and characterizing the oleanolic acid phospholipid complex, drawing from current techniques in pharmaceutical development.

Protocol 1: Preparation of OA-PC via Solvent Evaporation Method

This is a common and versatile method for forming phospholipid complexes.

  • Materials:

    • Oleanolic acid (purity >98%)
    • Phospholipids (e.g., Soy Lecithin, Phosphatidylcholine)
    • Anhydrous organic solvent (e.g., Tetrahydrofuran, Dichloromethane, or Acetone)
    • Round-bottom flask
    • Rotary evaporator with water bath
    • Vacuum desiccator
  • Procedure:

    • Step 1: Dissolution. Accurately weigh OA and phospholipid (typical molar ratios range from 1:1 to 1:2) and dissolve them in the anhydrous organic solvent within the round-bottom flask.
    • Step 2: Reaction. Stir the reaction mixture continuously at a controlled temperature (e.g., 40-60°C) for a specified period (e.g., 2-4 hours) to facilitate complex formation.
    • Step 3: Solvent Removal. Remove the organic solvent using a rotary evaporator under reduced pressure, leaving a thin solid film on the flask walls.
    • Step 4: Drying. Scrape the resulting solid and further dry it in a vacuum desiccator overnight to remove any residual solvent.
    • Step 5: Storage. Store the final OA-PC complex in a sealed, light-resistant container at 4°C.
Protocol 2: Characterization of the OA-PC Complex
  • Entrapment Efficiency / Drug Loading:

    • Principle: Determine the amount of OA successfully associated with the complex.
    • Method: Place a known amount of the OA-PC complex in a dialysis tube (MWCO 7 kDa) and immerse in a suitable buffer (e.g., PBS pH 6.8). After a set time, analyze the amount of uncomplexed, free OA in the external medium using HPLC [4]. Alternatively, centrifuge the complex and analyze the supernatant.
    • Calculation: Entrapment Efficiency (%) = (Total OA - Free OA) / Total OA × 100% [4].
  • Fourier Transform Infrared Spectroscopy (FTIR):

    • Principle: Confirm complex formation by identifying shifts or disappearance of characteristic functional group peaks of OA and phospholipids.
    • Method: Prepare KBr pellets of OA, phospholipids, their physical mixture, and the OA-PC complex. Record spectra over a range of 4000-400 cm⁻¹. A loss or shift of the OA carboxylic acid (O-H and C=O stretches) indicates interaction with the phospholipid [4].
  • Thermal Analysis (DSC):

    • Principle: Investigate changes in the crystallinity of OA, which suggests amorphization and complexation.
    • Method: Load samples (OA, phospholipid, physical mixture, OA-PC) into sealed aluminum pans. Run a DSC program from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen purge. The disappearance or shift of the sharp OA melting endotherm in the complex confirms successful complex formation.

Visualizing Key Anti-inflammatory Pathways and Experimental Workflow

The following diagrams, generated using DOT language, illustrate the core mechanisms and preparation workflow discussed in the Application Notes.

G OA Oleanolic Acid (OA) NFkB NF-κB Pathway OA->NFkB Inhibits MAPK MAPK Pathway OA->MAPK Inhibits LPS LPS Induction LPS->NFkB Activates LPS->MAPK Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Produces NO Nitric Oxide (NO) NFkB->NO Produces MAPK->Cytokines Produces Migration Inflammatory Cell Migration Cytokines->Migration Promotes

Mechanism of Anti-inflammatory Action: This diagram illustrates how Oleanolic Acid exerts its anti-inflammatory effects by inhibiting key signaling pathways (NF-κB and MAPK) activated by inflammatory stimuli like LPS, leading to reduced production of inflammatory mediators [4] [1].

G Start Start: Weigh OA and Phospholipid Dissolve Dissolve in Organic Solvent Start->Dissolve React Stir and React (40-60°C) Dissolve->React Evaporate Rotary Evaporate Solvent React->Evaporate Scrape Scrape Solid Film Evaporate->Scrape Dry Vacuum Dry Scrape->Dry Complex OA Phospholipid Complex Dry->Complex Char1 Characterization: FTIR Complex->Char1 Char2 Characterization: DSC Complex->Char2 Char3 Characterization: HPLC Complex->Char3

OA Phospholipid Complex Preparation Workflow: This flowchart outlines the key steps in the solvent evaporation method for preparing the Oleanolic Acid phospholipid complex, followed by essential characterization techniques to confirm successful formation [4] [2].

Application Notes for Researchers

  • Justification for Complexation: The primary driver for developing OA-PC is to mitigate the fundamental limitations of OA, which is a BCS Class IV drug with very low aqueous solubility (1.75 μg/mL) and oral bioavailability (0.7%) [1]. The phospholipid complex can enhance solubility and permeability, leading to improved pharmacokinetics and pharmacodynamics.
  • Synergistic Potential: Combining OA with paeonol in a liposomal system where OA replaces cholesterol has shown enhanced stability and superior anti-inflammatory effects compared to traditional cholesterol-containing liposomes, suggesting a productive avenue for combination therapies [4].
  • Advanced Formulations: The OA-PC complex can serve as an intermediate for further advanced drug delivery systems, such as incorporation into nanoliposomes [5] or other nanoparticles [2], to achieve targeted delivery and further enhance therapeutic efficacy.

References

Synthesis and Bioevaluation of Oleanolic Acid Derivatives: Application Notes and Protocols for Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Oleanolic acid (OA) is a naturally occurring pentacyclic triterpenoid found widely in various plants, including olive, sage, and apple. It possesses a diverse range of pharmacological activities such as anti-inflammatory, anticancer, antidiabetic, and hepatoprotective effects. However, OA's therapeutic potential is limited by its poor aqueous solubility and low bioavailability. Consequently, significant research efforts have focused on synthesizing OA derivatives to enhance their pharmaceutical properties and biological potency. These application notes provide detailed protocols for the synthesis, characterization, and biological evaluation of OA derivatives, supporting researchers in medicinal chemistry and drug development. The protocols consolidate standardized methodologies from recent studies and include structural modification strategies, activity assessment techniques, and practical applications for these promising natural product derivatives [1] [2].

Synthetic Approaches to Oleanolic Acid Derivatives

Common Modification Strategies

Semi-synthetic modification of oleanolic acid primarily targets three reactive centers: the C-3 hydroxyl group, the C-12/C-13 double bond, and the C-28 carboxyl group. These strategic modifications have yielded derivatives with significantly enhanced potency – in some cases, hundreds of thousands of times more active than the parent OA molecule. The following table summarizes the primary modification sites and their impacts on biological activity [1] [2]:

Table 1: Key modification sites of oleanolic acid and their impacts on biological activity

Modification Site Chemical Approach Biological Impact Representative Derivatives
C-3 hydroxyl group Esterification, oxidation to ketone, glycosylation, heterocyclic incorporation Enhanced anticancer, anti-inflammatory, and antimicrobial activities 3-O-imidazole derivatives, C-3 ketones, C-3 esters
C-12/C-13 double bond Oxidation, epoxidation, reduction Modulation of anticancer and anti-inflammatory potency Enone derivatives, epoxides
C-28 carboxyl group Esterification, amidation, hydrazide formation, coupling with phenolic/coumarin moieties Improved solubility, bioavailability, and diverse pharmacological activities Methyl ester, amides, hydrazide-hydrazones, phenolic esters
A-ring modifications C-2 functionalization, introduction of arylidene groups Enhanced anti-inflammatory activity through TNF-α and IL-6 inhibition Arylidene derivatives via Claisen-Schmidt condensation
Specific Synthetic Protocols
2.2.1 Synthesis of Phenolic and Coumarin Conjugates at C-28

This protocol describes the incorporation of phenolic and coumarin moieties at the C-28 position of OA, resulting in derivatives with enhanced anticancer activity [3]:

  • Reagents: Oleanolic acid (extracted from olive pomace), phenolic/coumarin acids, coupling agents (DCC/DMAP), anhydrous dichloromethane (DCM), purification solvents (hexane, ethyl acetate)
  • Procedure:
    • Dissolve OA (1 mmol) and selected phenolic/coumarin acid (1.2 mmol) in anhydrous DCM (20 mL)
    • Add DCC (1.2 mmol) and catalytic DMAP (0.1 mmol)
    • Stir reaction mixture at room temperature under nitrogen atmosphere for 12-24 hours
    • Monitor reaction progress by TLC (hexane:ethyl acetate, 7:3)
    • Filter to remove dicyclohexylurea byproduct
    • Concentrate filtrate under reduced pressure
    • Purify crude product by flash chromatography (silica gel, hexane:ethyl acetate gradient)
  • Characterization: Confirm structure using (^1)H-NMR (300-600 MHz), (^{13})C-NMR (75-150 MHz), and ESI-HRMS
  • Yield: Typically 60-85% depending on the phenolic/coumarin moiety [3]
2.2.2 Synthesis of Arylidene Derivatives at C-2

This protocol describes the Claisen-Schmidt condensation to create arylidene derivatives at the C-2 position of OA, which have demonstrated significant anti-inflammatory activity [4]:

  • Reagents: OA, pyridinium chlorochromate (PCC), substituted aromatic aldehydes, dichloromethane (DCM), sodium sulfate, purification solvents
  • Procedure:
    • Step 1 (Oxidation):
      • Dissolve OA (400 mg, 0.87 mmol) in DCM
      • Add PCC dropwise with stirring at room temperature
      • Monitor reaction by TLC until completion (approximately 4 hours)
      • Quench with cold water, filter, and extract with ethyl acetate
      • Dry organic layer over sodium sulfate and concentrate
      • Purify by column chromatography to obtain C-3 ketone intermediate (91% yield)
    • Step 2 (Condensation):
      • Dissolve C-3 ketone intermediate (0.2 mmol) in absolute ethanol (10 mL)
      • Add appropriate aromatic aldehyde (0.24 mmol) and catalytic NaOH
      • Reflux for 6-8 hours with stirring
      • Monitor by TLC until completion
      • Acidify with dilute HCl and extract with ethyl acetate
      • Wash organic layer with brine, dry over sodium sulfate, and concentrate
      • Purify by recrystallization or column chromatography
  • Characterization: Confirm by (^1)H-NMR, (^{13})C-NMR, and ESI-MS [4]
2.2.3 Synthesis of Hydrazide-Hydrazone Hybrid Derivatives

This protocol describes the synthesis of OA-hydrazone hybrids that have shown selective cytotoxicity against cancer cell lines [5]:

  • Reagents: OA, hydrazine hydrate, various aromatic aldehydes, methanol, dimethylformamide (DMF)
  • Procedure:
    • Protect C-3 OH group as methyl ether using methyl iodide and base
    • Convert C-28 COOH to hydrazide by refluxing with hydrazine hydrate in methanol
    • Condense OA-hydrazide with appropriate aromatic aldehydes in DMF with catalytic acetic acid
    • Stir at room temperature for 6-12 hours
    • Pour reaction mixture into ice-water to precipitate product
    • Filter and recrystallize from ethanol
  • Characterization: Confirm by (^1)H-NMR, (^{13})C-NMR, and HRMS
  • Note: These hybrids have demonstrated selective cytotoxicity against A549 lung cancer cells while showing lower toxicity to normal BEAS-2B cells [5]

Biological Evaluation Protocols

Anticancer Activity Assessment
3.1.1 Cytotoxicity Assay (MTT Protocol)

The MTT assay is a standard method for evaluating the cytotoxic potential of OA derivatives against cancer cell lines [3] [6]:

  • Cell Lines: HCT-116 (human colorectal carcinoma), LS-174T (human colorectal carcinoma), MCF-7 (human breast adenocarcinoma), SGC7901 (human gastric carcinoma), HEK-293 (human embryonic kidney, as non-tumor control)
  • Reagents: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, MTT reagent, dimethyl sulfoxide (DMSO)
  • Procedure:
    • Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in 5% CO₂
    • Seed cells in 96-well plates at density of 5×10³ cells/well and incubate for 24 hours
    • Treat cells with various concentrations of OA derivatives (typically 1-100 µM) for 48-72 hours
    • Add MTT solution (0.5 mg/mL final concentration) and incubate for 4 hours at 37°C
    • Carefully remove medium and dissolve formed formazan crystals in DMSO (100 µL/well)
    • Measure absorbance at 570 nm using microplate reader
    • Calculate IC₅₀ values using nonlinear regression analysis
  • Quality Control: Include positive controls (e.g., doxorubicin), vehicle controls, and blank wells. Perform experiments in triplicate with at least three independent replicates [3] [6]

Table 2: Cytotoxicity data for selected oleanolic acid derivatives against cancer cell lines

Compound Modification Type HCT-116 IC₅₀ (µM) LS-174T IC₅₀ (µM) MCF-7 IC₅₀ (µM) Selectivity Index
OA (parent) - >100 >100 >100 -
4d Phenolic conjugate 38.5 - - -
4k Phenolic conjugate 39.3 - - -
4l Phenolic conjugate - 44.0 - -
5d Coumarin conjugate - 38.0 - -
7-10 C-3/C-28 imidazole amide - - <10 High
12b Hydrazide-hydrazone - - 0.08 (A549) 37× (vs. BEAS-2B)
3.1.2 Molecular Docking Studies (EGFR Targeting)

Molecular docking studies help elucidate the potential binding interactions between OA derivatives and molecular targets like EGFR (epidermal growth factor receptor) [3]:

  • Software: AutoDock Vina, MOE, or similar molecular docking software
  • Protein Preparation:
    • Obtain EGFR crystal structure (PDB: 1M17) from Protein Data Bank
    • Remove water molecules and add polar hydrogens
    • Define binding site (usually active pocket of EGFR)
    • Apply appropriate force field parameters
  • Ligand Preparation:
    • Draw ligand structures in ChemDraw or similar program
    • Minimize energy using MMFF94 or similar force field
    • Convert to appropriate format for docking (PDBQT for AutoDock)
  • Docking Parameters:
    • Set grid box dimensions to encompass entire binding site
    • Use exhaustiveness setting of 8-16 for adequate sampling
    • Run docking simulations and cluster results by RMSD
    • Analyze binding poses, interaction types (H-bonds, hydrophobic, π-π stacking), and calculate binding energies
  • Validation: Redock cognate ligand to validate protocol, then dock OA derivatives and analyze binding modes [3]
Anti-inflammatory Activity Assessment
3.2.1 NO Production Inhibition in RAW 264.7 Cells

This protocol evaluates the anti-inflammatory potential of OA derivatives by measuring inhibition of nitric oxide (NO) production in LPS-stimulated macrophages [4]:

  • Cell Line: RAW 264.7 murine macrophage cells
  • Reagents: Lipopolysaccharide (LPS from E. coli), Griess reagent, Dulbecco's phosphate-buffered saline (DPBS)
  • Procedure:
    • Seed RAW 264.7 cells in 96-well plates (1×10⁵ cells/well) and incubate for 24 hours
    • Pre-treat cells with various concentrations of OA derivatives (1-50 µM) for 1-2 hours
    • Stimulate cells with LPS (1 µg/mL) and incubate for 18-24 hours
    • Collect 100 µL of culture supernatant and mix with equal volume of Griess reagent
    • Incubate at room temperature for 15 minutes
    • Measure absorbance at 540 nm using microplate reader
    • Calculate NO concentration using sodium nitrite standard curve
    • Determine cell viability using parallel MTT assay to confirm effects are not due to cytotoxicity
  • Data Analysis: Express results as percentage inhibition of NO production compared to LPS-only control. Calculate IC₅₀ values for active compounds [4]
3.2.2 Cytokine Inhibition Assay (TNF-α and IL-6)

This protocol evaluates the effect of OA derivatives on pro-inflammatory cytokine production [4]:

  • Cell Line: RAW 264.7 murine macrophage cells
  • Reagents: LPS, ELISA kits for TNF-α and IL-6, complete DMEM culture medium
  • Procedure:
    • Seed RAW 264.7 cells in 24-well plates (5×10⁵ cells/well) and incubate for 24 hours
    • Pre-treat cells with OA derivatives (typically 10 µM) for 1 hour
    • Stimulate with LPS (1 µg/mL) for 6 hours (TNF-α) or 24 hours (IL-6)
    • Collect cell culture supernatants by centrifugation
    • Measure TNF-α and IL-6 levels using commercial ELISA kits according to manufacturer's instructions
    • Read plates at appropriate wavelengths and calculate cytokine concentrations from standard curves
  • Data Analysis: Express results as percentage inhibition compared to LPS-stimulated controls. Derivatives such as 3L have shown 77.2% inhibition of IL-6 and 75.4% inhibition of TNF-α at 10 µM concentration [4]
Enzyme Inhibition Assays
3.3.1 α-Glucosidase Inhibition Assay

This protocol evaluates the antidiabetic potential of OA derivatives through α-glucosidase inhibition [3] [7]:

  • Reagents: α-Glucosidase enzyme (from Saccharomyces cerevisiae), p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate, phosphate buffer (pH 6.8), acarbose (positive control)
  • Procedure:
    • Prepare OA derivative solutions in DMSO (final DMSO concentration <1%)
    • Mix α-glucosidase solution (0.2 U/mL) with test compounds in 96-well plate
    • Pre-incubate at 37°C for 10 minutes
    • Start reaction by adding pNPG substrate (2.5 mM final concentration)
    • Incubate at 37°C for 30 minutes
    • Stop reaction by adding Na₂CO₃ solution (0.2 M)
    • Measure absorbance at 405 nm
    • Run appropriate controls (blank, no inhibitor, positive control)
  • Data Analysis: Calculate percentage inhibition and determine IC₅₀ values. Derivative 2a has shown significant activity with IC₅₀ of 59.5 µM [3]
3.3.2 15-Lipoxygenase (15-LOX) Inhibition Assay

This protocol evaluates the anti-inflammatory activity of OA derivatives through 15-LOX inhibition [3]:

  • Reagents: 15-LOX enzyme (soybean or human), linoleic acid substrate, phosphate buffer (pH 7.4)
  • Procedure:
    • Prepare test compounds in DMSO (final concentration <1%)
    • Mix 15-LOX solution with test compounds and incubate at room temperature for 5 minutes
    • Add linoleic acid solution (final concentration 100 µM)
    • Monitor formation of conjugated diene hydroperoxides at 234 nm for 3-5 minutes
    • Calculate initial reaction rates
    • Include appropriate controls (enzyme alone, substrate alone, positive control)
  • Data Analysis: Calculate percentage inhibition and IC₅₀ values. Derivative 2a has shown IC₅₀ of 52.4 µM [3]

Structure-Activity Relationship Summary

The structure-activity relationship (SAR) studies of OA derivatives have revealed key structural features that enhance biological activity:

  • C-28 modifications: Esterification with phenolic acids or coumarin moieties significantly enhances anticancer activity against colorectal cancer cell lines. Compounds 4d, 4k, 4m (phenolic conjugates) and 5d (coumarin conjugate) show IC₅₀ values of 38-44 µM compared to >100 µM for unmodified OA [3]

  • C-3 modifications: Conversion of hydroxyl to ketone followed by condensation with aromatic aldehydes at C-2 enhances anti-inflammatory activity. Derivatives with electron-withdrawing groups on the arylidene moiety show improved TNF-α and IL-6 inhibition [4]

  • Hybrid derivatives: Incorporation of hydrazide-hydrazone moieties at C-28 improves selective cytotoxicity. Compound 12b shows exceptional selectivity with 37-fold higher toxicity to A549 cancer cells compared to normal BEAS-2B cells [5]

  • Combined modifications: Simultaneous modification at C-3 and C-28 positions, such as in imidazole-amide derivatives, creates compounds with potent c-kit inhibition and anticancer activity comparable to nilotinib [6]

Experimental Workflows

Synthetic Workflow for OA Derivatives

synthetic_workflow Start Start: Oleanolic Acid Extraction Modification Modification Strategy Selection Start->Modification C3_mod C-3 Modifications Modification->C3_mod C28_mod C-28 Modifications Modification->C28_mod C2_mod C-2 Modifications (via C-3 oxidation) Modification->C2_mod C3_protocol Oxidation to ketone Esterification Heterocycle incorporation C3_mod->C3_protocol C28_protocol Esterification Amidation Hydrazide formation C28_mod->C28_protocol C2_protocol Claisen-Schmidt condensation with aromatic aldehydes C2_mod->C2_protocol Characterization Structural Characterization C3_protocol->Characterization C28_protocol->Characterization C2_protocol->Characterization NMR NMR Analysis (1H, 13C) Characterization->NMR MS Mass Spectrometry (ESI-HRMS) Characterization->MS IR IR Spectroscopy Characterization->IR Bioevaluation Biological Evaluation NMR->Bioevaluation MS->Bioevaluation IR->Bioevaluation

Figure 1: Synthetic workflow for oleanolic acid derivatives showing major modification strategies and characterization methods

Bioevaluation Workflow for OA Derivatives

bioevaluation_workflow Start Start: Synthesized OA Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Cancer_cells Cancer Cell Lines (HCT-116, MCF-7, etc.) Cytotoxicity->Cancer_cells Normal_cells Normal Cell Lines (HEK-293, BEAS-2B) Cytotoxicity->Normal_cells IC50_calc IC₅₀ Calculation Cancer_cells->IC50_calc Normal_cells->IC50_calc Mechanism Mechanistic Studies IC50_calc->Mechanism Enzyme_inhibition Enzyme Inhibition (15-LOX, α-glucosidase) Mechanism->Enzyme_inhibition Anti_inflammatory Anti-inflammatory Assays (NO, TNF-α, IL-6) Mechanism->Anti_inflammatory Molecular_docking Molecular Docking (EGFR, c-kit targets) Mechanism->Molecular_docking SAR Structure-Activity Relationship Analysis Enzyme_inhibition->SAR Anti_inflammatory->SAR Molecular_docking->SAR Optimization Lead Optimization SAR->Optimization

Figure 2: Bioevaluation workflow for oleanolic acid derivatives showing key assays and mechanistic studies

Applications and Future Perspectives

OA derivatives show promise beyond human therapeutics, including agricultural applications as antifungal and antibacterial agents against plant pathogens. Derivatives with sulfanilic amide moieties have demonstrated excellent activity against Botrytis cinerea in strawberries, blueberries, and tobacco, with EC₅₀ values as low as 6.91 µg/mL, outperforming commercial agent azoxystrobin [8].

The future development of OA derivatives should focus on improving their pharmaceutical properties through formulation strategies such as nanoparticle delivery systems, prodrug approaches, and combination therapies. The continued exploration of OA derivatives in clinical settings is warranted, with several compounds (including CDDO-methyl ester) having already completed Phase I clinical trials for cancer treatment [2].

Conclusion

These application notes provide comprehensive protocols for the synthesis, characterization, and biological evaluation of oleanolic acid derivatives. The standardized methodologies support consistent and reproducible research in this field. The versatile biological activities demonstrated by OA derivatives – including potent anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects – highlight their potential as lead compounds for drug development. Through systematic structural modification and thorough biological evaluation, researchers can continue to develop improved OA derivatives with enhanced efficacy and optimized pharmaceutical properties for various therapeutic applications.

References

Application Notes: Molecular Docking of Oleanolic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Docking Analysis of Oleanolic Acid for Drug Discovery Applications

Abstract: Molecular docking serves as a pivotal computational technique in structure-based drug design, enabling the prediction of ligand-receptor interactions and binding affinities. These application notes provide detailed protocols for conducting molecular docking studies on oleanolic acid, a pentacyclic triterpenoid with diverse pharmacological properties. The guidelines cover system preparation, docking methodologies, and validation techniques to ensure biologically relevant results for researchers and drug development professionals.

Introduction to Molecular Docking

Molecular docking computationally predicts the optimal binding conformation and orientation of a small molecule (ligand) within a target protein's binding site. For oleanolic acid, this technique helps elucidate its mechanism of action, binding affinity, and interactions with various biological targets like enzymes, receptors, and nucleic acids. Docking protocols aim to achieve two primary objectives: accurate prediction of binding poses and estimation of binding strength through scoring functions [1].

The docking process involves searching the conformational space of the ligand within the protein's active site and ranking these conformations using scoring functions that approximate binding free energy. Traditional physics-based docking tools like AutoDock Vina and Glide employ empirical rules and heuristic search algorithms, while emerging deep learning approaches offer enhanced sampling and scoring capabilities [2] [1].

Experimental Protocols

Protein Target Preparation

Objective: Prepare a structurally sound and chemically accurate protein model for docking simulations.

Workflow Diagram: Protein Preparation

Start Download PDB Structure Step1 Remove Heteroatoms (co-crystallized ligands, water molecules) Start->Step1 Step2 Add Hydrogen Atoms Step1->Step2 Step3 Assign Partial Charges and Atom Types Step2->Step3 Step4 Energy Minimization (to relieve steric clashes) Step3->Step4 Step5 Prepare Output File (PDB or PDBQT format) Step4->Step5

Detailed Steps:

  • Structure Retrieval: Obtain the three-dimensional structure of your target protein from the Protein Data Bank (PDB). For novel targets without experimental structures, consider using AlphaFold2-predicted models, which perform comparably to experimental structures in docking studies [3].
  • Protein Isolation: Remove heteroatoms including co-crystallized ligands, water molecules, and ions using molecular visualization software like UCSF Chimera [4].
  • Hydrogen Addition: Add hydrogen atoms to the protein structure, considering correct protonation states of amino acid residues at physiological pH (approximately 7.4).
  • Charge Assignment: Assign appropriate partial charges and atom types using tools like AutoDock Tools or Chimera.
  • Energy Minimization: Perform energy minimization using molecular mechanics force fields to relieve steric clashes and optimize hydrogen bonding networks. This step is crucial for removing atomic conflicts that could artificially inflate docking scores.
  • File Preparation: Save the prepared protein structure in PDB or PDBQT format for compatibility with docking software.
Ligand Preparation

Objective: Generate accurate three-dimensional conformations of oleanolic acid for docking simulations.

Detailed Steps:

  • Structure Acquisition: Obtain the chemical structure of oleanolic acid (C₃₀H₄₈O₃) from databases like PubChem or draw it using chemoinformatics software.
  • Geometry Optimization: Perform energy minimization using molecular modeling software. For high accuracy, employ Density Functional Theory (DFT) with basis sets such as 6-31G* to find the optimized geometry, as demonstrated in QSAR studies of natural products [5].
  • Conformational Sampling: Generate multiple low-energy conformations using tools like Open Babel or LigPrep to account for ligand flexibility.
  • File Format Conversion: Save the prepared ligand in appropriate formats (MOL2, SDF, or PDBQT) compatible with your chosen docking software.
Molecular Docking Execution

Objective: Predict the binding mode and affinity of oleanolic acid within the protein's active site.

Workflow Diagram: Docking Process

Start Define Binding Site Step1 Select Search Algorithm (Systematic, Stochastic, or AI-based) Start->Step1 Step2 Set Docking Parameters and Scoring Function Step1->Step2 Step3 Run Docking Simulation Step2->Step3 Step4 Generate Multiple Poses Step3->Step4 Step5 Score and Rank Poses (Binding Affinity Prediction) Step4->Step5

Detailed Steps:

  • Binding Site Identification: Define the protein's binding site coordinates using either literature information, co-crystallized ligands, or binding site detection tools like FTMap.
  • Search Algorithm Selection: Choose an appropriate conformational search algorithm based on your requirements:
    • Systematic Search: Rotates all rotatable bonds by fixed intervals (used in Glide, FRED) [1]
    • Incremental Construction: Builds ligands fragment-by-fragment in the active site (used in FlexX, DOCK) [1]
    • Stochastic Methods: Uses random sampling with probabilistic acceptance (Monte Carlo in Glide; Genetic Algorithm in AutoDock, GOLD) [1]
    • Deep Learning Approaches: Emerging methods like diffusion models (SurfDock) show superior pose accuracy but may produce physically implausible structures in some cases [2]
  • Parameter Configuration: Set docking parameters including grid box dimensions, number of runs, and exhaustiveness based on the size and flexibility of oleanolic acid.
  • Pose Generation and Scoring: Execute the docking simulation to generate multiple binding poses. Score each pose using the docking program's scoring function to predict binding affinity.

Selection Guide: Docking Search Algorithms

Algorithm Type Examples Strengths Limitations Suitable for Oleanolic Acid
Systematic Glide, FRED Comprehensive sampling Computational cost with flexibility Moderate (5 rotatable bonds)
Incremental Construction FlexX, DOCK Efficient for flexible ligands Dependent on fragmentation scheme Yes
Stochastic (Genetic Algorithm) AutoDock, GOLD Effective global search Parameter sensitivity Yes
Deep Learning SurfDock, DynamicBind High pose accuracy Limited physical validity assessment Emerging option
Post-Docking Analysis

Objective: Interpret docking results to extract biologically meaningful insights.

Detailed Steps:

  • Pose Clustering: Group similar binding conformations using root-mean-square deviation (RMSD) clustering to identify representative binding modes.
  • Interaction Analysis: Identify specific molecular interactions (hydrogen bonds, hydrophobic contacts, π-effects, salt bridges) between oleanolic acid and protein residues using interaction diagram tools.
  • Visualization: Use molecular visualization software (Chimera, PyMOL) to create high-quality renderings of the binding pose for publications and presentations.
  • Validation: Apply controls and validation metrics such as RMSD calculations against known crystal structures (if available) and physical plausibility checks using tools like PoseBusters, which assesses chemical and geometric consistency [2].

Advanced Methodologies

AI-Enhanced Docking Approaches

Recent advances integrate artificial intelligence with molecular docking to improve both pose prediction and virtual screening capabilities:

  • Graph Neural Networks: Models like IGModel leverage geometric graph neural networks to incorporate spatial features of interacting atoms, improving binding pocket descriptions [1].
  • Network-Based Screening: AI-Bind combines network science with unsupervised learning to identify protein-ligand pairs using shortest path distances and learns node feature representations from extensive chemical and protein structure collections [1].
  • Diffusion Models: Generative diffusion models (SurfDock, DiffBindFR) demonstrate exceptional pose prediction accuracy but may generate structures with steric clashes or implausible geometries that require careful validation [2].
Ensemble Docking with MD Refinement

For challenging targets with flexible binding sites, consider these advanced approaches:

  • Multiple Receptor Conformations: Use molecular dynamics (MD) simulations to generate an ensemble of protein conformations for docking, which accounts for binding site flexibility and induced fit effects [1] [3].
  • Post-Docking Refinement: Refine top-ranked docking poses through short MD simulations to relax the complex and obtain more realistic binding geometries [3].
  • Binding Free Energy Calculations: Employ advanced scoring methods like MM-GB/PBSA on MD trajectories for more accurate binding affinity predictions.

Practical Application to Oleanolic Acid

Specific Considerations for Oleanolic Acid Docking:

Oleanolic acid's pentacyclic triterpenoid structure presents both challenges and opportunities for molecular docking studies. The rigid steroid-like core reduces conformational flexibility, while the pendant hydroxyl and carboxyl groups serve as key interaction points with protein targets.

Table: Oleanolic Acid Molecular Characteristics Relevant to Docking

Property Characteristic Docking Implications
Molecular Formula C₃₀H₄₈O₃ Determines potential interactions
Molecular Weight 456.7 g/mol Mid-size for drug-like molecules
Rotatable Bonds 5 Moderate flexibility requires sampling
Hydrogen Bond Donors 2 (hydroxyl groups) Capable of forming H-bonds
Hydrogen Bond Acceptors 3 (carbonyl oxygen, hydroxyl groups) Multiple H-bonding possibilities
Pharmacophoric Features Carboxylic acid, hydroxyl, hydrophobic core Multiple interaction types possible

Interpretation Guidelines:

  • Target-Specific Considerations: When docking oleanolic acid against anti-inflammatory targets like PPAR-α, prioritize poses that position the carboxylic acid group for key salt bridge or hydrogen bonding interactions with binding site residues, similar to interactions observed in PPAR-α agonist binding [6].
  • Validation Standards: Ensure predicted binding modes recapitulate known structure-activity relationships. For instance, modifications to the C-3 hydroxyl or C-17 carboxylic acid groups that diminish biological activity should correlate with loss of key interactions in docking poses.
  • Cross-Validation: Compare docking results across multiple software platforms and with experimental data when available to increase confidence in predictions.

Validation & Best Practices

Essential Controls for Reliable Docking Results:

  • Reproducibility: Perform docking in triplicate with different random seeds to ensure consistent results.
  • Decoy Validation: Include known inactive compounds as negative controls to verify scoring function specificity.
  • Reference Ligands: Dock co-crystallized ligands or known active compounds to benchmark docking protocol accuracy.
  • Physical Plausibility: Use tools like PoseBusters to identify physically implausible poses with incorrect bond lengths, angles, or severe steric clashes, which is particularly important when using deep learning methods that may prioritize RMSD over physical validity [2].

Scoring Function Selection Guide

Scoring Function Type Basis Strengths Weaknesses Recommended Use
Force Field-Based Molecular mechanics Physical realism Limited chemical diversity Pose refinement
Empirical Fitted binding data Fast calculation Training set dependency Virtual screening
Knowledge-Based Statistical potentials Transferability Indirect energy estimation Complementary scoring
Machine Learning-Based Pattern recognition Accuracy on novel targets Black box nature Emerging for lead optimization

Discussion

Molecular docking of oleanolic acid provides valuable insights into its potential mechanisms of action and facilitates rational drug design optimization. The combination of traditional docking approaches with emerging AI methodologies offers powerful tools for investigating this pharmacologically promising natural product.

When interpreting results, consider that docking primarily assesses binding affinity, while biological activity depends on additional factors including bioavailability, metabolism, and cellular permeability. Integration of docking with complementary computational approaches (MD simulations, QSAR, ADMET prediction) and experimental validation creates the most robust research strategy.

The rapid advancement of deep learning docking methods suggests increasing utility for oleanolic acid studies, though current limitations in physical plausibility and generalization to novel targets warrant careful validation [2]. As these methods mature, they may overcome current challenges with traditional docking approaches, particularly for targets with complex binding mechanisms or significant induced fit effects.

References

Comprehensive Application Notes and Protocols for Studying Oleanolic Acid in Animal Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oleanolic Acid

Oleanolic acid (OA) is a pentacyclic triterpenoid compound widely distributed in various plants, including olive leaves, apples, grapes, and numerous medicinal herbs [1] [2]. It has attracted significant research interest due to its multifaceted pharmacological activities, including anti-obesity, antitumor, anti-inflammatory, hepatoprotective, and antidiabetic effects [3] [4] [1]. However, OA faces significant challenges in translational research due to its poor aqueous solubility and low oral bioavailability, which limit its therapeutic application [5] [4] [6]. These application notes provide detailed methodologies for evaluating OA in animal models, addressing key considerations for researchers in drug development.

Mechanisms of Action and Signaling Pathways

Key Signaling Pathways Modulated by Oleanolic Acid

Table 1: Major signaling pathways targeted by oleanolic acid in various disease models

Pathway Biological Process Experimental Evidence References
PPAR signaling Obesity, metabolic syndrome Network pharmacology, molecular docking, in vivo validation [3]
MAPK pathways (JNK, p38, ERK1/2) Inflammation, cancer In vitro and in vivo studies [1] [2]
PI3K/Akt/mTOR Cancer progression Cell line and animal models [1]
NF-κB signaling Inflammation, immune response Multiple disease models [1] [2]
STAT3 signaling Tumor growth, metastasis Cancer models [1]
Nrf2 pathway Oxidative stress response Hepatoprotection studies [4] [2]
Apoptosis pathways (caspases, Bax/Bid) Programmed cell death Anticancer studies [1] [6]

The PPAR signaling pathway has been identified as a central mechanism in OA's anti-obesity effects. Network pharmacology analysis revealed that OA targets multiple key nodes in this pathway, with PPARG showing the highest connectivity (19 additional proteins) [3]. Additional important targets include PPARA, MAPK3, NR3C1, PTGS2, CYP19A1, CNR1, HSD11B1, and AGTR1 [3].

The following diagram illustrates the core signaling pathways through which oleanolic acid exerts its pharmacological effects:

oleanolic_acid_pathways OA Oleanolic Acid Administration PPAR PPAR Signaling OA->PPAR Molecular Docking Confirmed MAPK MAPK Pathways (JNK, p38, ERK1/2) OA->MAPK In Vitro/In Vivo PI3K PI3K/Akt/mTOR OA->PI3K Experimental NFkB NF-κB Signaling OA->NFkB Inhibition STAT3 STAT3 Pathway OA->STAT3 Modulation Nrf2 Nrf2 Activation OA->Nrf2 Activation Apoptosis Apoptosis Regulators OA->Apoptosis Induction AntiObesity Anti-Obesity Effects PPAR->AntiObesity Core Pathway Metabolic Metabolic Syndrome Improvement PPAR->Metabolic Key Mechanism AntiTumor Anti-Tumor Activity MAPK->AntiTumor AntiInflammatory Anti-Inflammatory Response MAPK->AntiInflammatory PI3K->AntiTumor NFkB->AntiInflammatory STAT3->AntiTumor Hepatoprotection Hepatoprotective Effects Nrf2->Hepatoprotection Apoptosis->AntiTumor

Quantitative Efficacy Data from Animal Studies

Anti-Obesity and Metabolic Effects

Table 2: Efficacy of oleanolic acid in obesity and metabolic disorder models

Animal Model Induction Method OA Dose & Duration Key Findings Mechanistic Insights
Diet-induced obesity High-fat diet Not specified Reduced visceral fat, improved glucose tolerance, elevated insulin levels Activation of PPAR signaling pathway; downregulation of ACC gene [3]
Metabolic dysfunction High-fructose diet Not specified Improved metabolic parameters Regulation of hepatocyte nuclear factor 1b [2]
Prediabetic rats Not specified Not specified Improved body/liver weight ratio; reduced plasma triglycerides and VLDL cAMP/PKA signaling pathway [4]
Antitumor Efficacy

Table 3: Antitumor activity of oleanolic acid in various cancer models

Cancer Type Animal Model OA Dose Range Administration Route Efficacy Outcomes References
Colorectal cancer BALB/c mice 2-150 mg/kg Oral, intraperitoneal, intragastric Significant reduction in tumor volume and weight [6]
Hepatocellular carcinoma Mice models Not specified Not specified Inhibition of tumor growth [2]
Breast cancer Animal models Not specified Not specified Suppression of proliferation and metastasis [1]
Lung cancer Animal models Not specified Not specified Antitumor activity [6]
Gastric cancer Animal models Not specified Not specified Inhibition of tumor growth [6]
Cervical cancer Animal models Not specified Not specified Antitumor effects [6]
Melanoma Animal models Not specified Not specified Inhibition of progression [6]

A systematic review and meta-analysis of 12 studies comprising 190 animals demonstrated that OA intervention significantly inhibited tumor growth and reduced tumor weight across multiple cancer types [6]. The antitumor mechanisms include inhibition of cellular proliferation, promotion of apoptosis, induction of autophagy, modulation of cell cycle regulatory proteins, inhibition of tumor cell migration and invasion, and suppression of angiogenesis [6].

Pharmacokinetics and Bioavailability

Bioavailability Challenges and Solutions

Table 4: Pharmacokinetic parameters and bioavailability enhancement strategies

Parameter Findings Model System References
Oral bioavailability Low (0.7% for solution in rats) SD rats [4]
Plasma concentration 4.29 µg/L after 260 mg/kg diet Growing pigs [5] [7]
Ileal digestibility 0.88 Growing pigs [5] [7]
Fecal digestibility 0.75-0.82 (increased with OA supplementation) Growing pigs [5] [7]
Predicted human clearance 48.3-97.2 L/h Allometric scaling from animals [8]
Predicted human half-life 45.6-187.2 min Allometric scaling from animals [8]

OA is classified as a BCS Class IV drug with low aqueous solubility and suboptimal intestinal permeability [6]. Despite reasonable digestibility, the appearance of OA in systemic circulation is weak, likely due to hepatic metabolism [5] [7].

The following workflow outlines the experimental approach for assessing oleanolic acid bioavailability and efficacy in animal models:

oa_experimental_workflow Start OA Formulation Preparation Form1 Free OA Powder Start->Form1 Form2 Cyclodextrin-OA Complex Start->Form2 Form3 Nano-formulations Start->Form3 Model Animal Model Selection Form1->Model Form2->Model Form3->Model Model1 Diet-Induced Obesity Model->Model1 Model2 Tumor Xenograft Model->Model2 Model3 Metabolic Syndrome Model->Model3 Dosing OA Administration Model1->Dosing Model2->Dosing Model3->Dosing Route1 Oral Gavage Dosing->Route1 Route2 Intraperitoneal Dosing->Route2 Route3 Subcutaneous Dosing->Route3 PK Pharmacokinetic Analysis Route1->PK Route2->PK Route3->PK PK1 Plasma Concentration PK->PK1 PK2 Tissue Distribution PK->PK2 PK3 Metabolite Profiling PK->PK3 Efficacy Efficacy Assessment PK1->Efficacy PK2->Efficacy PK3->Efficacy Eff1 Tumor Volume/Weight Efficacy->Eff1 Eff2 Metabolic Parameters Efficacy->Eff2 Eff3 Molecular Target Engagement Efficacy->Eff3

Detailed Experimental Protocols

Protocol for Anti-Obesity Efficacy Studies

Title: Evaluation of Oleanolic Acid in Diet-Induced Obese Mice

Objective: To assess the anti-obesity effects of OA through the PPAR signaling pathway.

Materials:

  • Animals: C57BL/6 mice (6-8 weeks old)
  • OA formulations: Free OA or cyclodextrin-OA complex
  • High-fat diet (45-60% kcal from fat)
  • Metabolic cages
  • Biochemical analyzers

Methods:

  • Animal Grouping:

    • Group 1: Normal diet + vehicle (n=8)
    • Group 2: High-fat diet + vehicle (n=8)
    • Group 3: High-fat diet + OA (50 mg/kg) (n=8)
    • Group 4: High-fat diet + OA (100 mg/kg) (n=8)
  • Induction and Dosing:

    • Induce obesity with high-fat diet for 8 weeks before OA intervention
    • Administer OA daily by oral gavage for 6-8 weeks
    • Monitor body weight, food intake twice weekly
  • Sample Collection:

    • Collect blood samples at baseline, 4 weeks, and 8 weeks
    • At endpoint, collect liver, adipose tissue, and skeletal muscle
    • Store samples at -80°C for molecular analysis
  • Molecular Analysis:

    • Extract proteins from tissues for Western blot analysis of PPARG, PPARA, and downstream targets
    • Perform RNA sequencing or RT-qPCR for pathway analysis
    • Conduct histopathological examination of adipose tissue

Expected Results: OA treatment should significantly reduce body weight gain, visceral fat accumulation, and improve glucose tolerance compared to high-fat diet controls [3].

Protocol for Bioavailability Assessment

Title: Determination of Oleanolic Acid Bioavailability in Pigs

Objective: To evaluate the digestibility and plasma concentration of OA in a large animal model.

Materials:

  • Animals: Growing pigs (23-40 kg)
  • OA formulations: Free OA and cyclodextrin-OA complex
  • Chromium oxide (0.3%) as indigestible marker
  • HPLC-MS system for OA quantification
  • Catheters for serial blood sampling

Methods:

  • Diet Preparation:

    • Control: Basal diet without OA
    • OLA-1: Basal diet with 260 mg/kg free OA
    • OLA-2: Basal diet with 260 mg/kg cyclodextrin-OA complex
  • Animal Procedures:

    • Assign pigs to treatments (n=8 per group)
    • Fit with chronic indwelling catheters in jugular vein
    • Collect blood samples at 30, 60, 90, 120, 180, and 240 min after feeding
    • Collect fecal samples on days 22-24 for digestibility determination
  • Analytical Methods:

    • Extract OA from plasma and feces using methanol
    • Quantify OA using HPLC-MS with selective ion monitoring
    • Calculate digestibility using chromium oxide as marker

Expected Results: OA digestibility is expected to be high (0.75-0.88), but plasma concentrations remain low (approximately 4.29 µg/L), indicating significant first-pass metabolism [5] [7].

Formulation Strategies to Enhance Bioavailability

Multiple formulation approaches have been developed to overcome the bioavailability limitations of OA:

  • Cyclodextrin Complexation: Enhances water solubility through inclusion complex formation [5] [7]

  • Nanosuspensions: Increase surface area and dissolution rate [4]

  • Liposomes and Nanoliposomes: Improve cellular uptake and tissue targeting [4]

  • Solid Dispersions: Enhance dissolution characteristics [4]

  • Chemical Derivatives: Semi-synthetic analogs with improved properties (e.g., CDDO derivatives) [4] [2]

These strategies have demonstrated improved bioavailability and efficacy in animal models, with some formulations showing enhanced antitumor effects through improved tissue distribution and target engagement [4].

Conclusion and Future Perspectives

Oleanolic acid represents a promising natural product with demonstrated efficacy across multiple disease models. The provided protocols and data tables offer researchers comprehensive guidance for designing rigorous preclinical studies. Future research should focus on optimized formulation strategies to overcome bioavailability limitations, detailed mechanism of action studies using advanced molecular techniques, and combination therapy approaches to enhance therapeutic efficacy. The translation of OA-based therapies to clinical applications will require careful consideration of dosing regimens, formulation optimization, and comprehensive safety assessment.

References

oleanolic acid network pharmacology analysis

Author: Smolecule Technical Support Team. Date: February 2026

Phase 1: Target Identification Protocols

Protocol 1.1: OA Target Prediction

  • Objective: Identify potential protein targets of Oleanolic Acid.
  • Databases & Tools:
    • SwissTargetPrediction [1] [2] [3]: Input the SMILES string of OA (CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C) to predict targets based on known ligand-protein interactions.
    • STITCH [4]: Search for "oleanolic acid" to retrieve known and predicted interaction data from multiple sources.
    • SuperPred [1] [2]: Similar to SwissTargetPrediction, used to cross-validate findings.
  • Procedure:
    • Query each database using the specified identifiers.
    • Consolidate all predicted targets.
    • Remove duplicate entries and standardize gene names using UniProt [1].
  • Notes: Use a consensus approach by considering targets predicted by at least two databases to increase reliability.

Protocol 1.2: Disease Target Collection & Overlap Analysis

  • Objective: Compile disease-related targets and identify the intersecting targets through which OA may exert its effects.
  • Databases:
    • GeneCards [4] [2] [3]: Use "Relevance score" to filter for high-confidence targets.
    • DisGeNET [4] [1]: Filter by a defined "Evidence Index" score.
    • OMIM [1]: Manually curate targets with known causal mutations.
  • Procedure:
    • Search each database using the disease keyword (e.g., "osteoporosis," "psoriasis").
    • Merge the results and remove duplicates.
    • Use a Venn diagram tool to identify the overlap between OA targets and disease targets. These overlapping genes are the candidate targets for further analysis [4] [3].

Phase 2: Network Construction & Enrichment Analysis

Protocol 2.1: Protein-Protein Interaction (PPI) Network & Hub Gene Identification

  • Objective: Construct an interaction network among candidate targets and identify the most influential (hub) targets.
  • Tool: STRING database [4] [2].
  • Parameters:
    • Organism: Homo sapiens.
    • Minimum Interaction Score: Set to "medium confidence" (e.g., 0.400) [4].
    • Disconnected Nodes: Hide them in the network to reduce complexity.
  • Procedure:
    • Input the list of candidate target genes into STRING.
    • Download the TSV file containing interaction data.
    • Import the TSV file into Cytoscape software for network visualization and analysis [2].
    • Use Cytoscape plugins (e.g., cytoHubba) to calculate node centrality measures (Degree, Betweenness, etc.) and identify the top hub targets [2] [3].
  • Output: A PPI network where hub targets (e.g., MAPK1, STAT3, PPARG) are central nodes with many connections [4] [2] [3].

Protocol 2.2: Functional & Pathway Enrichment Analysis

  • Objective: Interpret the biological role of candidate targets through Gene Ontology (GO) and KEGG pathway analysis.
  • Tool: DAVID database [4] [3].
  • Procedure:
    • Input the list of candidate targets into DAVID.
    • Select the official gene symbols and species (Homo sapiens).
    • Run analysis for:
      • GO Terms: Biological Process (BP), Cellular Component (CC), Molecular Function (MF).
      • KEGG Pathways.
    • Set a significance threshold (e.g., P-value < 0.05, adjusted with Benjamini-Hochberg method).
    • Export the top significantly enriched terms and pathways for interpretation.
  • Expected Output: OA's actions are frequently linked to pathways like the PPAR signaling pathway, MAPK signaling pathway, and TNF signaling pathway [4] [3].

Phase 3: Computational Validation

Protocol 3.1: Molecular Docking

  • Objective: Validate and visualize the binding interactions between OA and hub targets.
  • Software: AutoDock Vina or similar tools.
  • Preparation:
    • Ligand (OA): Obtain 3D structure from PubChem (CID: 10494) [1]. Optimize geometry and assign Gasteiger charges.
    • Protein: Retrieve crystal structures of hub targets (e.g., MAPK3, STAT3, PPARG) from the PDB. Remove water molecules, add polar hydrogens, and define the binding site (often the active site of a native ligand).
  • Docking Parameters:
    • Grid Box: Size and center based on the binding site.
    • Exhaustiveness: Set to 8 or higher for a better search.
    • Number of Poses: Generate 9-10 binding conformations per run.
  • Analysis:
    • The binding affinity is expressed in kcal/mol. More negative values indicate stronger binding [3].
    • Analyze the binding pose with the most favorable affinity using visualization software (e.g., PyMOL, Discovery Studio) to identify key hydrogen bonds, hydrophobic interactions, and other intermolecular forces.

Protocol 3.2: Molecular Dynamics (MD) Simulation

  • Objective: Assess the stability of the OA-target complex in a simulated physiological environment.
  • Software: GROMACS or AMBER.
  • Protocol:
    • Place the best-docked complex in a solvation box (e.g., TIP3P water model).
    • Add ions to neutralize the system's charge.
    • Perform energy minimization until the maximum force is below a threshold (e.g., 1000 kJ/mol/nm).
    • Equilibrate the system under NVT (constant Number, Volume, Temperature) and NPT (constant Number, Pressure, Temperature) ensembles.
    • Run a production MD simulation for a sufficient duration (e.g., 100-200 ns).
  • Analysis Metrics:
    • Root Mean Square Deviation (RMSD): Measures structural stability. A stable or converged RMSD indicates a stable complex [5] [3].
    • Root Mean Square Fluctuation (RMSF): Measures residue flexibility.
    • Radius of Gyration (Rg): Measures compactness of the protein.
    • MM/PBSA Calculations: Estimate the binding free energy [5].

Phase 4: Experimental Validation

Protocol 4.1: In Vitro Cell-Based Assays

  • Objective: Functionally validate OA's effects on predicted targets and pathways in relevant cell lines.
  • Key Assays:
    • Cell Viability & Proliferation: MTT or CCK-8 assay to determine OA's IC₅₀ in cancer cells (e.g., oral squamous cell carcinoma) [2] [6].
    • Apoptosis Analysis: Flow cytometry with Annexin V/PI staining to quantify apoptotic cells after OA treatment [2].
    • Western Blotting: Confirm OA-induced changes in the expression levels of hub targets (e.g., HSP90AA1, STAT3, p-ERK, p-AKT) and key proteins in enriched pathways (e.g., PPARγ) [2] [7].
    • Enzyme-Linked Immunosorbent Assay (ELISA): Measure OA's effect on the secretion of inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) in cell culture supernatants or animal serum [1] [7].

Protocol 4.2: In Vivo Animal Model Validation

  • Objective: Confirm the therapeutic efficacy and mechanism of OA in a living organism.
  • Model Examples:
    • Osteoporosis: d-galactose-induced oxidative stress and low-calcium diet model in mice [4].
    • Psoriasis: IMQ-induced psoriasis-like model in BALB/c mice [1].
    • Mesangial Proliferative Glomerulonephritis (MsPGN): Anti-Thy1 nephritis model in rats [7].
    • Obesity: High-fat diet-induced obesity model in mice [3].
  • Procedure:
    • Induce the disease model and randomly group animals (n=6-10 per group).
    • Administer OA at different doses (e.g., 20 mg/kg i.p. for MsPGN [7]; topical 1%, 5%, 10% cream for psoriasis [1]).
    • Assess therapeutic effect via disease-specific scoring (e.g., PASI score for psoriasis [1]), histological analysis (H&E staining), and measurement of relevant biochemical parameters.
    • Analyze tissue samples (e.g., skin, kidney, liver) via Western blot or IHC to confirm the modulation of hub targets and pathways in vivo.

The following pathway diagram synthesizes the key mechanisms of action for Oleanolic Acid identified through network pharmacology and experimental studies across multiple diseases:

G cluster_targets Key Hub Targets cluster_pathways Core Signaling Pathways cluster_effects Biological & Therapeutic Effects OA Oleanolic Acid (OA) T1 MAPK1/3 (ERK) OA->T1 Binds T2 STAT3 OA->T2 Binds T3 PPARG OA->T3 Binds T4 IL-17RA OA->T4 Binds T5 TNF OA->T5 Modulates T6 IL-6 OA->T6 Modulates P3 MAPK Signaling Pathway T1->P3 Activates T2->P3 Activates P1 PPAR Signaling Pathway T3->P1 Activates P2 IL-17 Signaling Pathway T4->P2 Activates E1 Anti-Inflammatory Response P1->E1 E5 Improved Metabolic Function P1->E5 P2->E1 E2 Inhibition of Cell Proliferation P2->E2 P3->E2 E3 Induction of Apoptosis P3->E3 P4 PI3K-Akt Signaling Pathway P4->E2 P4->E3 E1->E5 E2->E3 E4 Reduced Oxidative Stress

Data Presentation

Table 1: Frequently Identified Hub Targets of Oleanolic Acid in Various Diseases

Hub Target Associated Diseases Reported Binding Affinity (kcal/mol) Primary Biological Role
MAPK1/3 (ERK) Osteoporosis [4], Psoriasis [1], Obesity [3] - Cell proliferation, differentiation, inflammation
STAT3 Psoriasis [1], Oral Cancer [2] [6] Strong affinity [1] Cell survival, inflammation, immune response
PPARG Obesity [3], Psoriasis [1], Osteoporosis [4] Good binding potential [3] Lipid metabolism, glucose homeostasis, inflammation
IL-17RA Mesangial Proliferative Glomerulonephritis [7] - Pro-inflammatory signaling
TNF Osteoporosis [4] - Systemic inflammation
HSP90AA1 Oral Cancer [2] [6], Psoriasis [1] Strong binding [2] Protein folding, cell signaling

Table 2: Key Enriched KEGG Pathways in OA Network Pharmacology Studies

KEGG Pathway Associated Diseases Key Targets in Pathway Biological Outcome
PPAR signaling pathway Obesity [3], Osteoporosis [4] PPARG, PPARA Regulation of lipid and glucose metabolism; anti-inflammation
IL-17 signaling pathway Psoriasis [1], MsPGN [7] IL-17A, IL-17RA, MAPK1, MAPK3 Inhibition of pro-inflammatory response
MAPK signaling pathway Osteoporosis [4] MAPK1, MAPK3, TNF, JUN Regulation of cell proliferation and apoptosis
TNF signaling pathway Osteoporosis [4] TNF, CASP3, CASP8, MAPK1 Modulation of inflammation and cell survival
PI3K-Akt signaling pathway Osteoporosis [4], Oral Cancer [2] MTOR, BCL2 Regulation of cell growth and apoptosis
Th17 cell differentiation Psoriasis [1] STAT3 Modulation of adaptive immune response

Technical Notes & Limitations

  • Database Dependency: The initial target prediction is highly reliant on the coverage and accuracy of the underlying databases, which are constantly evolving.
  • Dynamic Nature of Networks: Biological networks are context-specific (tissue, cell type, disease stage). The constructed network is a static representation of a dynamic system.
  • Hypothesis-Generating: Network pharmacology is excellent for generating mechanistic hypotheses. All predictions must be followed by rigorous computational and experimental validation, as outlined in Phases 3 and 4, to confirm causality and therapeutic relevance [4] [3] [7].

Conclusion

This protocol provides a comprehensive, step-by-step framework for applying network pharmacology to elucidate the complex mechanism of action of Oleanolic Acid. By integrating computational predictions with experimental validation, researchers can systematically map OA's multi-target, multi-pathway effects, accelerating its development as a therapeutic agent for various complex diseases.

References

Comprehensive Application Notes and Protocols for Oleanolic Acid Nanomedicine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oleanolic Acid Nanomedicine

Oleanolic acid (OA) is a naturally occurring pentacyclic triterpenoid found in numerous medicinal plants, including olive oil, with demonstrated anti-inflammatory, antitumor, antiviral, hepatoprotective, and antihyperlipidemic effects. Despite its broad therapeutic potential, OA faces significant clinical translation challenges due to its poor aqueous solubility, low permeability, and uneven gastrointestinal absorption, classifying it as a Biopharmaceutics Classification System (BCS) Class IV drug with consequently low oral bioavailability. These limitations have prompted researchers to develop various nanoparticulate drug delivery systems to enhance OA's solubility, stability, bioavailability, and tissue targeting capabilities. Nanoformulations of OA represent a promising strategy to overcome these physicochemical and pharmacokinetic limitations, potentially enabling more effective clinical applications across various disease contexts including cancer, metabolic disorders, and infectious diseases.

Recent advances in nanomedicine have facilitated the development of multiple OA nanoformulations with demonstrated efficacy in preclinical models. These include lipid-based nanocarriers, polymeric nanoparticles, self-assembled systems, and hybrid approaches, each offering distinct advantages for specific therapeutic applications. The convergence of OA's multifaceted pharmacological activities with sophisticated drug delivery platforms has created exciting opportunities for enhanced therapeutic outcomes through improved pharmacokinetic profiles, targeted delivery to disease sites, and synergistic combination therapies. This document provides comprehensive application notes and detailed experimental protocols for the most promising OA nanoformulations, targeting researchers and drug development professionals working in this rapidly advancing field.

Nanoformulation Types and Characteristics

Comprehensive Comparison of OA Nanoformulations

Table 1: Classification and key characteristics of oleanolic acid nanoformulations

Formulation Type Average Size (nm) Encapsulation Efficiency (%) Key Advantages Primary Applications
Solid Lipid Nanoparticles (SLN) 62-75 97-98.3 Enhanced stability, controlled release, low toxicity Hepatoprotection, acute liver injury
Liposomes 182-206 85-93 High biocompatibility, easy preparation, flexible drug release Cancer therapy, enhanced bioavailability
Proliposomes Similar to liposomes 85.7 Improved physical stability, reconstitution before use Intestinal absorption enhancement
Nanosuspensions 237-285 N/A Simple production, increased dissolution rate Injectable formulations, hepatoprotection
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) 49.8 N/A Significantly improved oral bioavailability Oral delivery enhancement
Albumin Nanoparticles ~140 59-93.95 Biocompatibility, potential for active targeting Combination cancer therapy
Self-Assembled OA-TAX Nanoparticles 410-604 ~94 (TAX: 27-55) Carrier-free, dual drug loading, synergistic effects Anti-staphylococcal therapy
Polymeric Nanoparticles (PLGA) Varies Varies Controlled release, surface modifiability Targeted cancer therapy

Table 2: In vivo performance of selected OA nanoformulations

Formulation Animal Model Dose Key Pharmacokinetic Parameters Therapeutic Outcomes
OA-SNEDDS Rats Oral 2.4-fold increase in relative bioavailability vs conventional tablets Improved absorption and prolonged retention
Lipid Nanodiscs (sND/DKS26) db/db mice Oral Absolute oral bioavailability: 29.47% (vs 5.81% for free DKS26) Significant reduction in feeding glucose level and OGTT AUC
Liposomes (sLip/DKS26) db/db mice Oral Absolute oral bioavailability: 37.25% (vs 5.81% for free DKS26) Significant reduction in feeding glucose level and OGTT AUC
Dox@HSA-OA NPs B16F10 tumor-bearing mice IV Increased t1/2 and Cmax vs free Dox Significant tumor regression, DNA damage, apoptosis induction
OA-TAX NPs S. aureus-infected mice Topical/oral Not specified Reduced bacterial load in organs, alleviated inflammatory response
Mechanism-Based Formulation Selection

The selection of appropriate nanoformulation strategies should be guided by the specific therapeutic application and desired pharmacokinetic profile. For hepatoprotective applications, solid lipid nanoparticles and galactoside-modified systems have demonstrated enhanced liver targeting and protective effects against CCl₄-induced acute hepatic injury, with OA-SLN showing significant reduction in serum AST and ALT levels compared to OA solutions. For cancer therapy, albumin-based nanoparticles and liposomal systems provide improved tumor accumulation and potential for combination therapy, as demonstrated by Dox@HSA-OA NPs which showed enhanced cellular association and superior cytotoxicity against FaDu (oropharyngeal carcinoma) and B16F10 (melanoma) cell lines. For antimicrobial applications against intracellular pathogens like S. aureus, self-assembled carrier-free nanoparticles combining OA with complementary agents like taxifolin have shown synergistic effects by simultaneously inhibiting bacterial internalization and promoting intracellular bacterial clearance.

The route of administration also significantly influences formulation design. Oral delivery systems benefit from lipid-based approaches like SNEDDS and liposomes that enhance gastrointestinal absorption and circumvent first-pass metabolism, with lipid nanodiscs and liposomes showing 5-6 fold improvements in oral bioavailability for the OA derivative DKS26. Intravenous administration requires careful control of particle size, surface properties, and sterility, with albumin nanoparticles and PEGylated liposomes offering favorable circulation times and tissue distribution profiles. The development of analytical methods for quantifying OA in biological samples and nanoformulations is equally crucial, with HPLC-UV emerging as a reliable technique for pharmacokinetic studies and quality control.

Experimental Protocols

Preparation Protocols
3.1.1 OA-Loaded Albumin Nanoparticles for Combination Chemotherapy

This protocol describes preparation of human serum albumin-based OA nanoparticles co-encapsulating doxorubicin for enhanced cancer therapy [1].

Materials: Oleanolic acid (purity >95%), human serum albumin (HSA), doxorubicin hydrochloride, 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), N-hydroxysuccinimide (NHS), phosphate buffered saline (PBS, pH 7.4), absolute ethanol, deionized water.

Equipment: Probe sonicator, magnetic stirrer with heating, analytical balance, centrifugation, Zetasizer Nano for particle characterization, dialysis membranes (MWCO 10 kDa).

Procedure:

  • OA-HSA Conjugation:

    • Dissolve 50 mg HSA in 10 mL PBS (pH 7.4) under gentle stirring
    • Dissolve 15 mg OA in 1 mL absolute ethanol and add dropwise to HSA solution
    • Add 10 mg EDC and 6 mg NHS to activate carboxylic groups for conjugation
    • Stir reaction mixture for 12 hours at room temperature protected from light
    • Dialyze against PBS for 24 hours (MWCO 10 kDa) to remove unreacted compounds
  • Nanoparticle Self-Assembly:

    • Adjust conjugated solution to pH 8.5 using 0.1M NaOH
    • Heat solution to 70°C for 15 minutes to promote self-assembly
    • Cool to room temperature and probe sonicate (100 W, 30% amplitude) for 5 minutes
  • Doxorubicin Loading:

    • Add 10 mg doxorubicin hydrochloride to nanoparticle suspension
    • Stir for 6 hours at room temperature protected from light
    • Centrifuge at 15,000 × g for 20 minutes to remove unencapsulated drug
    • Resuspend pellet in PBS and lyophilize with 5% trehalose as cryoprotectant
  • Characterization:

    • Determine particle size by dynamic light scattering (target: ~140 nm)
    • Measure zeta potential by laser Doppler anemometry
    • Calculate drug loading and encapsulation efficiency by HPLC
    • Confirm conjugation by FTIR and DSC
3.1.2 Self-Assembled OA-Taxifolin Nanoparticles for Antimicrobial Therapy

This protocol describes preparation of carrier-free nanoparticles combining OA and taxifolin for enhanced anti-staphylococcal activity [2].

Materials: Oleanolic acid (purity >96%), taxifolin (purity >98%), polyvinyl alcohol (PVA), dimethyl sulfoxide (DMSO), deionized water.

Equipment: Magnetic stirrer, sonication bath, centrifugation, freeze dryer, Zetasizer Nano.

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve OA in DMSO to prepare 50 mM stock solution
    • Dissolve taxifolin in DMSO to prepare 50 mM stock solution
  • Optimization of Molar Ratio:

    • Test OA:TAX molar ratios of 1:1, 2:1, 4:1, and 6:1
    • For each ratio, mix appropriate volumes of stock solutions
    • Add mixture dropwise to 10 mL 0.5% PVA solution under sonication
    • Stir for 2 hours at room temperature
  • Nanoparticle Formation:

    • Based on optimization results, use OA:TAX ratio of 4:1 for optimal assembly
    • Add OA-TAX mixture dropwise to PVA solution under probe sonication (100 W, 30% amplitude)
    • Continue stirring for 4 hours at room temperature
  • Purification:

    • Centrifuge at 15,000 × g for 30 minutes
    • Wash pellet with deionized water to remove excess PVA and DMSO
    • Resuspend in deionized water and lyophilize for long-term storage
  • Characterization:

    • Determine particle size and PDI by DLS (target: 410-604 nm depending on ratio)
    • Evaluate morphology by TEM
    • Determine association rate (AR) for both drugs by HPLC
    • Assess in vitro antimicrobial activity against S. aureus
Characterization Protocols
3.2.1 Comprehensive Nanoparticle Characterization

Particle Size and Zeta Potential:

  • Dilute nanoparticle suspension in appropriate medium (1:100)
  • Measure hydrodynamic diameter by dynamic light scattering at 25°C
  • Perform measurements in triplicate
  • Determine zeta potential using electrophoretic light scattering

Drug Loading and Encapsulation Efficiency:

  • Lyophilize known amount of nanoparticles
  • Dissolve in acetonitrile to extract drugs
  • Analyze drug content by validated HPLC method
  • Calculate encapsulation efficiency: (Actual drug content / Theoretical drug content) × 100%
  • Calculate drug loading: (Mass of encapsulated drug / Total mass of nanoparticles) × 100%

In Vitro Release Kinetics:

  • Place nanoparticle equivalent to 5 mg OA in dialysis bag (MWCO appropriate for nanoparticle retention)
  • Immerse in release medium (PBS with 0.5% Tween 80 for sink conditions)
  • Maintain at 37°C with constant shaking at 100 rpm
  • Withdraw samples at predetermined time points and replace with fresh medium
  • Analyze OA content by HPLC and calculate cumulative release

Morphological Analysis:

  • Deposit nanoparticle suspension on carbon-coated copper grids
  • Negative stain with 2% phosphotungstic acid
  • Examine under transmission electron microscope at appropriate magnification

Therapeutic Applications & Experimental Data

Anticancer Applications

Synergistic Combination Therapy: The combination of OA with conventional chemotherapeutic agents in nanoformulations has demonstrated enhanced efficacy against various cancer models. Dox@HSA-OA nanoparticles exhibited significantly lower IC50 values compared to free doxorubicin against both FaDu (oropharyngeal carcinoma) and B16F10 (melanoma) cell lines at various time points, proving the combination chemotherapeutic effect. These nanoparticles demonstrated enhanced cellular association and promoted higher levels of apoptosis induction and cell cycle arrest at the G2/M phase. In vivo studies using B16F10 tumor-bearing mice showed that Dox@HSA-OA NPs mediated significant tumor regression, DNA damage, oxidative stress, and apoptosis induction via the intrinsic pathway to a greater extent than free doxorubicin treatment [1].

Molecular Mechanisms: OA exerts anticancer effects through modulation of multiple cell signaling pathways, including caspase activation, 5′ adenosine monophosphate-activated protein kinase (AMPK), extracellular signal-regulated kinase 1/2 (ERK1/2), matrix metalloproteinases (MMPs), Bax and Bid proteins, PI3K/Akt1/mTOR pathway, ROS/ASK1/p38 MAPK pathway, and NF-κB signaling. This multi-target mechanism makes OA particularly valuable for combination therapy, as it can simultaneously address multiple aspects of cancer cell survival and proliferation [3].

Table 3: In vitro anticancer activity of OA nanoformulations

Formulation Cell Line IC50 Value Key Mechanisms Reference
Dox@HSA-OA NPs FaDu (Oropharyngeal carcinoma) Significantly lower than free Dox Enhanced cellular association, apoptosis induction, G2/M cell cycle arrest [1]
Dox@HSA-OA NPs B16F10 (Melanoma) Significantly lower than free Dox Enhanced cellular association, apoptosis induction, G2/M cell cycle arrest [1]
OA-TAX NPs S. aureus-infected host cells Not specified Inhibition of bacterial internalization, intracellular bacterial clearance [2]
Antimicrobial Applications

Dual-Function Anti-Staphylococcal Therapy: Self-assembled OA-taxifolin nanoparticles have demonstrated exceptional efficacy against S. aureus infections by simultaneously targeting multiple aspects of the infectious process. These nanoparticles reduce bacterial internalization into host cells by inhibiting sortase A (SrtA), a key virulence factor that anchors surface proteins to the cell wall and facilitates host cell invasion. Additionally, they enhance intracellular bacterial clearance by promoting degradation of peptidoglycan and inhibiting its synthesis, leading to bacterial autolysis. This dual mechanism is particularly valuable for addressing intracellular S. aureus, which can evade conventional antibiotic therapy [2].

Anti-inflammatory and Immunomodulatory Effects: Beyond direct antibacterial activity, OA-TAX nanoparticles modulate the host immune response by promoting macrophage polarization toward the anti-inflammatory M2 phenotype and inhibiting release of pro-inflammatory cytokines. This immunomodulatory capacity helps alleviate excessive inflammation and tissue damage associated with S. aureus infections, contributing to improved therapeutic outcomes. In vivo studies demonstrated that OA-TAX NPs significantly reduced bacterial load in various organs and alleviated infection-related pathological changes, outperforming conventional antibiotic treatments [2].

Metabolic Disease Management

Diabetes Management: Lipid-based nanocarriers have dramatically improved the oral bioavailability of OA and its derivatives for diabetes management. For the OA derivative DKS26, lipid nanodiscs (sND/DKS26) and liposomes (sLip/DKS26) increased absolute oral bioavailability to 29.47% and 37.25% respectively, compared to just 5.81% for the free compound. These formulations significantly reduced feeding glucose levels and the AUC of oral glucose tolerance tests in db/db diabetic mice without detectable toxicity or immunogenicity even after repeated administrations. Interestingly, studies using scFv-based nanocarrier separation methods revealed that the enhanced absorption was not due to intact nanocarrier penetration through the intestinal epithelium, but rather through improved intestinal cell uptake and rapid intracellular release of the payload [4].

Analytical Methods

HPLC-UV Method for Simultaneous Quantification of OA and Co-Formulated Drugs

This validated method allows simultaneous quantification of OA and apigenin in quality control samples and plasma, adaptable for other drug combinations [5].

Materials: Oleanolic acid reference standard, apigenin reference standard, HPLC-grade acetonitrile, methanol, tetrahydrofuran, deionized water, plasma samples, quality control samples.

Equipment: HPLC system with UV detector, C18 column (4.6 mm × 250 mm, packing L1, 5 µm particle size), analytical balance, centrifuge, pH meter.

Chromatographic Conditions:

  • Mobile phase: Acetonitrile:methanol:tetrahydrofuran:water (60:20:8:12, v/v)
  • Flow rate: 1.0 mL/min
  • Detection wavelength: 215 nm
  • Column temperature: 25°C
  • Injection volume: 20 µL
  • Run time: 15 minutes

Sample Preparation:

  • Quality control samples: Dissolve in mobile phase and filter through 0.45 µm membrane
  • Plasma samples: Precipitate proteins with acetonitrile (1:3 ratio), vortex for 2 minutes, centrifuge at 10,000 × g for 10 minutes, collect supernatant for analysis

Validation Parameters:

  • Specificity: No interference from plasma components or excipients at retention times of analytes
  • Linearity: 0.1-50 µg/mL for both OA and apigenin (r² > 0.999)
  • Precision: Intra-day and inter-day RSD < 2%
  • Accuracy: 98-102% recovery for both analytes
  • Sensitivity: LOD 0.03 µg/mL, LOQ 0.1 µg/mL for both analytes

Application: This method has been successfully applied to quantification, stability, and pharmacokinetic studies of co-loaded nanoformulations of OA and apigenin with particle size of 163 nm, demonstrating entrapment efficiency of 93.95 ± 3.50% for OA and 94.5 ± 2.31% for apigenin in combined nanoformulation [5].

Visualization of Pathways and Workflows

Molecular Mechanisms of Oleanolic Acid Against Cancer

OA_Mechanisms Molecular Mechanisms of Oleanolic Acid in Cancer cluster_pathways Affected Signaling Pathways cluster_cellular Cellular Processes cluster_outcomes Therapeutic Outcomes OA Oleanolic Acid AMPK AMPK Pathway OA->AMPK ERK ERK1/2 Pathway OA->ERK PI3K PI3K/Akt1/mTOR Pathway OA->PI3K NFkB NF-κB Signaling OA->NFkB STAT3 STAT3 Pathway OA->STAT3 ROS ROS/ASK1/p38 MAPK OA->ROS Apoptosis Apoptosis Induction AMPK->Apoptosis CellCycle Cell Cycle Arrest ERK->CellCycle PI3K->Apoptosis Bax Pro-apoptotic Bax/Bid NFkB->Bax MMP Matrix Metalloproteinases STAT3->MMP Caspases Caspase Activation ROS->Caspases Treatment Cancer Treatment Apoptosis->Treatment CellCycle->Treatment Metastasis Metastasis Inhibition MMP->Metastasis Prevention Cancer Prevention Bax->Prevention Caspases->Treatment

Dual Antibacterial Mechanism of OA-TAX Nanoparticles

OA_TAX_Mechanism Dual Antibacterial Mechanism of OA-TAX Nanoparticles cluster_OA Oleanolic Acid Component cluster_TAX Taxifolin Component OATA OA-TAX Nanoparticles OAMech1 Promotes peptidoglycan degradation OATA->OAMech1 OAMech2 Inhibits peptidoglycan synthesis OATA->OAMech2 TAXMech1 Inhibits Sortase A (SrtA) OATA->TAXMech1 TAXMech2 Reduces bacterial internalization OATA->TAXMech2 Immune1 Promotes M2 macrophage polarization OATA->Immune1 Immune2 Inhibits pro-inflammatory cytokines OATA->Immune2 OAOutcome Bacterial autolysis OAMech1->OAOutcome OAMech2->OAOutcome Combined Enhanced intracellular bacterial clearance and reduced tissue damage OAOutcome->Combined TAXOutcome Decreased host cell invasion TAXMech1->TAXOutcome TAXMech2->TAXOutcome TAXOutcome->Combined subcluster_immune subcluster_immune ImmuneOutcome Reduced inflammation Immune1->ImmuneOutcome Immune2->ImmuneOutcome ImmuneOutcome->Combined

Workflow for Development and Evaluation of OA Nanoformulations

OA_Workflow OA Nanoformulation Development Workflow cluster_preparation Preparation Methods cluster_char Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Formulation Design Prep1 Film-ultrasound dispersion (SLN, Liposomes) Start->Prep1 Prep2 Self-assembly (Albumin NPs, OA-TAX) Start->Prep2 Prep3 High-pressure homogenization (Nanosuspensions) Start->Prep3 Prep4 Solvent evaporation (PLGA NPs) Start->Prep4 Char1 Particle Size & PDI (DLS) Prep1->Char1 Prep2->Char1 Prep3->Char1 Prep4->Char1 Char2 Zeta Potential Char1->Char2 Char3 Morphology (TEM/SEM) Char2->Char3 Char4 Drug Loading & EE (HPLC-UV) Char3->Char4 Char5 Crystallinity (PXRD) Char4->Char5 Char6 Thermal Analysis (DSC) Char5->Char6 Vitro1 Drug Release Profile Char6->Vitro1 Vitro2 Cell Culture Studies Vitro1->Vitro2 Vitro3 Cellular Uptake Vitro2->Vitro3 Vitro4 Antimicrobial/Cytotoxicity Vitro3->Vitro4 Vivo1 Pharmacokinetics Vitro4->Vivo1 Vivo2 Bioavailability Vivo1->Vivo2 Vivo3 Therapeutic Efficacy Vivo2->Vivo3 Vivo4 Toxicology Vivo3->Vivo4 Final Formulation Optimization & Scale-Up Vivo4->Final

Conclusion and Future Perspectives

The development of oleanolic acid nanoformulations represents a promising frontier in overcoming the inherent limitations of this potent natural compound while enhancing its therapeutic potential. Current research demonstrates that nanoparticulate delivery systems can significantly improve OA's aqueous solubility, stability, and bioavailability, enabling more effective application across diverse disease contexts. The versatility of formulation approaches—from lipid-based carriers to polymeric nanoparticles and self-assembled systems—allows researchers to tailor delivery systems to specific therapeutic needs, whether for enhanced oral bioavailability, targeted anticancer therapy, or improved antimicrobial efficacy.

Despite substantial progress, several challenges remain for the clinical translation of OA nanoformulations. Scalability and manufacturing consistency need to be addressed for large-scale production, while comprehensive safety evaluations must be conducted despite the favorable safety profile of OA itself. The field would benefit from more systematic comparative studies between different nanoformulation strategies to establish clear structure-activity relationships and guide optimal formulation design. Additionally, further investigation is needed into long-term stability profiles and potential immunogenicity of these systems, particularly for chronic conditions requiring repeated administration.

Future research directions should focus on multifunctional systems that combine OA with other therapeutic agents for synergistic effects, stimuli-responsive formulations that release their payload in response to specific disease microenvironment cues, and personalized approaches that consider individual patient variations in metabolism and disease pathology. As analytical techniques continue to advance and our understanding of OA's complex mechanisms of action deepens, nanoformulation strategies will likely play an increasingly important role in unlocking the full therapeutic potential of this promising natural compound for clinical applications.

References

Comprehensive Application Notes: Oleanolic Acid Isolation, Purification and Analytical Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oleanolic Acid and Its Chemical Properties

Oleanolic acid (3β-hydroxy-olean-12-en-28-oic acid) is a pentacyclic triterpenoid compound widely distributed throughout the plant kingdom, particularly in the Oleaceae family. This bioactive compound has attracted significant scientific interest due to its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, antitumor, and antidiabetic properties. [1] The compound occurs naturally in both free acid form and as the aglycone for triterpenoid saponins, with its chemical structure characterized by three distinct functional groups: a β-hydroxy at position 3, a carboxyl at position 28, and a double bond between positions 12 and 13. [1] OA serves as a key intermediate in the biosynthesis of more complex triterpenoids and is biosynthetically derived from the cyclization of squalene, sharing a common biogenetic pathway with steroids. [2] [1]

From a physicochemical perspective, oleanolic acid appears as a colorless, tasteless, and odorless solid with minimal solubility in water (approximately 1.75 μg/mL) and a molecular weight of 456.7 g/mol. [1] According to the Biopharmaceutical Classification System (BCS), OA is classified as a BCS IV drug, indicating it has both limited aqueous solubility and permeability, which presents significant challenges for its therapeutic application. [1] This classification is further supported by its poor oral bioavailability, reported to be only 0.7% in rats for oral doses of 25 and 50 mg/kg, primarily due to its poor solubility and dissolution rate. [1] The high lipophilicity of OA (log P ≈ 6.5) contributes to these challenges while also guiding the selection of appropriate extraction solvents and formulation strategies. [3]

Table 1: Fundamental Properties of Oleanolic Acid

Property Specification Reference
Chemical Name 3β-hydroxy-olean-12-en-28-oic acid [1]
Molecular Formula C₃₀H₄₈O₃ [1]
Molecular Weight 456.7 g/mol [1]
Melting Point 305-306°C -
Water Solubility 1.75 μg/mL [1]
BCS Classification Class IV (low solubility, low permeability) [1]
pKa ~4.5 (carboxylic acid) -
Log P ~6.5 [3]

Extraction Protocols and Methodologies

Conventional Extraction Methods

Traditional solvent extraction remains widely employed for initial concentration of oleanolic acid from plant material. The selection of extraction solvent is critical and should be based on medium-polar solvents with a Hildebrand solubility parameter (δ) in the range of 10 to 12. According to systematic studies, n-butanol solvent (δ = 10.4) demonstrates optimal performance due to its compatibility with OA's solubility parameter (δ = 10.2). [1] Other effective solvents include ethyl ether, chloroform, methanol, and ethanol, while nonpolar solvents such as toluene and cyclohexane prove less effective. [1] Aqueous ethanol (EtOH:H₂O 70:30 v/v) has been identified as a superior solvent compared to absolute ethanol, offering enhanced extraction efficiency while maintaining lower toxicity profiles suitable for food, cosmetic, and pharmaceutical applications. [1]

A specific protocol for olive leaves employs 96% ethanol as extraction solvent, providing an eco-friendly alternative to methanol while maintaining effectiveness for OA extraction. [4] In this method, dried and powdered olive leaves are extracted with 96% ethanol using a solid-to-liquid ratio of 1:10, with extraction facilitated by ultrasonic assistance for 30 minutes. [4] After filtration and concentration under reduced pressure, this approach yields OA concentrations of approximately 3.0–3.5% of dry weight from olive leaves. [4] The extraction efficiency can be further optimized by adjusting parameters such as particle size, extraction temperature, and number of extraction cycles.

Advanced Extraction Technologies

Supercritical Fluid Extraction (SFE) has emerged as a green and efficient technique for oleanolic acid extraction, particularly valuable for its selectivity and ability to eliminate organic solvent residues. Carbon dioxide (CO₂) serves as the primary supercritical fluid due to its non-toxic, non-flammable, chemically inert properties, with relatively low critical temperature (31.1°C) and pressure (73.8 bar) that make it ideal for processing thermolabile compounds. [2] A step gradient mode employing supercritical CO₂ with ethanol as co-solvent has been successfully implemented, starting with 100% CO₂ and incrementally increasing ethanol concentration (0–10% w/w) every 20 minutes. [2] This method demonstrated excellent recovery of OA from olive leaves while preserving its bioactive integrity.

Ultrasound-assisted extraction represents another effective approach, leveraging cavitation phenomena to enhance cell wall disruption and improve mass transfer. [5] This method can reduce extraction time and solvent consumption compared to conventional techniques. For instance, in the extraction of OA from Ziziphora clinopodioides Lam., methanol extraction with ultrasonic assistance for 30 minutes proved effective, followed by filtration and concentration prior to analysis. [5] The application of microwave-assisted extraction has also been reported for triterpenic acids from olive fruits, resulting in significantly higher yields of OA compared to traditional methods. [2]

Table 2: Extraction Methods and Yields for Oleanolic Acid

Method Source Material Conditions Yield Reference
Ethanol Extraction Olive leaves 96% EtOH, ultrasonic, 30 min 3.0-3.5% DW [4]
SFE with CO₂ Olive leaves Step gradient: CO₂ with 0-10% EtOH, 20 min steps 89.5 mg from 21g leaves [2]
Methanol Extraction Nepeta leucophylla Shade-dried leaves, me thanol extraction 0.11% [6]
Methanol Extraction Ziziphora clinopodioides Ultrasonic, 30 min 0.76 mg/g [5]
Aqueous Ethanol General plant material EtOH:H₂O 70:30 v/v High yield [1]

Purification and Isolation Techniques

Centrifugal Partition Chromatography (CPC)

Centrifugal Partition Chromatography has demonstrated exceptional efficiency in the purification of oleanolic acid from crude extracts. This solid support-free liquid-liquid separation technique operates on the principle of partitioning compounds between two immiscible liquid phases based on their partition coefficients. [2] A particularly effective protocol for OA purification employs pH zone refining mode, which enhances separation of ionizable compounds like triterpenic acids by exploiting their protonation and deprotonation properties. [2] The biphasic solvent system consists of n-hexane, ethyl acetate, ethanol, and water in a ratio of 8:2:5:5 (v/v/v/v), with the addition of trifluoroacetic acid (TFA) to the stationary phase and triethylamine (TEA) to the mobile phase to create the necessary pH gradient for effective separation. [2]

The CPC purification process begins with the preparation of the two-phase solvent system, thoroughly equilibrated, and separated into upper organic and lower aqueous phases. The column is first filled with the stationary phase (organic phase containing TFA), after which the apparatus is rotated at appropriate speed (typically 1200-1500 rpm). The mobile phase (aqueous phase containing TEA) is then pumped through the system, and the crude extract (approximately 500 mg) is injected dissolved in a small volume of either phase. [2] Fractions are collected and analyzed by HPLC, with those containing purified OA pooled and concentrated. This method has achieved isolation of 89.5 mg of OA from 21 g of olive leaves with over 95% purity, as confirmed by HPLC-ELSD and ¹H-NMR. [2]

Chromatographic and Fractionation Methods

Flash chromatography provides an alternative purification approach, particularly suitable for larger scale operations. An optimized flash chromatography method for OA separation from olive leaf extracts utilizes n-hexane and ethyl acetate as mobile phases, achieving 109 mg of pure OA from 10 g of plant material (10.9 mg/g). [2] This approach offers a rapid and efficient alternative to traditional extraction methods and can be scaled for industrial applications.

For the separation of complex mixtures containing both oleanolic acid and maslinic acid, high-speed countercurrent chromatography (HSCCC) with an elution-extrusion mode has been successfully employed. This method enables large sample loading and efficient separation within 120 minutes, achieving 271.6 mg of maslinic acid with 86.7% purity and 83.9 mg of oleanolic acid with 83.4% purity from olive pulp extracts. [2] The continuous nature of HSCCC makes it particularly valuable for processing larger quantities of crude extract.

Additional purification can be accomplished through crystallization techniques, often employed as a final polishing step after chromatographic separation. Recrystallization from suitable solvent systems such as methanol-water or chloroform-methanol can further enhance the purity of isolated OA. The selection of crystallization solvents depends on the specific impurities remaining after chromatographic purification and can be optimized based on the differential solubility of OA and contaminating compounds.

Analytical Methods and Quality Control

HPLC Analysis and Quantification

High-Performance Liquid Chromatography represents the most widely employed analytical technique for the quantification and quality control of oleanolic acid. A validated HPLC method for simultaneous determination of OA and ursolic acid utilizes a C18 column (150 × 4.6 mm, 10 μm) with a mobile phase consisting of methanol and 0.03 M phosphate buffer (pH = 3, 90:10). [5] The flow rate is set at 0.5 mL/min with detection at 214 nm, and an injection volume of 10 μL. Under these conditions, oleanolic acid elutes at approximately 21.93 minutes, providing good separation from related triterpenoids. [5]

For analytical quantification, calibration curves are established using standard solutions of OA in methanol. The oleanolic acid linearity range is typically 0.4-1.2 mg/mL with a mean correlation coefficient of r = 0.9996, demonstrating excellent linear relationship. [5] The method validation parameters include precision (RSD = 1.53% for OA), accuracy (average recovery = 99.5% for OA), and stability (RSD = 1.40% for OA over 24 hours), confirming the reliability of the analytical procedure. [5] Sample preparation involves extraction of powdered plant material (10.0 g) with methanol (100 mL) for 30 minutes ultrasonic extraction, followed by filtration, concentration, and reconstitution in methanol to a final volume of 10 mL before filtration through a 0.45 μm membrane filter. [5]

Advanced Analytical Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) provides superior sensitivity and specificity for OA analysis, particularly in complex biological matrices. For LC-MS analysis, electrospray ionization (ESI) in negative mode typically generates the [M-H]⁻ ion at m/z 455.4, which can be used for selective detection and quantification. [7] The MS detection can be coupled with HPLC separation using a C18 column and a gradient mobile phase system of water and acetonitrile, both modified with 0.1% formic acid to enhance ionization efficiency.

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for structural confirmation and purity assessment of isolated oleanolic acid. ¹H-NMR analysis in deuterated chloroform or dimethyl sulfoxide provides characteristic signals that confirm the identity and purity of the compound. [2] Key proton signals include the olefinic proton at C-12 (δ ~5.25, t, J = 3.5 Hz), the carbinolic proton at C-3 (δ ~3.20, dd, J = 4.5, 14 Hz), and the tertiary methyl groups (δ ~0.70-1.10). The combination of HPLC with evaporative light scattering detection (ELSD) and ¹H-NMR provides comprehensive characterization of OA purity, as demonstrated in studies achieving over 95% purity. [2]

Bioavailability Enhancement and Formulation Strategies

Solubility and Permeability Enhancement

The poor aqueous solubility and limited permeability of oleanolic acid represent major challenges to its therapeutic application, necessitating advanced formulation strategies. Among the most successful approaches is the preparation of a oleanolic acid-phospholipid complex (OPC), which significantly enhances both solubility and permeability. [3] The OPC is prepared by dissolving OA and phospholipids (Lipoid E200) in an appropriate organic solvent, followed by reflux with continuous stirring for several hours. The solvent is then removed under reduced pressure, and the resulting complex is dried in a vacuum desiccator to obtain a solid residue. [3] This complexation approach has demonstrated improved intestinal absorption by enhancing the permeability of OA, as confirmed by single-pass intestinal perfusion (SPIP) studies. [3]

To address the stickiness of OPC and improve its dissolution properties, solidification with hydroxyapatite (HA) as a carrier has been successfully employed. The optimal ratio of OPC to HA was determined to be 1:7 (w/w), prepared using the solvent evaporation method. [3] This solidified powder (OPCH) exhibits significantly improved flowability and dissolution characteristics, with the dissolution rate of OA from OPCH reaching approximately 90% at 10 minutes compared to much lower rates for pure OA. [3] Physicochemical characterization through PXRD, DSC, SEM, and IR confirms that OA from OPCH exists in an amorphous state, contributing to its enhanced dissolution properties.

Advanced Delivery Systems

Cyclodextrin complexation represents another effective strategy for improving OA bioavailability. In growing pigs, supplementation with cyclodextrin-oleanolic acid complex (260 mg/kg) demonstrated increased apparent total tract digestibility of dry and organic matter compared with control animals. [7] Although plasma concentrations of OA remained relatively low (4.29 μg/L), the complexed form showed altered absorption and metabolism profiles worth further investigation. [7]

Additional advanced delivery systems investigated for OA include nanosuspensions, microemulsions, and nanoemulsions, which aim to increase dissolution rate and gastrointestinal absorption. [7] Spray freeze drying with polyvinylpyrrolidone and sodium caprate has also demonstrated improved dissolution and oral bioavailability of OA, particularly valuable for this BCS Class IV compound. [3] The combination of these formulation strategies with cytochrome P450 inhibitors such as ketoconazole (a noncompetitive inhibitor of CYP3A enzymes) has been shown to further improve OA bioavailability by inhibiting its metabolic degradation in the intestine and liver. [3]

Experimental Workflows and Pathway Diagrams

Oleanolic Acid Extraction and Purification Workflow

The following diagram illustrates the comprehensive workflow for the extraction and purification of oleanolic acid from plant materials, integrating both conventional and advanced techniques:

G OA Extraction & Purification Workflow start Plant Material (Olive Leaves) drying Drying & Grinding start->drying extraction Extraction drying->extraction eth_ext Ethanol Extraction (96% EtOH, ultrasonic, 30 min) extraction->eth_ext Method A sfe Supercritical Fluid Extraction (CO₂ + EtOH co-solvent) extraction->sfe Method B meoh_ext Methanol Extraction (Ultrasonic, 30 min) extraction->meoh_ext Method C conc Concentration (Rotary Evaporation) purification Purification conc->purification cpc Centrifugal Partition Chromatography (Hexane:EtOAc:EtOH:Water 8:2:5:5) purification->cpc Method 1 flash Flash Chromatography (n-Hexane:Ethyl Acetate) purification->flash Method 2 hssc HSCCC (Elution-Extrusion Mode) purification->hssc Method 3 analysis Analysis & Characterization hplc HPLC Analysis (C18, MeOH:Phosphate buffer pH3) analysis->hplc nmr NMR Spectroscopy (Structural Confirmation) analysis->nmr ms LC-MS Analysis (Identity & Purity) analysis->ms final Pure Oleanolic Acid eth_ext->conc sfe->conc meoh_ext->conc cpc->analysis flash->analysis hssc->analysis hplc->final nmr->final ms->final

Bioavailability Enhancement Strategies

The following diagram outlines the primary strategies investigated to enhance the oral bioavailability of oleanolic acid:

G OA Bioavailability Enhancement Strategies problem OA Bioavailability Challenges solubility Solubility Enhancement problem->solubility permeability Permeability Enhancement problem->permeability metabolism Metabolism Inhibition problem->metabolism formulation Advanced Formulations problem->formulation solid_disp Solid Dispersions (PVP, polymers) solubility->solid_disp cyclodextrin Cyclodextrin Complexation (Inclusion complexes) solubility->cyclodextrin nanosusp Nanosuspensions (Particle size reduction) solubility->nanosusp phospho_comp Phospholipid Complex (OPC formation) permeability->phospho_comp carrier_syst Carrier Systems (HA solidification) permeability->carrier_syst lipid_form Lipid Formulations (Emulsions, SEDDS) permeability->lipid_form cyp_inhibit CYP450 Inhibition (Ketoconazole co-administration) metabolism->cyp_inhibit functional_food Functional Foods (OA-enriched olive oil) formulation->functional_food nanoemul Nanoemulsions (Oil-in-water systems) formulation->nanoemul microencap Microencapsulation (Controlled release) formulation->microencap result Enhanced Bioavailability solid_disp->result cyclodextrin->result nanosusp->result phospho_comp->result carrier_syst->result lipid_form->result cyp_inhibit->result functional_food->result nanoemul->result microencap->result

Conclusion

The isolation, purification, and analysis of oleanolic acid have been significantly advanced through the development of efficient and reproducible protocols that can be implemented in both research and industrial settings. The integration of green extraction technologies such as SFE with ethanol as co-solvent, along with highly efficient purification methods like pH-zone refining CPC, enables the production of high-purity OA with reduced environmental impact. The comprehensive analytical methods outlined, particularly the validated HPLC protocol, provide reliable tools for quality control and standardization of OA-containing extracts and formulations.

Despite these advances, the challenge of low oral bioavailability remains a significant hurdle for the therapeutic application of OA. The formulation strategies discussed, including phospholipid complexes, cyclodextrin inclusion, solid dispersions, and combination with metabolic inhibitors, offer promising approaches to enhance OA bioavailability. Recent human studies demonstrating that OA formulation in lipid matrices significantly improves absorption provide important insights for future product development. [8]

Future research directions should focus on optimizing integrated processes from extraction to final formulation, developing standardized analytical methods for complex products, and conducting comprehensive clinical trials to establish dose-response relationships and therapeutic efficacy in humans. The ongoing exploration of OA's molecular mechanisms and pharmacological effects will continue to drive innovations in its extraction, purification, and formulation, potentially expanding its applications in pharmaceutical, nutraceutical, and functional food products.

References

Technical Support Center: Enhancing Oleanolic Acid Water Solubility and Bioavailability

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Strategies & Performance Comparison

The table below summarizes the most effective technological approaches for enhancing oleanolic acid (OA) water solubility, based on current research evidence.

Table 1: Comparison of Oleanolic Acid Formulation Strategies for Solubility Enhancement

Formulation Technology Key Components/Carriers Solubility Enhancement Performance Highlights Citation
Solid Dispersions Poloxamer 188, Poloxamer 407, γ-cyclodextrin Up to 220 μg/mL (γ-CD, 2:1 ratio); 190 μg/mL (P188, 1:2 ratio) Improved dissolution and permeability via amorphous state; suitable for industrial scale-up [1]
Co-grinding Systems Sodium cholate (NaC) Up to 623 μg/mL (1:1 wt ratio) 80% dissolution within 2 hours; solvent-free green chemistry approach [2]
Polysaccharide-coated Nanoparticles CHC, β-CD, SA, SSPS, and their combinations Significant improvement vs. unformulated OA Enhanced colloidal stability and redispersibility of lyophilized powders [3]
Solid Lipid Nanoparticles (SLNs) Glyceryl behenate, Polysorbate 80 16-fold increase in water 86.54% encapsulation efficiency; stable for 60 days at 4°C [4]
Pickering HIPEs with NADES Proline:Sorbitol, Proline:Glucose NADES Bioavailability reached 16.20–19.10% Superior to aqueous control (p ≤ 0.05); enhanced antioxidant efficacy [5]
Chemical Modification Glycoside derivatives (C-3, C-28 position) Varies by derivative Improved PTP1B inhibitory activity and anti-breast cancer activity [6]

Detailed Experimental Protocols

Solid Dispersion via Solvent Evaporation Method

This method produces amorphous solid dispersions that significantly enhance OA dissolution and permeability [1].

  • Materials: OA (purity >98%), hydrophilic polymers (Poloxamer 188, Poloxamer 407, γ-cyclodextrin), organic solvent (methanol, ethanol, or dichloromethane).
  • Equipment: Rotary evaporator, analytical balance, vacuum desiccator, mortar and pestle.

Step-by-Step Procedure:

  • Dissolution: Accurately weigh OA and polymer at the desired ratio (1:1, 1:2, or 2:1). Dissolve both components in a minimal amount of appropriate organic solvent with stirring.
  • Evaporation: Remove the solvent using a rotary evaporator at controlled temperature (40-50°C) under reduced pressure to form a thin, uniform film.
  • Drying: Further dry the solid dispersion in a vacuum desiccator for 24 hours to ensure complete solvent removal.
  • Pulverization: Gently grind the dried solid dispersion using a mortar and pestle.
  • Sieving: Pass the powder through a standard sieve (e.g., 80-100 mesh) to obtain uniform particle size.
  • Storage: Store the final product in a sealed container protected from light and moisture.

Critical Parameters:

  • Solvent Selection: Must completely dissolve both OA and polymer.
  • Drying Rate: Controlled evaporation prevents crystallization.
  • Polymer Ratio: 1:2 drug-to-polymer ratio typically shows optimal solubility enhancement [1].
Polysaccharide-Coated OA/Curcumin Nanoparticles

This protocol creates stable, polysaccharide-coated nanoparticles through co-assembly and surface coating [3].

  • Materials: OA (>98%), Curcumin (>98%), PVA, polysaccharides (CHC, β-CD, SA, SSPS), deionized water.
  • Equipment: High-speed homogenizer, magnetic stirrer, freeze-dryer, centrifugation.

Step-by-Step Procedure:

  • OA/Cur NP Formation: Dissolve OA and Cur in ethanol at optimized mass ratios (2:1 to 10:1). Inject this solution into PVA aqueous solution under high-speed homogenization. Stir for 10 minutes and evaporate residual ethanol.
  • Polysaccharide Coating: Prepare polysaccharide solutions (1 mg/mL in deionized water). Mix the OA/Cur NP emulsion with polysaccharide solutions at 4:1 ratio (v/v). Stir for 10 minutes.
  • Purification: Centrifuge the coated nanoparticles at 8,000 rpm for 20 minutes.
  • Lyophilization: Freeze the purified nanoparticles at -80°C and lyophilize for 48 hours to obtain powder.

Coating Efficacy Assessment:

  • Stability: Evaluate by observing sedimentation after 7 days storage at room temperature.
  • Redispersibility: Assess by suspending lyophilized powder in deionized water with gentle shaking.
  • Morphology: Analyze by Transmission Electron Microscopy (TEM) [3].
Solid Lipid Nanoparticles via Emulsion Solvent Evaporation

This method produces SLNs with high encapsulation efficiency and significantly improved OA solubility [4].

  • Materials: OA, Glyceryl behenate (Compritol 888 ATO), Polysorbate 80 (Tween 80), trehalose dihydrate, organic solvents (dichloromethane/acetone mixture), purified water.
  • Equipment: High-shear homogenizer, magnetic stirrer, sonicator, centrifugation.

Step-by-Step Procedure:

  • Lipid Phase: Dissolve OA and glyceryl behenate (1:1 drug-to-lipid ratio) in a mixture of dichloromethane and acetone (1:1 ratio).
  • Aqueous Phase: Dissolve Polysorbate 80 and trehalose dihydrate in purified water.
  • Emulsification: Add the organic phase to the aqueous phase dropwise under high-speed homogenization (14,000 rpm for 6 minutes) to form a primary emulsion.
  • Solvent Evaporation: Stir the emulsion continuously at room temperature for 4 hours to evaporate organic solvents.
  • Purification: Centrifuge the resulting SLNs at 15,000 rpm for 30 minutes.
  • Characterization: Determine particle size, PDI, zeta potential, and encapsulation efficiency (%EE).

Optimal Parameters:

  • Drug:Lipid Ratio: 1:1 for OA
  • Stabilizer: 1-2% Polysorbate 80
  • Cryoprotectant: Trehalose dihydrate (3-5%)
  • Storage: Stable for 60 days at 4°C [4]

Troubleshooting Common Experimental Issues

Q1: My solid dispersion shows poor dissolution performance despite using optimal polymer ratios. What could be wrong?

  • Potential Cause: Incomplete amorphization or drug recrystallization during processing.
  • Solution:
    • Verify the amorphous state using DSC and XRPD - the characteristic crystalline peaks of OA should disappear [1].
    • Optimize solvent evaporation rate - slower evaporation may promote crystallization.
    • Implement rapid cooling after evaporation to maintain amorphous state.
    • Consider alternative polymers (Poloxamer 407 generally provides better solubility than Poloxamer 188 for OA) [1].

Q2: How can I prevent nanoparticle aggregation during storage and lyophilization?

  • Potential Cause: Inadequate coating or stabilization.
  • Solution:
    • Optimize Coating: Test different polysaccharides - SSPS and SSPS/β-CD combinations show superior anti-sedimentation effects [3].
    • Lyoprotectants: Incorporate cryoprotectants (trehalose, mannitol) at 3-5% w/v before lyophilization [4].
    • Storage Conditions: Store as suspensions rather than dry powders when possible, or ensure proper redispersibility aids.
    • Characterization: Regularly monitor particle size and PDI during storage to detect early aggregation.

Q3: My OA-loaded SLNs show low encapsulation efficiency. How can I improve this?

  • Potential Cause: Drug-lipid compatibility issues or processing parameter limitations.
  • Solution:
    • Lipid Selection: Use complex lipids like glyceryl behenate which provide more imperfect crystal lattice for drug incorporation [4].
    • Process Optimization:
      • Ensure complete dissolution of OA in lipid phase before emulsification.
      • Optimize homogenization speed and time - higher shear (14,000 rpm) typically improves encapsulation.
      • Control solvent evaporation rate - too rapid evaporation can cause drug expulsion.
    • Formulation Adjustment: Adjust drug-to-lipid ratio (1:1 for OA, 1:2 for similar compounds) [4].

Q4: How can I objectively compare the performance of different OA formulation strategies?

  • Standardized Evaluation:
    • Solubility Testing: Conduct in multiple media (water, PBS pH 1.2, PBS pH 6.8) for comprehensive assessment [4].
    • Dissolution Testing: Use USP apparatus with sink conditions, comparing % dissolved over time (e.g., 80% in 2 hours for co-ground systems) [2].
    • Stability Assessment: Monitor physical stability at 4°C and room temperature for at least 60 days [4].
    • Permeability Studies: Utilize PAMPA assay to confirm enhanced membrane permeability [1].

Mechanism of Action & Experimental Workflows

The following diagrams illustrate key experimental processes and mechanism relationships described in this guide.

Solid Dispersion Preparation Workflow

Start Weigh OA and Polymer A Dissolve in Organic Solvent Start->A B Form Homogeneous Solution A->B C Remove Solvent (Rotary Evaporation) B->C D Form Solid Film C->D E Vacuum Drying (24h) D->E F Grind and Sieve E->F End Solid Dispersion Powder F->End

Mechanisms of Solubility Enhancement

cluster1 Physical Modifications cluster2 Chemical Modifications cluster3 Delivery Systems Strategy Formulation Strategies PM1 Solid Dispersions (Amorphization) Strategy->PM1 PM2 Nanoparticles (Surface Coating) Strategy->PM2 PM3 Co-grinding (Molecular Level Mixing) Strategy->PM3 CM1 Glycoside Derivatives (C-3, C-28 position) Strategy->CM1 CM2 Hydrophilic Group Introduction Strategy->CM2 DS1 Solid Lipid Nanoparticles (Lipid Matrix) Strategy->DS1 DS2 Pickering Emulsions (NADES) Strategy->DS2 Outcome Enhanced Solubility & Bioavailability PM1->Outcome PM2->Outcome PM3->Outcome CM1->Outcome CM2->Outcome DS1->Outcome DS2->Outcome

Conclusion & Future Perspectives

This technical support guide provides evidence-based formulation strategies, detailed protocols, and troubleshooting solutions for enhancing oleanolic acid water solubility. The most promising approaches include solid dispersions with poloxamers or cyclodextrins, polysaccharide-coated nanoparticles, and solid lipid nanoparticles, all of which have demonstrated significant improvements in solubility, dissolution rate, and bioavailability.

Emerging approaches such as natural deep eutectic solvents (NADES) in Pickering emulsions and mechanochemical activation methods represent the cutting edge of OA formulation science, offering green chemistry solutions with enhanced bioavailability [5] [2]. When selecting a formulation strategy, researchers should consider their specific application requirements, available equipment, and scalability needs.

References

oleanolic acid stability issues and solutions

Author: Smolecule Technical Support Team. Date: February 2026

Oleanolic Acid Troubleshooting Guide

The table below summarizes common issues and the most effective formulation strategies to overcome them.

Problem Root Cause Recommended Solution Key Performance Findings

| Low Solubility & Bioavailability | Poor water solubility [1] | Co-amorphous Systems: Mechano-chemical co-grinding with Sodium Cholate [2]. | - Solubility up to 623 μg/mL [2].

  • 80% dissolution within 2 hours (vs. 30% for pure OA) [2]. | | | | Lipid-Based Nanoparticles: Solid Lipid Nanoparticles (SLNs), Nanoemulsions [1]. | Enhanced systemic absorption and controlled release [1]. | | Poor Stability | Susceptibility to degradation [1] | Liposomal Encapsulation: Using OA as a cholesterol substitute in liposomes [3]. | Better stability than cholesterol-based liposomes; stable hydrogen bonding interactions (energy: -85.07 kJ/mol) [3]. | | Low Therapeutic Efficacy | Insufficient delivery to target site [1] | Polymeric Nanocarriers: Micelles and polymeric nanoparticles for targeted/sustained release [1]. | Improved pharmacokinetic profile and targeted delivery [1]. |

Detailed Experimental Protocols

Protocol 1: Mechano-chemical Co-grinding for a Co-amorphous System

This solvent-free, "green" method enhances solubility and dissolution rate [2].

  • Objective: To create a co-ground (COG) product of OA and Sodium Cholate (NaC) to drastically improve solubility and bioavailability.
  • Materials: Oleanolic Acid (OA), Sodium Cholate (NaC), Ball Mill, Characterization tools (DSC, FT-IR, XRPD, SEM).
  • Procedure:
    • Weighing: Accurately weigh OA and NaC in a 1:1 weight ratio.
    • Grinding: Transfer the powder mixture to a ball mill. Grind for 30 minutes at a high energy setting.
    • Characterization: Use DSC and XRPD to confirm the transformation from a crystalline to a co-amorphous state. FT-IR can verify intermolecular interactions.
  • Performance Validation: Conduct an in vitro dissolution test. The COG should achieve ~80% dissolution of OA within 2 hours. In a rat model of DNBS-induced colitis, the COG (30 mg/kg) significantly reduced visceral pain, demonstrating enhanced in vivo efficacy compared to pure OA [2].
Protocol 2: Microfluidic Preparation of OA-Stabilized Liposomes

This method produces highly uniform liposomes using OA to replace cholesterol, improving stability and adding therapeutic benefits [3].

  • Objective: To prepare stable paeonol liposomes (PAE-ONLs) using OA as a membrane stabilizer instead of cholesterol.
  • Materials: Oleanolic Acid (OA), Paeonol (PAE), Soy Lecithin, Tween 80, Ethanol, Ultrapure Water, Microfluidic Chip System, Constant-flow Pump, HPLC system.
  • Optimized Formula:
    • Soy Lecithin: 10.25 mg/mL
    • Oleanolic Acid: 0.82 mg/mL
    • Tween 80: 0.22% (w/w) [3]
  • Procedure:
    • Phase Preparation:
      • Organic Phase: Dissolve soy lecithin, PAE, and OA in ethanol.
      • Aqueous Phase: Dissolve Tween 80 in ultrapure water.
    • Microfluidic Mixing: Load the two phases into separate syringes. Connect them to the inlets of a microfluidic chip. Pump the phases simultaneously at a defined flow rate ratio to allow for unbalanced splitting and cross-collision within the chip, resulting in instant liposome formation [3].
    • Purification & Storage: Collect the liposome solution and store it at 4°C.
  • Characterization & Results:
    • Encapsulation Efficiency (EE): The optimized formula achieved a PAE EE of 64.61 ± 0.42% [3].
    • Stability: PAE-ONLs showed better stability than traditional cholesterol-based liposomes (PAE-CNLs) [3].
    • Anti-inflammatory Activity: PAE-ONLs significantly reduced inflammatory cell migration in zebrafish and lowered levels of NO, TNF-α, IL-6, and IL-1β in LPS-induced RAW 264.7 macrophages [3].

Research Workflows & Mechanisms

For a deeper understanding, the following diagrams illustrate the experimental workflow and a key molecular mechanism enhanced by OA formulations.

workflow start Start: OA Stability & Bioavailability Issues step1 Define Objective: - Enhance Solubility - Improve Stability - Increase Bioavailability start->step1 step2 Select Formulation Strategy step1->step2 step3a Co-ground System (Mechano-chemical) step2->step3a step3b Liposomal System (Microfluidic) step2->step3b step3c Other Nano-systems (e.g., SLNs, Polymeric) step2->step3c step4 Characterize Formulation: - Particle Size & PDI (DLS) - Zeta Potential - Entrapment Efficiency - Morphology (TEM/SEM) - Crystallinity (XRPD) - Interactions (FT-IR) step3a->step4 step3b->step4 step3c->step4 step5 Conduct In Vitro Tests: - Dissolution/Release Profile - Stability Studies step4->step5 step6 Evaluate In Vivo Efficacy: - Pharmacokinetic Profile - Therapeutic Models (e.g., Anti-inflammatory) step5->step6 end Outcome: Stable & Bioeffective OA Formulation step6->end

mechanism OA Oleanolic Acid (OA) Formulation EGFR EGFR Activation OA->EGFR JNK JNK1/2 Phosphorylation OA->JNK FAK Focal Adhesion Kinase (FAK) Activation EGFR->FAK cJun c-Jun Activation & Nuclear Translocation JNK->cJun Outcome Enhanced Cell Migration & Wound Healing cJun->Outcome Paxillin Paxillin Recruitment FAK->Paxillin Paxillin->Outcome Focal Adhesion Dynamization

Key Insights for Your Research

  • Synergistic Benefits: Using OA as a functional excipient (e.g., a cholesterol substitute in liposomes) can simultaneously solve stability issues and enhance the therapeutic profile of the final formulation through synergistic anti-inflammatory effects [3].
  • Advanced Purification: If working with natural extracts, techniques like Supercritical Fluid Extraction (SFE) and Centrifugal Partition Chromatography (CPC) can obtain high-purity OA (>95%), which provides a superior starting material for formulation development [4].
  • Biphasic Signaling: The pro-migratory mechanism of OA involves a time-uncoupled activation of pathways. An early JNK/c-Jun activation is followed by a later EGFR/FAK activation, which is crucial for planning in vitro experiments and interpreting results [5].

References

Technical Support Guide: Optimizing Oleanolic Acid Absorption for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Oleanolic Acid Absorption Challenges

Oleanolic acid (OA) is a pentacyclic triterpenoid compound with demonstrated pharmacological potential, including hepatoprotective, antitumor, anti-inflammatory, and antioxidant activities. However, its therapeutic application faces significant challenges due to poor oral bioavailability (approximately 0.7% in rats), primarily stemming from its unfavorable physicochemical properties.

Table: Key Physicochemical and Pharmacokinetic Limitations of Oleanolic Acid

Parameter Characteristics Impact on Bioavailability
Aqueous Solubility Practically insoluble in water (1.748 μg/L) [1] Limited dissolution in gastrointestinal fluids
Permeability Low permeability (Caco-2 studies) [2] Poor intestinal absorption
First-Pass Metabolism Metabolically unstable in liver microsomes [2] Extensive pre-systemic clearance
Absolute Oral Bioavailability 0.7% (25-50 mg/kg doses in rats) [2] Very low systemic exposure
Primary Absorption Mechanism Passive diffusion (no directional effects) [2] No active transport facilitation

The very low oral bioavailability of oleanolic acid is attributed to a combination of poor intestinal absorption and extensive metabolic clearance [2]. The absorption process is further complicated by its susceptibility to efflux transporters like P-glycoprotein that can actively pump the compound back into the intestinal lumen after absorption [3].

Formulation Strategies to Enhance OA Bioavailability

Multiple advanced formulation strategies have been developed to address the solubility and permeability limitations of oleanolic acid. The selection of an appropriate approach depends on the specific therapeutic goals, available resources, and intended administration route.

Table: Comparison of Formulation Strategies for Oleanolic Acid

Strategy Mechanism of Action Key Findings/Improvements References
Solid Dispersions (Dropping Pills) Dispersion in hydrophilic carriers (PEG) to increase dissolution Faster release (70% in 30 min); improved dissolution vs. commercial formulations [1]
Phospholipid Complex (OA-PC) Formation of complex with phospholipids to enhance permeability Improved dissolution rate in various media [4]
Nanosuspensions Particle size reduction to increase surface area Enhanced anticancer effects; improved bioavailability [5]
Liposomes Lipid-based encapsulation to improve cellular uptake Suppressed cancer cell proliferation, migration, and invasion [5]
Cyclodextrin Complexation Inclusion complex to enhance solubility and stability Increased apparent total tract digestibility in pigs [6]
Oil-phase Gelation Gelation-based emulsion to improve bioaccessibility Enhanced bioaccessibility in W/O emulsions [7]
Nanoparticle Systems Combination therapy with other drugs (e.g., cisplatin) Enhanced apoptosis and reversal of multidrug resistance [5]

The following diagram illustrates the decision-making workflow for selecting an appropriate formulation strategy based on your specific research goals:

G Start Start: OA Formulation Strategy Goal Define Primary Goal Start->Goal Solubility Enhance Solubility Goal->Solubility Poor dissolution Permeability Improve Permeability Goal->Permeability Low absorption Targeting Achieve Targeted Delivery Goal->Targeting Specific tissue target CD Cyclodextrin Complexation Solubility->CD SEDDS SEDDS Solubility->SEDDS Nano Nanosuspensions Solubility->Nano SolidD Solid Dispersions Solubility->SolidD Phospho Phospholipid Complex Permeability->Phospho Liposome Liposomes Permeability->Liposome Micelle Polymeric Micelles Permeability->Micelle NP Functionalized Nanoparticles Targeting->NP Combo Combination Therapy Systems Targeting->Combo

Experimental Protocols & Workflows

Protocol: Preparation of Solid Dispersion Dropping Pills

This protocol is adapted from studies that successfully improved OA dissolution using the hot-melt method of solid dispersion technology [1].

Materials: Oleanolic acid extract, PEG4000, PEG6000, Tween 80, polydimethylsiloxane 100 (condensate) Equipment: Heating mantle, temperature-controlled vessel, dropping apparatus

G Start Start Dropping Pill Preparation Subgraph1 Step 1: Excipient Selection Start->Subgraph1 Subgraph2 Step 2: Preparation of Melt Subgraph1->Subgraph2 Ratio Optimize PEG4000:PEG6000 ratio (3:1 to 1:3) Subgraph1->Ratio Surfactant Add Tween 80 (2-5%) to improve roundness Subgraph1->Surfactant Loading Optimize OA loading (20-35% for optimal viscosity) Subgraph1->Loading Subgraph3 Step 3: Dropping Pill Formation Subgraph2->Subgraph3 Heating Heat mixture to melt point (70-85°C) Subgraph2->Heating Homogenize Homogenize until uniform suspension Subgraph2->Homogenize Subgraph4 Step 4: Quality Assessment Subgraph3->Subgraph4 Condensate Use polydimethylsiloxane 100 as condensate Subgraph3->Condensate Drop Drop suspension into condensate column Subgraph3->Drop Collect Collect solidified pills Subgraph3->Collect Roundness Measure roundness Subgraph4->Roundness Disintegration Test disintegration time Subgraph4->Disintegration Dissolution Perform dissolution testing Subgraph4->Dissolution

Critical Parameters:

  • PEG 4000:PEG 6000 ratio: Affects disintegration time - balance between hardness (PEG6000) and formation (PEG4000) [1]
  • Tween 80 percentage: Significantly affects roundness, weight variation, and disintegration time (optimize at 2-5%) [1]
  • FLL extract loading: Maintain between 20-35% to prevent viscosity issues that block nozzles [1]
  • Condensate selection: Polydimethylsiloxane 100 provides optimal surface tension and viscosity for spherical pill formation [1]
Protocol: Preparation and Evaluation of Phospholipid Complex

This protocol outlines the method for creating a phospholipid complex to enhance OA permeability, followed by solidification to improve dissolution [4].

Materials: Oleanolic acid, phospholipids (soy phosphatidylcholine), fumed silica, organic solvent (ethanol or methanol) Equipment: Rotary evaporator, dissolution apparatus, DSC, XRD, SEM

Procedure:

  • Complex Formation: Dissolve OA and phospholipids in molar ratio 1:1-1:2 in organic solvent. Stir continuously at 40-50°C for 2-4 hours under reflux.
  • Solvent Removal: Evaporate solvent under reduced pressure using rotary evaporator until a thin film forms.
  • Solidification: Mix the complex with fumed silica (10-30% w/w) using solvent evaporation to create free-flowing powder.
  • Characterization: Analyze by DSC, XRD, and SEM to confirm complex formation and amorphous state.
  • Dissolution Testing: Compare dissolution profiles of pure OA, OA-phospholipid complex, and solidified complex in various media (pH 1.2, 4.5, 6.8).

Key Findings: The solidified phospholipid complex demonstrated significantly improved dissolution compared to both pure OA and the non-solidified complex across all tested media [4].

Troubleshooting Common Experimental Issues

Problem: Low Dissolution Rate in Biorelevant Media

Possible Causes and Solutions:

  • Cause 1: Crystalline form of OA - Convert to amorphous form through solid dispersion or complexation [8]
  • Cause 2: Large particle size - Implement nanosuspension technology via jet milling or high-pressure homogenization [8]
  • Cause 3: Poor wettability - Add surfactants (Tween 80, Poloxamer) or use SEDDS formulations [1] [8]
Problem: High Variability in Pharmacokinetic Studies

Possible Causes and Solutions:

  • Cause 1: Food effects - Standardize administration conditions (fasted vs. fed) as lipids can enhance absorption of lipophilic compounds [3]
  • Cause 2: Instability in GI environment - Use protective carriers (enteric coatings, cyclodextrins) to shield OA from degradation [6]
  • Cause 3: P-glycoprotein efflux - Consider co-administration with P-gp inhibitors or formulate with excipients that inhibit efflux [3]
Problem: Poor Scale-Up of Formulation

Possible Causes and Solutions:

  • Cause 1: Amorphous form recrystallization - Use polymer stabilizers (PVP, HPMC) in solid dispersions to prevent recrystallization [8]
  • Cause 2: Nanoparticle aggregation - Optimize stabilizer concentration and implement lyophilization for long-term stability [5]
  • Cause 3: Batch variability in complex formation - Implement process analytical technology (PAT) for real-time monitoring of critical parameters [1]

Frequently Asked Questions (FAQs)

Q1: What is the primary factor limiting oleanolic acid bioavailability? A: The primary limitation is a combination of extremely low aqueous solubility (1.748 μg/L) and low intestinal permeability, resulting in poor absorption followed by significant first-pass metabolism. This multifactorial challenge requires formulation strategies that address both dissolution and permeability simultaneously [2] [1].

Q2: Which formulation approach shows the most promise for clinical translation? A: Solid dispersion dropping pills and phospholipid complexes have demonstrated significant improvements in dissolution profiles and show good potential for scale-up. The dropping pill approach is particularly promising as it addresses both solubility and patient compliance issues while being compatible with industrial manufacturing processes [1] [4].

Q3: How much improvement in bioavailability can be expected from these formulations? A: While exact improvement factors vary by formulation, studies report:

  • Solid dispersion dropping pills: 70% drug release within 30 minutes (significantly faster than commercial formulations) [1]
  • Phospholipid complexes: Markedly improved dissolution profiles across multiple pH media [4]
  • Nanoliposomes: Enhanced anticancer efficacy through improved cellular uptake [5]

Q4: What animal models are most appropriate for OA bioavailability studies? A: Rodent models (rats) are well-established for initial pharmacokinetic studies [2], while growing pigs provide an excellent model for advanced studies due to their physiological similarity to humans in gastrointestinal function and metabolism [6].

Q5: Are there specific analytical challenges in quantifying OA in biological samples? A: Yes, the low systemic concentrations due to poor bioavailability require highly sensitive detection methods. LC-MS/MS is the preferred analytical technique, providing the necessary sensitivity and specificity for accurate quantification in plasma and tissues [6].

Conclusion

Optimizing oleanolic acid absorption requires a systematic approach that addresses its multiple physicochemical limitations. The strategies outlined in this guide—from solid dispersions and phospholipid complexes to nanocarrier systems—provide researchers with evidence-based methods to overcome these challenges. Successful formulation development must be guided by robust characterization and a thorough understanding of the compound's pharmacokinetic behavior. By implementing these protocols and troubleshooting approaches, researchers can significantly advance the development of viable oleanolic acid-based therapeutics with improved bioavailability and therapeutic efficacy.

References

Frequently Asked Questions: Oleanolic Acid Stabilization

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the main factors that lead to oleanolic acid degradation and instability? A1: While the exact degradation pathways of OA are not fully detailed in the literature, the instability of similar natural compounds provides strong clues. The major challenges for OA and related compounds include:

  • Chemical Hydrolysis: Susceptibility to breakdown in acidic environments, such as the stomach, or through enzymatic action [1].
  • Rapid Metabolism: Extensive first-pass metabolism in the liver and transformation by gut microbiota, which quickly reduces the concentration of the intact parent compound [1] [2].
  • Poor Solubility: Limited aqueous solubility, which hinders absorption and delivery [3] [4].
  • Physical Instability: Prone to degradation from environmental factors like heat, light, and oxygen, requiring mild processing conditions [1].

Q2: What are the most effective strategies to prevent OA degradation? A2: Current research strongly supports nano-encapsulation as the primary strategy. This approach shields OA from degrading environments, improves its solubility, and can provide targeted delivery.

  • Liposomal Encapsulation: Protects OA, provides sustained release, and significantly improves its anti-inflammatory and antioxidant activities [5].
  • Self-Assembled Nanoparticles: Co-assembling OA with other active compounds (like Curcumin or Taxifolin) creates stable, carrier-free nanoparticles with high drug loading and enhanced efficacy [3] [4].
  • Polymeric Nanoparticles: Using materials like PLGA or PEG can enhance solubility and bioavailability, protecting OA from harsh conditions [3].

Q3: How can I verify the stability of my OA formulation? A3: You can confirm stability and successful encapsulation through a series of standard physicochemical characterizations, as outlined in the table below.

Analysis Method What It Measures Key Indicators of Stability & Success
Dynamic Light Scattering (DLS) Particle size (nm) and size distribution (PdI) Small, uniform size (e.g., ~190-600 nm); low PdI (<0.25 indicates a narrow distribution) [3] [5] [4].
Transmission Electron Microscopy (TEM) Particle morphology and actual appearance Spherical shape with a smooth surface and no signs of aggregation [3].
Zeta Potential Surface charge of particles (mV) High negative or positive potential (e.g., > ±25 mV) suggests good physical stability by preventing aggregation [3].
HPLC Analysis Drug content and encapsulation efficiency High encapsulation efficiency (>80%) confirms successful loading and retention of OA within the carrier [5] [4].
In Vitro Release Study Drug release profile under simulated conditions Sustained release over many hours (e.g., >80% released at 12 hours) indicates the formulation protects OA and controls its release [5].

Experimental Protocols for OA Nanoparticle Preparation

Here are detailed methodologies for two effective approaches based on recent publications.

Protocol 1: Preparing OA-Curcumin (OC) Nanoparticles via Emulsion This protocol is adapted from a study on preventing gastric ulcers [3].

  • 1. Materials:

    • Oleanolic Acid (OA, >98% purity)
    • Curcumin (CUR)
    • Dichloromethane (DCM, HPLC grade)
    • Methanol (HPLC grade)
    • Polyvinyl Alcohol (PVA, 87-90% hydrolyzed, MW 30,000-70,000)
    • Deionized water
  • 2. Method:

    • Dissolution: Dissolve OA and CUR at a 1:1 molar ratio in a mixture of DCM and methanol (3:1 v/v).
    • Aqueous Phase: Prepare a 1% w/v PVA solution in deionized water.
    • Emulsification: Add the organic solution dropwise into the PVA solution under continuous probe sonication (e.g., 400 W, 5 min on ice) to form a crude emulsion.
    • Evaporation: Stir the resulting emulsion overnight at room temperature to allow for the complete evaporation of the organic solvent.
    • Purification: Centrifuge the suspension at 12,000 rpm for 30 minutes and wash the pellet with water to remove free PVA and unencapsulated drugs.
    • Storage: Re-disperse the final nanoparticle pellet in deionized water and store at 4°C for further use.
  • 3. Expected Outcomes:

    • Particle Size: ~192 nm [3]
    • PdI: ~0.24 [3]
    • Morphology (TEM): Spherical, well-dispersed nanoparticles [3]

Protocol 2: Preparing Self-Assembled OA-Taxifolin (OA-TAX) Nanoparticles This carrier-free method is adapted from a study on antibacterial applications [4].

  • 1. Materials:

    • Oleanolic Acid (OA, 96% purity)
    • Taxifolin (TAX, ≥98% purity)
    • Polyvinyl Alcohol (PVA)
    • Deionized water
  • 2. Method:

    • Solution Preparation: Dissolve OA and TAX in a suitable solvent (e.g., ethanol) at a specific molar ratio. The study tested ratios from 1:1 to 6:1 (OA:TAX), with the 2:1 ratio providing a good balance of assembly rate and final size [4].
    • Antisolvent Assembly: Rapidly inject the OA/TAX solution into a rapidly stirring aqueous solution containing a stabilizer like PVA. This induces spontaneous self-assembly into nanoparticles.
    • Equilibration: Stir the mixture for 1 hour to allow the nanoparticles to stabilize.
    • Purification: Use dialysis or centrifugation to remove free stabilizer and solvent.
    • Storage: Re-suspend the nanoparticles in a buffer like PBS and store at 4°C.
  • 3. Expected Outcomes:

    • Particle Size: ~410-600 nm, depending on the OA:TAX ratio [4]
    • Assembly Rate: High assembly rate for OA (>90%) at all tested ratios [4]

Workflow & Stabilization Mechanism Diagram

The following diagram visualizes the core strategy and experimental workflow for stabilizing Oleanolic Acid using nanotechnology.

G Start Oleanolic Acid (OA) Inherent Instability Problem1 Factors Causing Instability Start->Problem1 P1 • Chemical Hydrolysis • Rapid Metabolism • Poor Solubility Problem1->P1 Strategy Core Strategy: Nano-Encapsulation P1->Strategy S1 Protects OA from degradation Strategy->S1 S2 Improves solubility & bioavailability Strategy->S2 S3 Enables sustained/targeted release Strategy->S3 Approach Experimental Approaches S1->Approach Leads to S2->Approach Leads to S3->Approach Leads to A1 Liposomal Encapsulation Approach->A1 A2 Polymeric Nanoparticles (e.g., PLGA) Approach->A2 A3 Self-Assembled Nanoparticles Approach->A3 Outcome Stable OA Formulation Ready for Characterization A1->Outcome A2->Outcome A3->Outcome

References

Stability Parameters of Oleanolic Acid Nanocarriers

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative stability data for different OA nanoformulations from research, which you can use as a benchmark for your experiments.

Nanocarrier Type Key Stability Parameters & Results Tested Conditions & Outcomes Citation

| Cubic Liquid Crystalline Nanoparticles (LCNP) | Encapsulation Efficiency: Optimized for 6%, 8%, and 10% loading. In vitro release: 85.49% over 12 hours. Release Kinetics: Non-Fickian (Peppas model). | Successfully demonstrated sustained anti-inflammatory efficacy in a rodent model after a single topical application. | [1] | | Self-Assembled OA Nanoparticles (for β-carotene) | Encapsulation Efficiency: 80.7% Loading Capacity: 32.6% Forces for Assembly: Hydrogen bonding and hydrophobic interactions. | Significantly improved water dispersibility and stability against UV, heat, ionic strength, and acidic conditions. Provided gastric protection and controlled intestinal release. | [2] | | Mixed Monolayers (with Oleic Acid) | Optimal Miscibility: Achieved at OLA:OA molar ratio of 5:1. Immoribibility: Observed in most other ratios at surface pressures >10 mN/m. | Miscibility in the 5:1 ratio suggests OA incorporates into the OLA lattice, improving mixed film stability. This is critical for formulation design. | [3] | | Various Nanoformulations (Review) | General benefits include improved tissue dispersion, prolonged drug release, and enhanced resistance to chemical/physical degradation. | Common challenges include formulation stability, scalability, and regulatory hurdles. Techniques include liposomes, micelles, and polymeric nanoparticles. | [4] |

Experimental Protocols for Preparation & Characterization

Here are detailed methodologies for key experiments cited in the guides.

Protocol 1: Preparing OA-Loaded LCNP Gel (Precursor Method)

This protocol is adapted from the cubic liquid crystalline nanoparticle study [1].

  • Step 1: Dissolve Lipid and Drug
    • Weigh Phytantriol (70-90 mg) and Oleanolic Acid (6-10 mg) according to your optimized formula.
    • Dissolve them together in 2.5 mL of absolute ethanol.
    • Sonicate the mixture at 80% of maximum power for 30 minutes. This is your organic phase.
  • Step 2: Prepare Aqueous Phase
    • Dissolve the stabilizer Lutrol F127 (10-30 mg) in 20 mL of ultrapure water. This is your aqueous phase.
  • Step 3: Form Crude Dispersion
    • Under constant agitation at 500 rpm, add the organic phase dropwise into the aqueous phase.
    • Continue stirring for 3 hours to form a crude dispersion.
  • Step 4: Reduce Particle Size
    • Sonicate the crude dispersion using a probe sonicator in pulsed mode (e.g., 0.5 s pulse on, 0.5 s pulse off).
    • Perform sonication at 40% of maximum power for 10 minutes to produce a milky, fine dispersion.
  • Step 5: Formulate the Gel
    • Incorporate the final OA-LCNP dispersion into a suitable gel base, such as Carbopol, for topical application.
Protocol 2: Forming Self-Assembled OA Nanoparticles

This protocol is based on the study where OA was used as a nanocarrier for β-carotene [2].

  • Step 1: Preparation
    • The method for forming self-assembled Oleanolic Acid Nanoparticles (OA NPs) is not described in granular detail in the available excerpt.
    • The study emphasizes that the forces driving self-assembly and encapsulation are hydrogen bonding and hydrophobic interactions.
    • Optimization led to an encapsulation efficiency of 80.7% and a loading capacity of 32.6%.
  • Step 2: Characterization of Forces
    • To confirm the interaction forces, use techniques like Fourier Transform Infrared Spectroscopy (FTIR) to detect shifts in functional groups that indicate hydrogen bonding.
    • Use Molecular Docking simulations to visualize and predict the potential for hydrogen bonds and hydrophobic interactions between OA and the loaded drug.

Frequently Asked Questions (FAQs)

Q1: What are the primary interaction forces stabilizing OA nanoparticles, and how can I characterize them? The main forces are hydrogen bonding and hydrophobic interactions [2]. For characterization:

  • FTIR (Fourier Transform Infrared Spectroscopy): Use this to detect shifts in the vibrational frequencies of functional groups (like O-H or C=O), which provide evidence of hydrogen bonding.
  • Molecular Docking: Perform computational simulations to predict and visualize the binding modes and interaction forces (electrostatic, van der Waals, hydrogen bonding) between OA and the cargo molecule [2].
  • Isothermal Titration Calorimetry (ITC): This technique can directly measure the heat change during binding, providing thermodynamic parameters (like ΔH and ΔG) that confirm the nature and strength of interactions [5].

Q2: How can I improve the miscibility and stability of OA in lipid-based systems? The molar ratio of OA to co-lipids is critical. Research on mixed monolayers with oleic acid shows:

  • Optimal Ratio: A molar ratio of 5:1 (OLA:OA) demonstrated miscibility across all surface pressures, with oleic acid molecules incorporating into the oleanolic acid lattice to enhance film stability [3].
  • Ratios to Avoid: Many other ratios (like 2:1, 1:1, 1:5) showed immiscibility at higher surface pressures, which can lead to phase separation and reduced formulation stability [3]. Always screen different molar ratios during pre-formulation.

Q3: My OA nanocarrier has low encapsulation efficiency. What can I optimize? Based on the LCNP study, you can adjust several process parameters [1]:

  • Drug Loading: Systematically test different loading amounts (e.g., 6%, 8%, 10%) and measure the resulting encapsulation efficiency.
  • Stirring Speed: Optimize the speed during the formation of the crude dispersion (e.g., 500, 1000, 1500 rpm).
  • Homogenization Cycles: Increase the number of sonication cycles (e.g., 3, 6, 9 cycles) to improve uniformity, but monitor for potential degradation.

Experimental Workflow & Stability Enhancement

The following diagrams map the key experimental and troubleshooting processes.

workflow cluster_1 Experimental Phase start Start: OA Nanocarrier Experiment prep Preparation Protocol start->prep char Characterization prep->char stab Stability Assessment char->stab issue Stability Issue Identified? stab->issue faq Consult Troubleshooting Guides issue->faq Yes end Successful Formulation issue->end No

stability problem Common Problem: Physical Instability cause1 Poor Miscibility with Excipients problem->cause1 cause2 Weak Interaction Forces (H-bond, Hydrophobic) problem->cause2 cause3 Suboptimal Process Parameters problem->cause3 solution1 ✓ Optimize molar ratio (e.g., OLA:OA at 5:1) cause1->solution1 solution2 ✓ Use functionalized lipids/polymers ✓ Confirm with FTIR/Docking cause2->solution2 solution3 ✓ Adjust stirring speed ✓ Optimize homogenization cycles cause3->solution3

References

oleanolic acid analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the key pharmacological properties of Oleanolic Acid (OA) that justify its analysis? OA demonstrates a wide range of pharmacological effects, including antioxidant, anti-inflammatory, antiviral, antidiabetic, hepatoprotective, and cardioprotective activities. It also shows significant anticancer potential against various cancer types, such as oral squamous cell carcinoma [1] [2].

  • Q2: What is the most significant analytical challenge when quantifying OA? The most common challenge is the separation of OA from its structural isomer, Ursolic Acid (UA). Due to their nearly identical physicochemical properties and log P values, achieving baseline resolution on standard reverse-phase columns is difficult [3].

  • Q3: How can I improve the separation of OA and UA? Using a PAH (Polycyclic Aromatic Hydrocarbon) polymeric C18 column is highly effective. This stationary phase provides superior shape discrimination for isomers, significantly improving resolution (Rs ≥ 3.4) compared to monomeric C18 phases [3].

  • Q4: Can I use a simple HPLC-UV method for OA in biological samples? Yes. A validated method uses a C18 column with a mobile phase of acetonitrile: methanol: tetrahydrofuran: water (60:20:8:12, v/v) and a detection wavelength of 215 nm. Plasma samples can be prepared via simple protein precipitation [1].

  • Q5: Is there a validated HPTLC method for OA in plant material? Yes. A validated HPTLC method uses silica gel 60 F₂₅₄ plates with chloroform-methanol (95:5, v/v) as the mobile phase. Detection involves derivatization with anisaldehyde-sulphuric acid and densitometric scanning at 530 nm [4].

Troubleshooting Common Experimental Issues

Issue Possible Cause Suggested Solution
Poor resolution between OA and UA Standard monomeric C18 column lacks shape selectivity Switch to a PAH polymeric C18 column for better isomer separation [3].
Low sensitivity in UV detection Suboptimal detection wavelength Use a lower UV wavelength (e.g., 210-215 nm) for better OA detection [1] [3].
Broad or tailing peaks Silanol interactions on the column Optimize mobile phase with modifiers; consider slightly acidic aqueous phase to suppress silanol activity.
Inconsistent recovery from plant material Inefficient extraction technique Use optimized solid-solvent extraction (e.g., methanol-ethyl acetate mixture, 52.5% methanol, 35°C, 55 min) [4].

Validated Method Parameters for Easy Comparison

The table below summarizes key validation parameters from recent studies for your reference.

Parameter HPLC-UV (Plasma/Formulations) [1] HPTLC (Plant Material) [4]
Linearity Range Information not specified in source 200 - 1000 ng/spot
Precision (RSD) Met acceptance criteria 2.25%
Accuracy (% Recovery) Met acceptance criteria 100.43%
LOD / LOQ Met acceptance criteria 50 ng/spot / 170 ng/spot
Key Stationary Phase C18 (L1) Silica gel 60 F₂₅₄
Key Mobile Phase Acetonitrile:MeOH:THF:Water (60:20:8:12, v/v) Chloroform:MeOH (95:5, v/v)
Detection UV at 215 nm Derivatization, densitometry at 530 nm

Experimental Workflow Diagrams

The following diagrams outline the logical workflow for method selection and systematic troubleshooting.

method_selection start Start: OA Analytical Method Development matrix Sample Matrix Type? start->matrix biological Biological Sample (e.g., Plasma) matrix->biological plant Plant Material / Formulation matrix->plant hplc_flow HPLC-UV Method biological->hplc_flow sep_need Need to separate OA from Ursolic Acid? plant->sep_need std_hplc Use Standard C18 Column Mobile Phase: ACN:MeOH:THF:Water Detection: 215 nm hplc_flow->std_hplc hptlc_flow HPTLC Method hptlc_prot Stationary Phase: Silica Gel 60 F₂₅₄ Mobile Phase: CHCl₃:MeOH (95:5) Detection: Derivatization at 530 nm hptlc_flow->hptlc_prot sep_need->hptlc_flow No pa_hplc Use PAH Polymeric C18 Column Mobile Phase: ACN/Water based Detection: 210-215 nm sep_need->pa_hplc Yes

Method Selection Workflow

troubleshooting problem Problem: Poor OA/UA Separation step1 Check Column Type (Standard C18 vs. PAH C18) problem->step1 step2 Optimize Mobile Phase (ACN/Water Ratio, Add Modifiers) step1->step2 If using PAH C18 step3 Adjust Column Temperature (e.g., 23°C) step2->step3 step4 Verify System Suitability (Resolution Rs ≥ 1.5) step3->step4

Systematic Troubleshooting Steps

Key Takeaways for Your Research

  • For Challenging Separations: When working with natural products containing both OA and UA, invest in a PAH polymeric C18 column. This is the most reliable way to achieve the necessary resolution for accurate quantification [3].
  • Method Validation is Crucial: Ensure your method meets standard validation parameters for your application (sensitivity, selectivity, precision, accuracy) in both simple and complex matrices [1] [4].
  • Leverage Computational Tools: Software like Drylab can be highly effective in optimizing mobile phase composition and column temperature to save time and resources during method development [3].

References

oleanolic acid extraction yield improvement

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the most effective solvent for extracting Oleanolic Acid? A: The choice of solvent is critical and depends on a balance between extraction efficiency, toxicity, and environmental impact. Medium-polarity solvents are generally most effective due to OA's hydrophobic nature (Hildebrand solubility parameter δ ~10.2) [1]. The table below compares common solvents.

  • Q2: Why is my Oleanolic Acid yield low even with a good solvent? A: Low yields can stem from several factors:

    • Inadequate Cell Disruption: OA is stored within plant cells. Methods like ultrasound-assisted extraction (UAE) can rupture cell walls more effectively than simple soaking [2].
    • Solvent Polarity Mismatch: While pure organic solvents work, a water-ethanol mixture (e.g., 70-80% ethanol) often swells the plant matrix, improving mass transfer and yield [1].
    • Raw Material Preparation: Inadequate drying or too coarse a particle size can limit solvent access to the active compounds.
  • Q3: How can I improve the poor water solubility and bioavailability of Oleanolic Acid for drug development? A: This is a common challenge as OA has very low water solubility (~1 µg/mL) and belongs to BCS Class IV [3]. Advanced formulation strategies are required:

    • Solid Dispersions (SDs): Dispersion in hydrophilic polymers like Poloxamer 188, Poloxamer 407, or γ-Cyclodextrin (γ-CD) can increase solubility dramatically [3].
    • Co-amorphous Systems: Mechanochemically co-grinding OA with an excipient like sodium cholate can create a stable amorphous form with significantly enhanced solubility and dissolution rate [4].
    • Other Dosage Forms: Research also explores nanoparticles, liposomes, and phospholipid complexes to enhance bioavailability [5].

Troubleshooting Guides

Problem: Low Extraction Yield from Plant Material

Possible Cause Diagnostic Steps Recommended Solution
Suboptimal solvent Test small batches with different solvent polarities (e.g., Ethanol vs. Ethyl Acetate). Switch to 70-80% aqueous ethanol or consider Dimethyl Carbonate (DMC) for a greener alternative [1] [6].
Inefficient extraction method Compare yield of conventional soaking vs. a method-assisted technique. Employ Ultrasound-Assisted Extraction (UAE). Optimize parameters like power, time, and temperature [2].
Plant matrix not exhausted Perform a second extraction on the same plant material to see if more OA is recovered. Use a sequential extraction process or increase the extraction time [1].

Problem: Poor Solubility of Final Product

Possible Cause Diagnostic Steps Recommended Solution
Crystalline nature of OA Analyze the product with XRPD; crystalline patterns indicate poor solubility. Formulate a Solid Dispersion (SD). Use the solvent evaporation method with a polymer like Poloxamer 407 or γ-Cyclodextrin [3].
Lack of functionalization Review the chemical structure; the native molecule has low solubility. Create a co-amorphous system via mechanochemical activation with a carrier like sodium cholate [4].

Experimental Protocols & Data

Here are optimized protocols and summarized data from recent research to guide your experiments.

Protocol 1: Ultrasound-Assisted Extraction (UAE) from Pomegranate Flowers [2] This protocol can be adapted for other plant sources like olive leaves or grape pomace.

  • Sample Preparation: Dry plant material and grind it to a fine powder.
  • Solvent Selection: Prepare 80% ethanol in water (v/v).
  • Extraction Setup: Use a liquid-to-material ratio of 20:1 (mL/g). Place the mixture in an ultrasonic bath.
  • Ultrasonication: Extract at an ultrasonic power of 100 W for 30 minutes at 25°C.
  • Separation & Recovery: Filter the mixture. Concentrate the filtrate under reduced pressure and dry to obtain the crude OA extract.

Protocol 2: Preparing a Solubility-Enhancing Solid Dispersion via Solvent Evaporation [3]

  • Weighing: Weigh Oleanolic Acid and a hydrophilic polymer (e.g., Poloxamer 188, Poloxamer 407, or γ-Cyclodextrin) in a 1:1 weight ratio.
  • Dissolution: Dissolve both the drug and the polymer in a suitable volatile solvent (e.g., ethanol).
  • Evaporation: Evaporate the solvent under vacuum using a rotary evaporator until a solid film is obtained.
  • Drying: Further dry the solid dispersion in a vacuum desiccator to remove any residual solvent.
  • Milling: Gently mill the dried solid to obtain a fine powder.

Summary of Solubility Enhancement from Solid Dispersions [3] This table shows the solubility of OA achieved with different polymers prepared by the Solvent Evaporation Method (SEM).

Polymer Drug-Polymer Ratio Solubility Achieved (µg/mL)
γ-Cyclodextrin (γ-CD) 1:1 110 µg/mL
Poloxamer 407 (P407) 1:1 74 µg/mL
Poloxamer 188 (P188) 1:1 42 µg/mL
Pure Oleanolic Acid (for comparison) - ~1 µg/mL

Performance of a Co-amorphous System [4] This table data shows the dramatic enhancement from a co-ground (COG) system with sodium cholate (NaC).

Formulation Preparation Method Solubility (µg/mL) Dissolution (2 hours)
Pure OA - Very Low ~30%
OA-NaC COG Ball Milling (30 min) 623 µg/mL ~80%

Workflow Visualizations

The following diagrams outline the experimental workflows for extraction and formulation.

G start Start: Plant Material dry Dry and Grind start->dry solvent Prepare 70-80% Ethanol Solvent dry->solvent extract Perform Extraction (e.g., Ultrasound Assisted) solvent->extract filter Filter Extract extract->filter conc Concentrate under Vacuum filter->conc yield_q Yield Acceptable? conc->yield_q end Crude OA Extract yield_q->end Yes troubleshoot Consult Troubleshooting Guide: - Check Solvent - Optimize Method yield_q->troubleshoot No troubleshoot->solvent Adjust Parameters

Strategies to Overcome Solubility Challenges

G problem Problem: Poor Solubility/Bioavailability sd Solid Dispersions problem->sd cog Co-amorphous Systems problem->cog other Other Forms (Nanoparticles, Liposomes) problem->other sd_p188 Poloxamer 188 sd->sd_p188 sd_p407 Poloxamer 407 sd->sd_p407 sd_gcd γ-Cyclodextrin sd->sd_gcd cog_nac Sodium Cholate cog->cog_nac result Enhanced Solubility & Oral Bioavailability other->result sd_p188->result sd_p407->result sd_gcd->result cog_nac->result

References

oleanolic acid purity enhancement methods

Author: Smolecule Technical Support Team. Date: February 2026

Techniques for Purity Enhancement

The table below summarizes two advanced solid-phase extraction (SPE) techniques highly suited for purifying OA from complex plant matrices.

Technique Principle Adsorbent Capacity Key Advantages Linear Range / LOD
Molecularly Imprinted Polymer (MIP)-SPE [1] Synthetic polymer with OA-specific binding sites 124.68 mg/g [1] High selectivity for OA, reusability Information missing
Metal-Organic Framework (MOF)-SPE [2] MOF–Porous Organic Polymer Monolith for online SPE Information missing Online integration with HPLC; automated purification & quantification 0.59–2500 μg/mL (LOD: 0.18 μg/mL) [2]

Detailed Experimental Protocols

Protocol 1: MIP-based Solid-Phase Extraction [1]

This method is ideal for selectively extracting OA from plant extracts like Ligustrum lucidum fruit.

  • 1. MIP Synthesis: Synthesize the polymer using OA as the template molecule, acrylamide as the functional monomer, ethylene glycol dimethacrylate as the cross-linker, and azobisisobutyronitrile (AIBN) as the initiator in chloroform [1].
  • 2. SPE Cartridge Packing: Pack the synthesized and ground MIPs into an empty SPE cartridge [1].
  • 3. Extraction Procedure:
    • Loading: Load 0.5 mL of a 1.0 mg/mL plant extract solution onto the cartridge [1].
    • Washing: Wash with 0.5 mL of toluene to remove weakly adsorbed impurities [1].
    • Elution: Elute the purified OA with 4 mL of methanol [1].
  • 4. Analysis: The eluate can be analyzed and quantified using a validated HPLC method [1].
Protocol 2: Online MOF-POPM Solid-Phase Extraction [2]

This method setups an online system that combines purification with quantitative analysis.

  • 1. Preparation: Prepare a MOF–Porous Organic Polymer Monolith (MOF–POPM) with functionalized UiO-66-(OH)₂ as a monomer and pack it into a column to function as an online SPE cartridge [2].
  • 2. System Setup: Integrate the SPE column with an HPLC system using a switching valve [2].
  • 3. Operation:
    • Loading & Washing: The sample is loaded onto the SPE column, and impurities are washed away under optimized conditions (specific solvents, pH, and flow rate) [2].
    • Elution & Analysis: The valve is switched to backflush the purified OA from the SPE column directly onto the analytical HPLC column for separation and quantification [2].

Troubleshooting Guide & FAQs

Q1: I am getting low recovery of Oleanolic Acid from my MIP-SPE cartridge. What could be wrong?

  • A1: The issue likely lies in the elution solvent or volume. Ensure you are using a strong enough solvent like methanol and in sufficient volume (e.g., 4 mL) to completely desorb OA from the high-affinity binding sites [1]. Also, verify that the polymer has reached its 2-hour adsorption equilibrium capacity during the loading phase [1].

Q2: My analytical results for OA concentration are inconsistent. How can I improve accuracy?

  • A2: For highly accurate and reproducible quantification, consider implementing an online SPE-HPLC system like the MOF-POPM method. This automates the process, minimizes manual handling errors, and has been validated with high precision (RSDs < 1.3%) and excellent recovery rates (87.7–104.6%) [2].

Q3: How can I rapidly screen raw plant material for its Oleanolic Acid potential?

  • A3: Near-Infrared (NIR) Spectroscopy combined with chemometric models offers a rapid, non-destructive alternative. While not a purification technique, it can predict the content of bioactive compounds in plant materials like olive leaves, helping you prioritize high-yield sources before starting lengthy extraction processes [3] [4].

Method Selection Workflow

This diagram outlines a logical workflow to help you select the most appropriate purification method based on your research goals.

Start Start: Need to Purify OA Goal Define Primary Goal Selectivity Selectivity Goal->Selectivity  High Selectivity from Complex Mix Automation Automation Goal->Automation  Automation & Direct Quantification MIP MIP-SPE Method Selectivity->MIP  Use MOF Online MOF-POPM-SPE Automation->MOF  Use MIP_Pros • High specificity for OA • Reusable polymer MIP->MIP_Pros  Pros End Enhanced OA Purity MIP->End  Proceed MOF_Pros • Online HPLC analysis • High precision MOF->MOF_Pros  Pros MOF->End  Proceed

Important Technical Notes

  • Characterization is Key: For MIPs, techniques like SEM, FTIR, and BET analysis are used to confirm successful synthesis and assess polymer structure and binding capacity [1].
  • OA's Broader Context: Oleanolic acid is a pentacyclic triterpenoid with demonstrated antioxidant, anti-inflammatory, and anticancer activities, which drives the need for high-purity material in pharmaceutical development [5] [6] [7].
  • Formulation Challenges: Be aware that OA has inherently poor water solubility and low bioavailability. After purification, advanced formulation strategies (e.g., liposomes, nanoparticles) are often required to overcome these challenges for therapeutic applications [6] [8].

References

Frequently Asked Questions: Oleanolic Acid Derivative Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What are the most promising modification sites on the OA skeleton for enhancing antitumor activity? A1: Research consistently highlights modifications at the C-3 and C-28 positions as highly promising for enhancing antitumor activity. For example:

    • A 2025 study created a series of 3-O-(4'-imidazole)-12-en-olean-28-amide derivatives. One compound ( 7-10 ) showed significant antitumor activity against breast cancer (MCF-7) and gastric cancer (SGC7901) cells, with activity equivalent to the control drug nilotinib and high binding affinity to the c-Kit target [1] [2].
    • Another 2025 study also modified the C-3 and C-28 positions to create OA derivatives targeting EGFR. Compounds I6 and II2 demonstrated stronger cytotoxicity against A549 and MCF-7 cancer cells [3].
  • Q2: I am getting low yields in esterification reactions at the C-3 position. How can I optimize this? A2: For sterically demanding substrates like OA, the Steglich esterification is highly recommended. One optimized protocol is as follows [4]:

    • Reagents: Use Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(Dimethylamino)pyridine (DMAP) as an acyl transfer catalyst.
    • Molar Ratio: Use a molar ratio of OA derivative : Carboxylic acid (e.g., NSAID) : DCC : DMAP = 1 : 4 : 5 : 3.
    • Conditions: Conduct the reaction in anhydrous chloroform at 0°C initially, then stir at room temperature until completion (monitor by TLC). The byproduct, dicyclohexylurea (DHU), is insoluble and can be precipitated by adding hexane and cooling the mixture before filtration.
    • Reported Yield: This method has yielded final purified products in the range of 62% to 89% [4].
  • Q3: How can I confirm the structure of my synthesized OA derivatives? A3: The standard practice, as detailed in multiple studies, is to use a combination of spectroscopic and spectrometric techniques [5] [4]:

    • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR are essential for confirming the structure and regiochemistry of the new derivative.
    • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) or ESI-HRMS is used to confirm the exact mass and molecular formula.
    • Additional Techniques: Infrared (IR) Spectroscopy can be used to identify functional groups (e.g., ester, amide carbonyl stretches), and DEPT NMR can help assign carbon types [4].
  • Q4: What are the key experiments to validate the biological activity of a new OA derivative? A4: A robust validation workflow includes in vitro assays and binding studies, as outlined below.

Optimization Guides & Data Tables

Table 1: Promising OA Modification Strategies and Outcomes
Modification Site Derivative Type / Hybrid Strategy Key Biological Activity Findings Citation
C-3 & C-28 3-O-(4'-imidazole)-olean-28-amide (Compound 7-10) Potent activity vs. MCF-7 & SGC7901 cells; potential c-Kit inhibitor [1].
C-3 & C-28 Derivatives from CADD (Compounds I6, II2) Strong cytotoxicity vs. A549 & MCF-7 cells; targets EGFR [3].
C-28 (with phenolic/coumarin) Phenolic and coumarin conjugates (e.g., 4d, 4l, 5d) Strong inhibition of colorectal cancer lines HCT-116 & LS-174T; also inhibit 15-LOX & α-glucosidase [5].
C-3 (Hydroxyl) NSAID hybrids (Ibuprofen, Aspirin, etc.) Strategy for dual-activity compounds with potential for synergistic effects and reduced GI toxicity from NSAIDs [4].
C-17, C-11, Ring-A 11-Oxooleanolic acid-indole derivatives (Compounds 8, 9) Enhanced anti-inflammatory activity; inhibits NO production in LPS-induced BV2 microglia [6].
Table 2: Standard Protocols for Key Biological Assays
Assay Type Protocol Summary Key Parameters & Positive Controls Citation

| Cytotoxicity (MTT) | - Seed cells in 96-well plates.

  • Treat with compound gradient for 24-72h.
  • Add MTT reagent, incubate.
  • Dissolve formazan crystals (DMSO) and measure absorbance. | - Cell Lines: MCF-7 (breast), A549 (lung), HCT-116 (colon), etc.
  • Control: Use nilotinib or other standard chemotherapeutic agents [1] [3]. | | | Molecular Docking | - Retrieve protein structure (e.g., PDB: 1M17 for EGFR).
  • Prepare protein & ligand files (remove water, add H).
  • Define binding site.
  • Run docking simulation and analyze poses/scores. | - Software: AutoDock Vina, Schrödinger Suite.
  • Validation: Re-dock a known native ligand to validate the protocol [5]. | | | α-Glucosidase Inhibition | - Mix compound with α-glucosidase solution in buffer (pH 6.8).
  • Pre-incubate, then add substrate (p-NPG).
  • Incubate at 37°C, stop reaction (Na2CO3).
  • Measure p-nitrophenol release at 405 nm. | - Report IC₅₀ values.
  • Compound 2a from one study showed IC₅₀ = 59.5 µM [5]. | |

Troubleshooting Common Experimental Issues

  • Issue: Poor solubility of OA or its derivatives in aqueous biological assay buffers. Solution: This is a common challenge with triterpenoids. Consider using a minimal amount of a non-toxic co-solvent like DMSO (final concentration typically ≤0.1%). For in vivo studies, more advanced formulation strategies like nanoparticles or liposomes may be required [7].

  • Issue: Inconsistent biological activity results between batches of synthesized compounds. Solution: Ensure rigorous purification and characterization. Purify compounds using techniques like flash chromatography or preparative HPLC. Confirm the purity and identity of every batch using TLC, NMR, and HRMS before biological testing [5] [4].

  • Issue: Low production yield of OA from plant extraction for use as a starting material. Solution: Explore microbial biosynthesis as a sustainable and efficient alternative. A 2024 study engineered Saccharomyces cerevisiae to produce 4.07 g/L of OA in a 100 L bioreactor by reinforcing key enzymes and optimizing the mevalonate pathway, representing the highest reported yield [8].

References

oleanolic acid vs ursolic acid biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Data and Protocols

For researchers, here is a summary of key experimental findings and methodologies from recent studies.

Oleanolic Acid (OA)
Biological Activity Experimental Model Dosage/Concentration Key Findings & Mechanism Citation
Anti-Psoriatic IMQ-induced psoriasis in BALB/c mice 1%, 5%, 10% topical cream ↓PASI score, ↓epidermal thickness, ↓spleen index, ↓IL-17, IL-23, IL-1β, TNF-α; Targets: MAPK3, STAT3, AR, PPARG [1]
Renal Protection (MsPGN) Anti-Thy1 nephritis rat model; Human mesangial cells (HMCs) 20 mg/kg (i.p.); 20 μM (in vitro) ↓Mesangial cell proliferation, ↓inflammatory response; Mechanism: Binds IL-17RA, inhibits IL-17/ERK/AKT pathway [2]
Cell Migration & Wound Healing Mv1Lu and MDA-MB-231 cell lines In vitro assays Activates EGFR, ERK1/2, JNK1/2; ↑phospho-c-Jun nuclear translocation; dynamizes focal adhesions (↑FAK phosphorylation, paxillin recruitment) [3]
Anti-Aging Replicative & bleomycin-induced senescence in HDF and MEF cells 20 μM for 72 hours ↓SA-β-gal activity, ↓p16 protein, ↓SASP (IL-1β, IL-6, IL-8); Mechanism: Targets IGF-1 to inhibit PI3K/AKT/mTOR pathway [4]
Ursolic Acid (UA)
Biological Activity Experimental Model / Focus Key Findings & Mechanism Citation
Anti-Cancer Review of various cancer cell lines and models Inhibits proliferation, induces apoptosis; Modulates p53, Wnt/β-catenin, NF-κB, and STAT3 pathways [5]
Macrophage Immunomodulation Comprehensive review of macrophage function Inhibits M1 pro-inflammatory polarization; Promotes M2 anti-inflammatory polarization; Inhibits LPS binding to TLR4, suppressing NF-κB and MAPK pathways, reducing TNF-α, IL-1β, IL-6, ROS [6]
Anti-Cancer (Hybrid Derivatives) MCF-7 and MDA-MB-231 breast cancer cell lines Hybrids of UA with uracil/thymine show enhanced cytotoxicity; Mechanism: ↑p53 and Bax levels, ↓Akt kinase, inhibits collagen biosynthesis [7]

Signaling Pathways in Action

The therapeutic effects of OA and UA are mediated through complex signaling networks. The diagrams below illustrate key pathways for anti-inflammatory and anti-cancer activities.

Anti-inflammatory & Immunomodulatory Pathways

This diagram integrates the shared and distinct mechanisms by which OA and UA exert their anti-inflammatory effects, particularly highlighting UA's role in macrophage regulation.

cluster_UA UA-Mediated Immunomodulation LPS LPS / Inflammatory Stimuli TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK InflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-17) NFkB->InflammatoryCytokines MAPK->InflammatoryCytokines Inflammation Inflammatory Response InflammatoryCytokines->Inflammation M1_Macrophage M1 Macrophage (Pro-inflammatory) InflammatoryCytokines->M1_Macrophage Promotes M2_Macrophage M2 Macrophage (Anti-inflammatory) UA Ursolic Acid (UA) UA->M1_Macrophage Inhibits UA->M2_Macrophage Promotes OA Oleanolic Acid (OA) OA_UA_Inhibit Inhibition OA_UA_Inhibit->TLR4  e.g., UA blocks  LPS binding IL17 IL-17 Pathway OA_UA_Inhibit->IL17

This pathway illustrates the potent anti-inflammatory effects of both triterpenoids. A key mechanism, particularly for Ursolic Acid, involves the suppression of the TLR4/NF-κB/MAPK signaling axis, which leads to reduced production of pro-inflammatory cytokines like TNF-α and IL-6 [6]. Furthermore, UA exhibits significant immunomodulatory power by shifting macrophage polarization from the pro-inflammatory M1 state towards the anti-inflammatory, tissue-repairing M2 state [6]. Oleanolic Acid also demonstrates strong anti-inflammatory activity, with recent studies showing it can specifically target the IL-17 signaling pathway, a key driver in autoimmune and inflammatory conditions like psoriasis and mesangial proliferative glomerulonephritis (MsPGN) [1] [2].

Anti-Proliferative & Cell Migration Pathways

This diagram shows how OA and UA interfere with cellular growth and migration, which is crucial for their anti-cancer and wound-healing effects.

GrowthFactor Growth Factor (e.g., IGF-1) Receptor Receptor Tyrosine Kinase (e.g., EGFR, IGF-1R) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellProliferation Cell Proliferation & Tumor Growth AKT->CellProliferation mTOR->CellProliferation cJun c-Jun (Transcription Factor) ERK->cJun ERK->CellProliferation JNK JNK JNK->cJun CellMigration Cell Migration cJun->CellMigration FocalAdhesion Focal Adhesion Dynamics (FAK, Paxillin) cJun->FocalAdhesion Apoptosis Apoptosis OA Oleanolic Acid (OA) OA->AKT Inhibits OA->mTOR Inhibits OA->ERK Inhibits (Proliferation) Activates (Migration) OA->JNK Activates OA->FocalAdhesion Promotes UA Ursolic Acid (UA) UA->CellProliferation Inhibits UA->Apoptosis Induces

This pathway highlights the dual, context-dependent role of these compounds, particularly Oleanolic Acid. On one hand, OA can inhibit key proliferative signals like the IGF-1/PI3K/AKT/mTOR and ERK pathways to suppress cancer cell growth [4]. On the other hand, it can activate JNK/c-Jun signaling and dynamize focal adhesions to promote cell migration, which is beneficial for wound healing [3]. Ursolic Acid consistently demonstrates robust anti-cancer activity by inhibiting proliferation and inducing apoptosis (programmed cell death) in various cancer cell types [5].

Research Implications and Future Directions

The experimental data confirms that OA and UA are versatile scaffolds for drug development. Key future directions include:

  • Overcoming Bioavailability Hurdles: The poor bioavailability of both compounds is a major research focus. Promising strategies include developing nanostructured lipid carriers (NLCs), solid lipid microparticles (SLMs), and structural derivatization to create hybrid molecules with improved properties [5] [6] [7].
  • Expanding Clinical Applications: While OA is already used for liver conditions in China [8], strong preclinical evidence supports further investigation into its use for psoriasis, kidney disease, and age-related conditions [1] [2] [4]. UA's profound immunomodulatory effects warrant its development for chronic inflammatory and autoimmune diseases [6].
  • Mechanistic Deep Dive: The interplay between the different pathways (e.g., cross-talk between IGF-1, IL-17, and macrophage polarization) is an area ripe for further exploration to fully understand their therapeutic potential.

References

Comparative Analysis of Oleanolic Acid's Docking & Experimental Validation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes findings from recent molecular docking studies and their experimental validation for Oleanolic Acid and its derivatives across different disease models.

Study Focus / Disease Model Key Target Proteins Identified Docking Software & Validation Method Reported Binding Affinity (kcal/mol) Experimental Validation Summary
Psoriasis [1] MAPK3, STAT3, AR, PPARG [1] Network pharmacology, Molecular Docking [1] Good affinity reported (specific values not provided) [1] In vivo (mouse model): OA cream (1-10%) reduced PASI scores, epidermal thickness, and levels of IL-17, IL-23, IL-1β, TNF-α [1].
Oral Squamous Cell Carcinoma (OSCC) [2] HSP90AA1, STAT3, PI3KR1, NFKB1 [2] Molecular docking & dynamics simulations [2] Strong binding confirmed [2] In vitro (cell lines): OA inhibited cell viability, induced apoptosis, and downregulated HSP90AA1, STAT3, and PI3KR1 proteins [2].
Cancer (EGFR targeting) [3] EGFR (1M17) [3] Molecular docking simulations [3] Strong interactions with LYS 721 and ASP 831 [3] In vitro (cell lines): Derivative Compound 6 showed IC~50~ in micromolar range and favorable selectivity index [3].

Detailed Experimental Protocols

Based on the analyzed studies, here are the detailed methodologies for key experiments cited in the tables.

Protocol 1: In Vivo Validation in a Psoriasis Mouse Model [1]

This protocol evaluates the therapeutic efficacy of a topical OA formulation.

  • Animal Model Establishment: Female BALB/c mice (6-8 weeks old) are used. Hair is shaved from their backs, and a psoriasis-like lesion is induced by daily application of Imiquimod (IMQ) cream (62.5 mg/day) on the shaved area for 7 consecutive days.
  • Treatment Groups: Mice are randomly divided into groups (e.g., control, IMQ-only, positive control, and various concentrations of OA cream such as 1%, 5%, and 10%).
  • Topical Application: Two hours after IMQ application, the respective treatments (OA creams, vehicle, or positive control) are topically applied to the same area.
  • Therapeutic Assessment:
    • PASI Scoring: Throughout the experiment, the severity of psoriasis is scored based on erythema, scaling, and thickness (scale 0-4).
    • Histological Analysis: On day 7, skin tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). Epidermal thickness is measured, and a Baker score is assigned to evaluate histopathological conditions.
    • Cytokine Measurement: Blood serum is collected, and levels of inflammatory cytokines (e.g., IL-17, IL-23, IL-1β, TNF-α) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Protocol 2: In Vitro Validation for Anticancer Effects [2] [3]

This protocol assesses the cytotoxic potential and mechanism of OA and its derivatives.

  • Cell Culture: Relevant cancer cell lines (e.g., oral squamous carcinoma cells for OSCC studies) are cultured in appropriate media under standard conditions (37°C, 5% CO₂).
  • Compound Treatment: Cells are treated with a range of concentrations of OA or its derivatives (e.g., from micromolar to nanomolar) for a specified period (e.g., 24, 48, or 72 hours). A control group receives only the vehicle (e.g., DMSO).
  • Viability and Proliferation Assay:
    • Cell Viability: Measured using assays like MTT or CCK-8, which determine metabolic activity. Results are used to calculate the half-maximal inhibitory concentration (IC~50~).
    • Clonogenic Assay: Cells are treated and allowed to grow for a longer period to form colonies, testing the ability of a single cell to proliferate indefinitely. The number of colonies is counted to assess long-term cytotoxic effects.
  • Apoptosis Assay: The induction of programmed cell death is analyzed using flow cytometry after staining with Annexin V and propidium iodide (PI).
  • Protein Expression Analysis:
    • Western Blotting: Treated and control cells are lysed, proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against target proteins (e.g., HSP90AA1, STAT3, PI3KR1). This confirms the downregulation of proteins predicted by docking studies.

OA's Signaling Pathway in OSCC

The following diagram illustrates the core signaling pathway through which Oleanolic Acid exerts its anticancer effects in Oral Squamous Cell Carcinoma (OSCC), as identified through network pharmacology and experimental validation [2]. This pathway highlights key proteins that OA targets.

cluster_pathway Key OSCC Signaling Pathway OA Oleanolic Acid (OA) STAT3 STAT3 OA->STAT3 Downregulates HSP90AA1 HSP90AA1 OA->HSP90AA1 Downregulates NFKB1 NFKB1 OA->NFKB1 Downregulates PIK3R1 PIK3R1 OA->PIK3R1 Downregulates PI3KR1 PI3KR1 , shape=box, style=filled, fillcolor= , shape=box, style=filled, fillcolor= ProSurvival ↑ Cell Proliferation ↓ Apoptosis STAT3->ProSurvival HSP90AA1->STAT3 Stabilizes NFKB1->ProSurvival CancerPhenotype Cancer Cell Survival & Growth ProSurvival->CancerPhenotype PIK3R1->ProSurvival

The diagram shows that OA directly interacts with and downregulates key hub proteins like HSP90AA1, STAT3, PI3KR1, and NFKB1 [2]. The inhibition of these targets disrupts pro-survival signaling, leading to reduced cell proliferation, induction of apoptosis, and ultimately, the inhibition of cancer cell growth and survival, as confirmed by experimental data [2].

Interpretation of Key Findings

  • Multi-Target Mechanism: The data consistently shows that OA is a multi-target agent. It does not bind to a single protein but modulates several key players in disease-related pathways (e.g., STAT3 in both psoriasis and cancer) [1] [2]. This polypharmacology is a common characteristic of many natural products.
  • From Prediction to Confirmation: The workflow of network pharmacology → molecular docking → experimental validation is highly effective. Predictions made in silico (e.g., OA binding to STAT3) were successfully confirmed in wet-lab experiments (e.g., downregulation of STAT3 protein in cancer cells) [2]. This demonstrates the reliability of computational tools in guiding drug discovery.
  • Derivatives Enhance Efficacy: The study on OA lactones indicates that chemical modification of the native OA structure can yield derivatives with significantly improved potency and a favorable selectivity index, making them more promising as drug candidates [3].

References

oleanolic acid network pharmacology experimental validation

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Research Approaches

The table below summarizes the network pharmacology and experimental validation approaches from three different studies, highlighting the core methodologies you can adapt for evaluating Oleanolic Acid.

Aspect Oleanolic Acid (OSCC) [1] Bushao Tiaozhi Capsule (Hyperlipidemia) [2] Jin Gu Lian Capsule (Rheumatoid Arthritis) [3]
Research Focus Anticancer effects & mechanism in oral cancer [1] Bioactive compounds & mechanism for hyperlipidemia [2] Anti-inflammatory & immunoregulatory mechanisms for rheumatoid arthritis [3]
Bioinformatics & Target Prediction SwissTargetPrediction, SuperPred, GeneCards [1] TCMSP, literature mining, CTD, GeneCards [2] TCMSP, TargetNet, SwissTargetPrediction, DrugBank, CTD [3]
Key Hub Targets Identified HSP90AA1, STAT3, HSP90AB1, PI3KR1, NFKB1 [1] IL-6, TNF, VEGFA, CASP3 [2] IL1B, JUN, CXCL1, CXCL2, STAT1, PTGS2, RELA [3]
Key Pathways Identified Not specified in detail (KEGG analysis performed) [1] MAPK, AGE-RAGE, IL-17, TNF signaling pathways [2] IL-17/NF-κB signaling pathway [3]
Experimental Validation Methods Cell viability, colony formation, apoptosis assays, Western blot (HSP90AA1, STAT3, PI3KR1) [1] In vivo mouse model, serum lipid level analysis (TC, TG, HDL-C, LDL-C), RT-qPCR [2] In vivo collagen-induced arthritis model, ELISA, Immunohistochemistry (IL-17A, NF-κB p65) [3]

Detailed Experimental Protocols

For the Oleanolic Acid study on OSCC, the experimental validation involved several key steps [1]:

  • Cell Viability and Colony Formation: OA's effect on OSCC cell lines was assessed using assays like MTT or CCK-8 to measure cell viability and clonogenic assays to measure long-term proliferative capacity. These tests confirmed OA inhibited growth in a dose-dependent manner.
  • Apoptosis Analysis: Induction of programmed cell death (apoptosis) was evaluated, likely through flow cytometry techniques (e.g., Annexin V/PI staining), showing OA triggers apoptosis in OSCC cells.
  • Western Blot Analysis: This technique confirmed the downregulation of key hub proteins (HSP90AA1, STAT3, and PI3KR1) at the protein level, validating predictions from the network pharmacology analysis.

Visualizing the Workflow

The following diagram illustrates the general integrated workflow of network pharmacology and experimental validation, as applied in the Oleanolic Acid study. You can use this as a template for your own projects.

OA_Workflow cluster_pharma Network Pharmacology & Bioinformatics cluster_exp Experimental Validation PK Pharmacokinetic Screening (ADME) TargetP Target Prediction (SwissTargetPrediction) PK->TargetP Network Network Construction (PPI, GO/KEGG) TargetP->Network DiseaseT Disease Target Collection (GeneCards) DiseaseT->Network Hub Hub Target & Pathway Identification Network->Hub Docking Molecular Docking & Dynamics Hub->Docking InVitro In Vitro Assays (Cell viability, Apoptosis) Docking->InVitro Western Protein Analysis (Western Blot) Docking->Western InVivo In Vivo Models Docking->InVivo InVitro->Western

This workflow demonstrates the standard pipeline, which you can adapt by incorporating specific comparative elements between different compounds or analytical methods.

A Guide for Your Comparative Analysis

To create a robust comparison guide for Oleanolic Acid, consider these steps:

  • Define Comparison Dimensions: Systematically compare Oleanolic Acid with other triterpenoids (like ursolic acid) or derivatives across different diseases (e.g., liver cancer vs. oral cancer). Key dimensions include the number and identity of overlapping targets, the significance of enriched pathways, and the results of experimental validation.
  • Leverage Public Databases: Use the databases mentioned in these studies (like TCMSP, GeneCards, CTD, and STRING) to build and analyze your own networks for Oleanolic Acid and its alternatives [1] [2] [3].
  • Standardize Experimental Design: For a fair comparison, use consistent experimental models and protocols. For instance, validate the effects of Oleanolic Acid and a comparator compound on the same set of hub targets (e.g., STAT3, IL-6) in the same cell line or disease model.
  • Quantify Results Rigorously: Ensure all experimental data, such as IC50 values from viability assays, fold-changes in protein expression, and statistical significance, are collected and presented in a standardized table format for clear comparison.

References

Oleanolic Acid Derivatives Potency Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key derivatives and their experimental bioactivity data, providing a comparative overview for researchers.

Derivative Name Core Structural Modification Biological Activity & Model System Potency (IC₅₀ / EC₅₀) Reference Compound & Potency Key Experimental Findings & Proposed Mechanism
CDDO-Me (Bardoxolone methyl) [1] [2] [3] Introduction of cyano and two keto groups, C-28 methyl ester [1] Anti-cancer / Anti-inflammatory (Clinical trials) [2] [3] N/A (Over 200,000x more potent than OA in initial assays) [1] Oleanolic Acid Activates Nrf2 pathway; inhibits NF-κB signaling; multifunctional agent [3].
Lactone 6 [4] C-12 carbonyl, C-17 carboxyl group involved in lactone formation [4] Cytotoxicity (In vitro cancer cell lines) [4] < 5 µM (IC₅₀) [4] Oleanolic Acid Molecular docking showed strong interactions with EGFR tyrosine kinase domain (e.g., LYS 721, ASP 831) [4].
Derivative A5 [5] C-3 substituted benzyl amide [5] Anti-influenza A virus (IAV) / In vitro and in vivo [5] 0.96 µM (IC₅₀, polymerase inhibition); 0.60 - 1.83 µM (EC₅₀, antiviral) [5] Oseltamivir Disrupts PAC–PB1N protein interaction in viral RNA polymerase; synergizes with oseltamivir; attenuates virus-induced cytokine response [5].
SZC014 [6] Synthetic derivative [6] Anti-breast cancer (In vitro) [6] Stronger viability reduction than OA [6] Oleanolic Acid Induces G1 phase cell cycle arrest, apoptosis (↑Bax/Bcl-2, ↑PARP cleavage); inhibits Akt/NF-κB pathways [6].
3-Hydroxyiminoolean-12-en-28-oic acid morpholide [3] C-3 oxime, C-28 morpholide [3] Anti-cancer / In vitro [3] Highly active [3] Oleanolic Acid An OA oxime; enhances anti-cancer activity of standard NSAIDs; targets Nrf2 and NF-κB signaling [3].
11-Oxooleanolic acid derivatives [7] C-11 keto group [7] Anti-inflammatory (LPS-activated BV2 microglia cells) [7] Stronger effects than OA [7] Oleanolic Acid Suppresses NO and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α); increases anti-inflammatory IL-10 [7].

Experimental Protocols for Key Assays

For scientists seeking to replicate or design studies, here are methodologies commonly used to generate the data above.

  • Cytotoxicity/Cell Viability (MTT Assay) [8] [6]: Cells are seeded in 96-well plates and treated with compounds for 24-72 hours. MTT reagent is added and converted to purple formazan by living cells. The formazan is solubilized, and absorbance is measured at 570 nm. Cell viability is calculated as a percentage of the untreated control, and IC₅₀ values are determined via non-linear regression analysis [8] [6].

  • Anti-viral Activity (Plaque Reduction Assay) [5]: Cell monolayers are infected with virus pre-incubated with serial compound dilutions. After adsorption, an overlay medium is added. Plaques are counted following incubation and staining. The EC₅₀ (concentration reducing 50% of plaques) is calculated. Cytotoxicity is assessed in parallel to determine Selectivity Index (SI = CC₅₀ / EC₅₀) [5].

  • Anti-inflammatory Activity (NO and Cytokine Inhibition in LPS model) [7]: Macrophage or microglial cells are pre-treated with compounds, then stimulated with LPS. Nitric oxide (NO) production is measured in culture supernatant using the Griess reaction. Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using ELISA kits [7].

  • Molecular Docking (Target Interaction Analysis) [4]: The 3D structure of target protein is obtained from PDB. The ligand structure is optimized and converted to a suitable format. Docking simulations are performed using software to predict binding pose and affinity. Key interactions (H-bonds, hydrophobic, ionic) with specific amino acid residues are analyzed [4].

Structure-Activity Relationship (SAR) Insights

Understanding how chemical modifications enhance potency is crucial for rational drug design.

  • Modifying the C-28 Carboxyl Group: Esterification or amidation significantly enhances antitumor activity [7] [3]. Converting to a methyl ester (CDDO-Me) or morpholide greatly increases potency [1] [3].
  • Introducing Electrophilic Moieties: Adding α-cyano-α,β-unsaturated carbonyl systems (as in CDDO) creates powerful Michael acceptors. These groups react with nucleophilic cysteine residues on Keap1, leading to potent Nrf2 activation [6] [3].
  • Functionalizing the C-3 Hydroxyl Group: Oxidation to a ketone or formation of oximes can boost activity [9] [3]. Introducing specific side chains at C-3 can modulate solubility, membrane permeability, and interaction with target proteins [8].
  • Modifying the C-ring and C-12 Position: Introducing a carbonyl group at C-12 is highly favorable for cytotoxic activity [4]. This modification is present in the highly active CDDO series and lactone derivatives [1] [4].

Mechanism of Action: Nrf2/NF-κB Pathways

The most potent OA derivatives often act as multifunctional agents, modulating interconnected signaling pathways. The following diagram illustrates the core mechanism shared by potent derivatives like CDDO-Me.

architecture OA Potent OA Derivative (e.g., CDDO-Me) Keap1 Keap1 Protein OA->Keap1  Binds & Inactivates IKK IKK Complex OA->IKK  Inhibits Nrf2 Nrf2 Transcription Factor Keap1->Nrf2  Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE  Translocates to  Nucleus & Binds Cytoprotection Cytoprotective & Antioxidant Genes ARE->Cytoprotection IkB IkB Inhibitor IKK->IkB  Fails to Degrade NFkB NF-κB Transcription Factor IkB->NFkB  Sequesters in  Cytoplasm Inflammation Pro-inflammatory Genes (COX-2, IL-6, TNF-α) NFkB->Inflammation  Reduced  Transcription

This diagram shows the dual-pathway mechanism: potent OA derivatives simultaneously activate the Nrf2-mediated antioxidant response and inhibit the NF-κB-driven inflammatory response [3]. This multifunctional action is a key reason for their enhanced efficacy over the parent OA.

Research Implications and Future Directions

The data indicates that strategic chemical modification transforms OA from a mildly active compound into a source of potent, drug-like candidates.

  • Enhanced Potency and Selectivity: Derivatives like SZC014 show greater specificity for cancer cells than OA [6]. Structural optimization improves the therapeutic window.
  • Overcoming Limitations: Semisynthetic derivatives address OA's poor aqueous solubility and low oral bioavailability, enabling clinical translation [1] [2].
  • Synergistic Potential: Combining OA derivatives with existing drugs (e.g., A5 with oseltamivir) can yield synergistic effects, overcoming drug resistance [5].

Future work should focus on further ADMETox optimization, developing targeted delivery systems, and exploring combination therapies for complex diseases like cancer and neurodegenerative disorders [4] [3].

References

OA's Bioavailability Challenges: In Vitro & In Vivo Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core experimental data that reveals the disconnect between OA's in vitro activity and its in vivo performance.

Aspect In Vitro / Preclinical Findings In Vivo Correlation & Challenges Key Supporting Evidence
Solubility Inherently very low aqueous solubility; falls into Biopharmaceutical Classification System (BCS) Class IV (low solubility, low permeability) [1]. Limits absorption from the gastrointestinal tract, leading to low systemic exposure [1] [2]. Free OA showed no measurable solubility in PBS or water, while formulated OA in Solid Lipid Nanoparticles (SLNs) showed an 88-fold improvement in solubility at intestinal pH (6.8) [1].
Permeability Caco-2 cell studies classify OA as a low-permeability compound, suggesting passive diffusion is inefficient [3]. Contributes to poor absorption in the intestine, a major factor for its low bioavailability [3]. A solidified phospholipid complex (OPCH) increased OA's absorption in rat intestinal perfusion studies by 1.6-2.6 fold by improving permeability [2].
Metabolic Stability Incubation with rat liver microsomes shows OA is metabolically unstable [3]. Undergoes extensive first-pass metabolism by cytochrome P450 (CYP) enzymes, particularly CYP3A, in the intestine and liver [2]. Co-administration of ketoconazole (a CYP3A inhibitor) with a novel OA formulation increased the maximum plasma concentration (Cmax) and overall exposure (AUC) in rats by 2.2-fold and 2.7-fold, respectively [2].
Oral Bioavailability Demonstrates potent bioactivities (anti-inflammatory, anti-diabetic, hepatoprotective) in numerous in vitro cell-based assays [4] [5]. Very low absolute oral bioavailability, measured at 0.7% in rats, severely limiting the translation of its in vitro efficacy to in vivo and clinical settings [3]. A linear relationship between dose and plasma concentration (dose-linear pharmacokinetics) was observed after oral administration in rats, but systemic exposure remained very low [3].

Formulation Strategies to Bridge the Gap

To overcome these challenges, advanced formulation strategies are being employed. The experimental data for the most promising approaches is summarized below.

Strategy Formulation Description Key Experimental Protocols & Outcomes Effect on Bioavailability
Lipid-Based Nanoparticles Solid Lipid Nanoparticles (SLNs): OA encapsulated in a solid lipid core (e.g., Glyceryl behenate) stabilized with surfactants (e.g., Polysorbate 80) [1]. Protocol: Prepared via emulsion solvent evaporation. Characterized for particle size, PDI, zeta potential, and encapsulation efficiency (EE%). Outcome: Optimized OA-SLNs had a particle size of ~313 nm, PDI of 0.157, and EE% of 86.54%. In vitro release in simulated intestinal fluid (SIF, pH 6.8) showed a significant increase in OA release within 300 minutes compared to the free drug [1]. SLNs enhance solubility and drug release, suggesting a promising strategy for improving oral bioavailability and therapeutic efficacy [1].
Phospholipid Complexes Solidified Phospholipid Complex (OPCH): OA is complexed with phospholipids to form a amphiphilic complex, which is then solidified with an inert carrier like hydroxyapatite (HA) to improve flowability [2]. Protocol: Complex formation confirmed by DSC, PXRD, and IR. Outcome: Increased water solubility by 15.3-fold and n-octanol solubility by 3.19-fold versus pure OA. The cumulative dissolution rate at 2h was 2.23-fold higher than that of pure OA [2]. The complex improves both solubility and permeability. When combined with a CYP inhibitor, it led to a 2.7-fold increase in AUC in rats [2].

Experimental Workflow for IVIVC Assessment

For researchers aiming to establish an In Vitro-In Vivo Correlation (IVIVC) for a new OA formulation, the following workflow outlines the key steps, integrating the methodologies discussed.

cluster_in_vitro Key In Vitro Tests cluster_in_vivo In Vivo Study (Rodent Model) start Start: OA Formulation R&D in_vitro In Vitro Characterization start->in_vitro correl IVIVC Modeling in_vitro->correl Predict sol Solubility & Dissolution (in PBS pH 6.8, SIF) in_vitro->sol in_vivo In Vivo Pharmacokinetics admin Oral Administration in_vivo->admin pk PK Parameter Analysis (Cmax, AUC, Tmax, F%) correl->pk Validate perm Permeability Assay (Caco-2 cell model) sol->perm metab Metabolic Stability (Liver microsomes) perm->metab char Physicochemical Characterization (PS, PDI, ZP, EE%) metab->char char->in_vivo admin->pk pk->correl

Key Pathways in OA's Activity and Metabolism

Understanding the biological pathways targeted by OA and the metabolic pathways that limit its bioavailability is crucial for a holistic IVIVC. The following diagram integrates these aspects.

cluster_mechanism Key Mechanisms of Action cluster_metabolism Metabolic & Bioavailability Barriers OA Oleanolic Acid (OA) NFkB Inhibition of NF-κB OA->NFkB Suppresses STAT3 Inhibition of STAT3 OA->STAT3 Suppresses MAPK Modulation of MAPK (PI3K/AKT, p38) OA->MAPK Modulates Nrf2 Activation of Nrf2 OA->Nrf2 Activates AChE AChE Inhibition OA->AChE Inhibits Sol Low Solubility (BCS Class IV) OA->Sol Perm Low Permeability (Passive Diffusion) OA->Perm CYP CYP Metabolism (e.g., CYP3A) OA->CYP Effects Therapeutic Effects: • Anti-inflammatory • Anti-diabetic • Hepatoprotective • Neuroprotective NFkB->Effects STAT3->Effects MAPK->Effects Nrf2->Effects AChE->Effects F Low Oral Bioavailability (F=0.7%) Sol->F Perm->F CYP->F

Conclusion and Research Implications

The experimental data clearly shows that the promising in vitro bioactivity of Oleanolic acid is not translated in vivo due to its fundamental physicochemical and metabolic properties.

  • For formulation scientists, the most viable path forward involves dual or multi-pronged strategies. A successful formulation must simultaneously address solubility (e.g., via SLNs or phospholipid complexes) and permeability, while also considering the inhibition of first-pass metabolism to significantly boost systemic exposure [1] [2].
  • For pharmacologists and pre-clinical researchers, it is critical to evaluate new OA formulations using the integrated in vitro and in vivo workflow presented above. Relying solely on in vitro activity assays without considering absorption and metabolism data will lead to a poor predictive value for therapeutic efficacy.

References

oleanolic acid synthetic vs natural comparison

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data & Protocols

To support the comparisons in the table, here is a summary of key experimental findings and the methodologies used to obtain them.

Cytotoxicity Assay (MTT Assay)

This is a standard method for evaluating a compound's ability to inhibit cell proliferation (cytotoxicity) [1].

  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against various cancer cell lines.
  • Basic Protocol: Cells are seeded in multi-well plates and allowed to adhere. The test compounds are added at varying concentrations and incubated for a set period (e.g., 24-72 hours). MTT solution is added, which is metabolized by living cells to a purple formazan product. The absorbance of this product is measured, and the IC₅₀ value is calculated [1].

The table below shows sample data from such an assay, illustrating the superior potency of synthetic derivatives.

Compound Panc1 (Pancreatic Cancer) IC₅₀ (µM) A549 (Lung Cancer) IC₅₀ (µM) Hela (Cervical Cancer) IC₅₀ (µM) LO2 (Normal Liver) IC₅₀ (µM)
Natural Oleanolic Acid >200 [1] >200 [1] >200 [1] 140.1 [1]
OA-Dithiocarbamate Conjugate (3e) 15.7 [1] 42.5 [1] 11.6 [1] 62.8 [1]
5-Fluorouracil (Control Drug) 160.0 [1] 125.3 [1] 130.4 [1] 108.9 [1]

Note: A lower IC₅₀ value indicates greater potency. The data shows that synthetic compound 3e is dramatically more effective than natural OA against cancer cells and has a better safety margin against normal cells (higher IC₅₀ on LO2) than the control drug 5-Fluorouracil [1].

Flow Cytometry for Cell Cycle & Apoptosis

This technique is used to analyze the distribution of cells in different phases of the cell cycle and to quantify apoptosis (programmed cell death) [2].

  • Purpose: To understand the mechanism of cell death induced by OA and its derivatives.
  • Basic Protocol: After treatment with the test compound, cells are harvested, fixed, and stained with a fluorescent DNA-binding dye like Propidium Iodide (PI). The cells are then passed through a flow cytometer, which measures the fluorescence intensity of each cell. The data can be analyzed to determine the percentage of cells in sub-G1 (apoptotic), G1, S, and G2/M phases of the cell cycle [2].
  • Example Finding: A 2024 study on a synthetic OA hybrid (compound 9a) demonstrated that it induces apoptosis and causes cell cycle arrest in the G0/G1 phase in Jurkat cells (a leukemia cell line) [2].

Molecular Mechanisms and Signaling

The enhanced activity of synthetic OA derivatives stems from their ability to more effectively target key cellular signaling pathways. The following diagram illustrates the primary mechanisms by which Oleanolic Acid and its derivatives exert their anti-cancer and anti-inflammatory effects.

G OA Oleanolic Acid & Derivatives NFkB Inhibition of NF-κB OA->NFkB  Suppresses STAT3 Inhibition of STAT3 OA->STAT3  Suppresses Nrf2 Activation of Nrf2 OA->Nrf2  Activates TopoI Inhibition of Topoisomerase I OA->TopoI  Inhibits [2] Cytokines Reduction of Pro-inflammatory Cytokines NFkB->Cytokines  Leads to Apoptosis Induction of Apoptosis STAT3->Apoptosis  Promotes Antioxidants Increase in Antioxidant Production Nrf2->Antioxidants  Induces DNADamage Induction of Genotoxicity TopoI->DNADamage  Causes [2] DNADamage->Apoptosis  Triggers [2]

Research Implications and Conclusion

From a drug development perspective, the choice between natural and synthetic OA is strategic:

  • Natural Oleanolic Acid is best regarded as a versatile lead compound or a nutraceutical. Its broad but moderate activity and favorable safety profile make it a valuable starting point for chemical modification and a candidate for studies where multi-target, mild modulation is desired [3] [4].
  • Synthetic Derivatives are optimized drug candidates. They are designed for precision and power. The research clearly demonstrates that synthetic efforts are successful in creating molecules with vastly improved potency and the ability to hit specific, high-value targets in diseases like cancer, making them suitable for advanced preclinical and clinical development [2] [5] [1].

References

Oleanolic Acid Anti-Obesity Mechanisms: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary anti-obesity mechanisms of Oleanolic Acid, the key experimental findings, and the models used for validation, providing a clear comparison for research and development purposes.

Mechanism of Action Key Targets/Pathways Involved Experimental Models Used Summary of Key Findings
Regulation of Lipid Metabolism & Adipogenesis PPARγ, C/EBP-β, SREBP-1c, PPARα, CPT1A [1] [2] [3] HFD-fed mice; HepG2 cells treated with oleic/palmitic acid [2] Reduces lipid accumulation in liver cells; downregulates key adipogenic and lipogenic transcription factors; increases fatty acid oxidation [2] [3].
Suppression of Appetite TGR5, cAMP, AgRP, NPY [4] C57BL/6J mice fed a basal diet supplemented with OA [4] Dietary OA supplementation significantly reduced cumulative feed intake over 4 weeks by activating the TGR5/cAMP pathway in the hypothalamus [4].
Attenuation of Obesity-Related Inflammation M1/M2 macrophage polarization, MAPK signaling, NLRP3 inflammasome, ROS, VDAC [5] HFD-fed obese C57BL/6J mice; RAW264.7 macrophages [5] Reduces ATM infiltration, shifts ATM polarization from pro-inflammatory M1 to anti-inflammatory M2, and inhibits inflammatory pathways [5].
Inhibition of Protein Degradation in Muscle PI3K/Akt signaling, MuRF1, Atrogin1 [6] HFD-fed obese mice; C2C12 myoblasts treated with dexamethasone [6] Counters obesity-induced skeletal muscle atrophy by activating protein synthesis pathway and suppressing expression of atrophy-related genes [6].
Modulation of Fat Preference & Taste CD36 (in taste perception) [7] HFD-fed mice [7] Improves the altered oro-sensory perception of dietary lipids in obese mice, potentially reducing fat intake [7].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed overview of the key experimental methodologies used in the cited studies.

In Vivo Animal Models
  • Obesity Induction: The most common model involves feeding C57BL/6J mice a high-fat diet (HFD), typically with 60% of calories from fat, for a period of 8 to 16 weeks to induce obesity and insulin resistance [6] [5].
  • OA Treatment: OA is typically administered after obesity is established, via daily intragastric gavage or through dietary supplementation. Doses used in these studies often range from 25 to 50 mg/kg body weight per day, for a duration of 4 to 6 weeks [6] [5].
  • Key Endpoint Measurements:
    • Body weight and fat mass: Measured throughout the study; tissues like epididymal white adipose tissue (eWAT) are weighed post-sacrifice [5].
    • Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT): Performed to assess insulin sensitivity [5].
    • Serum Analysis: Levels of triglycerides (TG), total cholesterol (TC), and inflammatory cytokines (e.g., TNF-α, IL-6) are measured using commercial ELISA or assay kits [2] [5].
    • Tissue Analysis: Liver, adipose, and muscle tissues are collected for histology (e.g., Oil Red O for lipids, H&E for morphology) and molecular biology analyses [2] [6].
In Vitro Cell Cultures
  • HepG2 Cells (Human liver cancer cell line): Used to model hepatic steatosis.
    • Lipid Accumulation Induction: Cells are treated with a mixture of oleic acid and palmitic acid (e.g., 600 μM, 2:1 ratio) for 24 hours [2].
    • OA Treatment: Cells are then treated with varying concentrations of OA (e.g., 100 and 150 μM) for another 24 hours [2].
    • Analysis: Lipid accumulation is visualized with Oil Red O staining, and intracellular TG and TC content is quantified. Protein and mRNA levels of targets like PPARγ are analyzed via western blot and RT-qPCR [2].
  • RAW 264.7 Macrophages / Bone Marrow-Derived Macrophages (BMDMs): Used to study inflammation.
    • Inflammation Induction: Cells are stimulated with IFN-γ (e.g., 20 ng/mL) and LPS (e.g., 100 ng/mL) to promote M1 pro-inflammatory polarization [5].
    • OA Treatment: Cells are co-treated with OA.
    • Analysis: Expression of M1 (iNOS, TNF-α, IL-6) and M2 (ARG1, MRC1, IL-10) markers is assessed. Pathways like MAPK (p38, JNK, ERK) phosphorylation and NLRP3 inflammasome activation are examined via western blot. ROS production is measured using fluorescent probes [5].
  • C2C12 Myoblasts (Mouse skeletal muscle cell line): Used to study muscle atrophy.
    • Atrophy Induction: Cells are treated with dexamethasone (Dex, e.g., 50 μM) to simulate atrophy [6].
    • OA Treatment: Cells are co-treated with OA (e.g., 60 μM).
    • Analysis: Cell proliferation is assessed with CCK-8 and EdU staining. Protein synthesis and degradation markers (p-Akt/Akt, MuRF1, Atrogin1) are analyzed by western blot and RT-qPCR [6].

Signaling Pathway Diagrams

The following diagrams illustrate the two well-validated molecular pathways through which oleanolic acid exerts its anti-obesity effects.

Diagram 1: OA in Lipid Metabolism & Adipogenesis via PPARγ

This diagram shows how OA modulates the PPARγ pathway to reduce lipid synthesis and accumulation.

OA Oleanolic Acid (OA) PPARg PPARγ OA->PPARg Downregulates CEBPb C/EBP-β OA->CEBPb Downregulates SREBP1c SREBP-1c OA->SREBP1c Downregulates Adipogenesis Adipogenesis PPARg->Adipogenesis CEBPb->Adipogenesis Lipogenesis Lipogenesis SREBP1c->Lipogenesis LipidAcc Lipid Accumulation Adipogenesis->LipidAcc Lipogenesis->LipidAcc

Diagram 2: OA in Appetite Suppression via the TGR5/cAMP Pathway

This diagram outlines the mechanism by OA activates TGR5 in the brain to reduce appetite.

OA2 Oleanolic Acid (OA) TGR5 TGR5 Receptor OA2->TGR5 Activates cAMP ↑ cAMP levels TGR5->cAMP Stimulates AgRP AgRP cAMP->AgRP Suppresses NPY NPY cAMP->NPY Suppresses Appetite Appetite AgRP->Appetite Promotes NPY->Appetite Promotes

Research Implications & Conclusion

The experimental data confirms that oleanolic acid is a multi-target natural product with significant potential for obesity treatment. Its ability to simultaneously address lipid metabolism dysregulation, chronic inflammation, and excessive calorie intake makes it a promising candidate for further drug development.

For research and development:

  • Lead Compound Optimization: OA's structure serves as a foundation for developing more potent synthetic analogs.
  • Combination Therapy Potential: Its multi-target action suggests OA could be effective in combination with drugs having complementary mechanisms.
  • Translational Research Focus: Future work should prioritize pharmacokinetic optimization to improve its bioavailability and rigorous long-term toxicity studies to confirm its safety profile.

References

oleanolic acid hepatoprotective efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action: Protection vs. Toxicity

Oleanolic acid's dual role is governed by its impact on different cellular signaling pathways.

Figure 1: Oleanolic Acid's Dual Signaling Pathways. The hepatoprotective effects (green) are primarily observed with low doses and short-term administration, while hepatotoxic effects (red) are associated with high doses and long-term use.

Key Experimental Models and Protocols

To evaluate oleanolic acid's effects, researchers use standardized animal models and protocols. Key methodologies are summarized below.

Model Purpose Common Model/Inducer Typical OA Administration Primary Readouts

| Acute Liver Injury | Concanavalin A (ConA) [1] Carbon Tetrachloride (CCl₄) [2] Acetaminophen [2] | 20-80 mg/kg, subcutaneous, for 3 days prior to injury [1] | Serum ALT/AST levels [1], Histopathology (H&E staining) [1], Inflammatory cytokines (TNF-α, IL-6, IL-1β) [1] | | Chronic Toxicity / Fibrosis | Long-term oral administration (itself) [3] | 100-300 μmol/kg, daily oral gavage, for 14 weeks [3] | Serum biochemistry (ALT, ALP, Bilirubin) [3], Histopathology (H&E, Masson, Sirius red staining) [3], Gene expression (qPCR for Nrf2, TGF-β, bile acid genes) [3] | | Metabolic Liver Disease | High-Fat Diet (HFD) [4] | Varies; often oral administration | Body weight, lipid parameters, PPAR signaling pathway analysis [4] |

G Start Animal Model Selection (e.g., Mice, Rats) Group1 Control Group (Vehicle) Start->Group1 Group2 Liver Injury Group (e.g., ConA, CCl₄) Start->Group2 Group3 OA Pretreatment + Injury Group Start->Group3 Injury_Induction Liver Injury Induction Group1->Injury_Induction Group2->Injury_Induction OA_Admin OA Administration (Variable dose, route, duration) Group3->OA_Admin OA_Admin->Injury_Induction Sample_Collection Sample Collection (Serum, Liver Tissue) Injury_Induction->Sample_Collection Analysis Analysis: - Biochemistry (ALT/AST) - Histopathology - Molecular (qPCR, Western Blot) Sample_Collection->Analysis

Figure 2: Generalized Workflow for Evaluating OA Hepatoprotection. This flowchart outlines a common experimental design used to assess the protective effects of OA against acute liver injury.

Key Insights for Research and Development

  • The Dose and Duration are Critical: The same compound can be either protective or toxic based on regimen [5]. Short-term, preconditioning protocols often show efficacy, while long-term administration poses significant toxicity risks [3] [1].
  • Mechanistic Balance is Key: The transition from protection to toxicity involves a shift from Nrf2-mediated cytoprotection to TGF-β-driven fibrosis and disrupted bile acid homeostasis [3]. Monitoring these pathways is essential.
  • Consider Structural Derivatives: The poor solubility and dose-limiting toxicity of native OA drive research into synthetic derivatives to improve therapeutic window [6] [7] [8].

References

oleanolic acid isoform selectivity profiling

Author: Smolecule Technical Support Team. Date: February 2026

Key Molecular Targets of Oleanolic Acid

OA exerts its effects by interacting with a wide array of molecular targets. The following table summarizes some of the most significant ones identified through network pharmacology and experimental studies.

Target/Pathway Component Biological Role/Function Evidence Type
PPARG (Percxisome Proliferator-Activated Receptor Gamma) Key regulator of adipogenesis, lipid metabolism, and glucose homeostasis; central to metabolic syndrome and obesity [1] [2]. Network Pharmacology, In Vivo Validation
STAT3 (Signal Transducer and Activator of Transcription 3) Involved in cell proliferation, survival, and inflammation; implicated in cancer and psoriasis [3] [2] [4]. Network Pharmacology, Experimental Studies
NF-κB (Nuclear Factor Kappa B) Master regulator of inflammation, cell survival, and proliferation; targeted in cancer, inflammatory and skin diseases [3] [2] [4]. Experimental Studies
MAPK3 (Mitogen-Activated Protein Kinase 3) Part of MAPK signaling cascade; influences cell proliferation, differentiation, and stress response [1] [2]. Network Pharmacology, Molecular Docking
Akt (Protein Kinase B) Key node in PI3K/Akt signaling pathway; regulates metabolism, proliferation, and apoptosis [3] [4]. Experimental Studies
Nrf2 (Nuclear factor erythroid 2-related factor 2) Master regulator of antioxidant response; contributes to hepatoprotective and cytoprotective effects [5] [6] [4]. Experimental Studies

Experimental Insights into Selectivity and Mechanisms

While a unified selectivity profile is not available, several studies provide insights into how OA and its derivatives interact with specific targets.

  • Breast Cancer Pathways: In breast cancer, derivatives like Saikosaponin A (SSa) and SZC014 inhibit metastasis and cell migration by influencing the JAK/STAT, Akt, and NF-κB pathways [3]. SZC014 specifically induces apoptosis by increasing the Bax/Bcl2 ratio and suppressing procaspase 3 and 9 [3].
  • PPAR Signaling Pathway: A pivotal study integrating network pharmacology and animal experiments identified the PPAR signaling pathway as a core mechanism in OA's anti-obesity effects. The core target PPARG was validated through molecular docking and in vivo studies, showing that OA has a good binding potential with this nuclear receptor [1].
  • Inflammation and Skin Diseases: For psoriasis, network pharmacology predictions and in vivo tests suggest OA's effects are mediated through targets like STAT3, MAPK3, and PPARG, involving pathways such as Th17 cell differentiation and the PPAR signaling pathway [2] [7].

To clarify the complex interactions within one of these key pathways, the diagram below illustrates the PPAR signaling pathway, which was validated in anti-obesity research.

G OA Oleanolic Acid (OA) PPAR PPARG (Nuclear Receptor) OA->PPAR Binds & Modulates RXR RXR (Retinoid X Receptor) PPAR->RXR Forms Heterodimer PPRE PPRE (DNA Response Element) RXR:e->PPRE:w Complex Binds to Gene_Reg Gene Transcription Regulation PPRE->Gene_Reg Effects Anti-obesity Effects • Improved lipid metabolism • Enhanced glucose tolerance Gene_Reg->Effects

Methodologies for Profiling and Validation

The search results highlight several techniques used to elucidate OA's mechanism of action, which could inform your own experimental protocols.

  • Network Pharmacology Analysis: This is a common first step to predict potential targets. The typical workflow involves:

    • Target Prediction: Using databases like SwissTargetPrediction to identify potential protein targets of OA [1] [2].
    • Disease Association: Retrieving known disease-related targets from databases like GeneCards and OMIM [1] [2].
    • Enrichment Analysis: Using GO (Gene Ontology) and KEGG (Kyoto Encyclopedia of Genes and Genomes) analyses to identify over-represented biological processes and signaling pathways among the overlapping targets [1] [2].
  • Molecular Docking and Dynamics Simulations: These computational methods are used to validate the interaction between OA and core targets (e.g., PPARG, STAT3). The binding energy and stability of the complex are calculated to assess the likelihood of a meaningful interaction [1] [8].

  • In Vivo Experimental Validation: Predictions from computational models are often tested in animal studies. For example, the anti-obesity effect of OA and its action on the PPARG target were confirmed in a mouse model of high-fat-diet-induced obesity [1]. Similarly, the anti-psoriatic effect was validated in an IMQ-induced mouse model, assessing outcomes through PASI scoring and histological analysis [2] [7].

Research Recommendations

Given the absence of a direct isoform selectivity profile in the public literature, you may need to generate this data through targeted experiments. The following approaches are suggested:

  • Focus on High-Value Target Families: Prioritize testing against isoforms within families where OA is known to have activity, such as PPARs (α, γ, δ), STATs, and cytochrome P450 enzymes.
  • Employ Standard Binding Assays: Utilize techniques like Surface Plasmon Resonance (SPR) or fluorescence polarization (FP) assays to quantitatively measure binding affinity and kinetics of OA for purified isoform proteins.
  • Conduct Functional Cellular Assays: Perform reporter gene assays or measure downstream biomarkers in cell lines engineered to express specific isoforms to confirm functional selectivity.

References

oleanolic acid PPAR binding affinity studies

Author: Smolecule Technical Support Team. Date: February 2026

OA Binding Affinity for PPARs

Study Focus Key Targets Binding Affinity / Findings Experimental Methods
Psoriasis Treatment [1] PPARG, STAT3, MAPK3, AR Good binding affinity predicted via molecular docking. Network Pharmacology, Molecular Docking, In vivo mouse model (IMQ-induced psoriasis), PASI scoring, histology, ELISA.
Obesity Treatment [2] PPARG, PPARA, MAPK3, NR3C1, PTGS2 Spontaneous binding to all 9 core targets with binding energy < -20 kJ/mol; binding stability confirmed via molecular dynamics simulation (RMSD, Rg). Animal studies confirmed PPARG as a central target. Network Pharmacology, Molecular Docking, Molecular Dynamics Simulation, In vivo mouse model (high-fat diet induced obesity).

Experimental Protocol Details

The quantitative data in the table above is derived from robust experimental workflows. Here is a detailed breakdown of the key methodologies cited.

Network Pharmacology & Molecular Docking

This methodology was used to predict OA's mechanism of action and binding affinity in both cited studies [1] [2].

  • Target Prediction: OA's chemical structure was submitted to target prediction databases like SwissTargetPrediction to generate a list of potential protein targets [1] [2].
  • Disease Target Identification: Targets related to the disease (psoriasis or obesity) were collected from databases like GeneCards and DisGeNET [1] [2].
  • Intersection and Network Analysis: The overlapping targets between OA and the disease were identified and used to construct Protein-Protein Interaction (PPI) networks. Core targets were selected based on their connectivity within the network [1] [2].
  • Molecular Docking: The 3D structure of OA was docked into the binding site of the core target proteins (e.g., PPARG) using software such as AutoDock Vina. The interaction is evaluated by the binding energy (ΔG), where a more negative value indicates a more stable and favorable binding [2].
  • Validation: The docking protocol's precision is often validated by re-docking a native ligand and calculating the Root Mean Square Deviation (RMSD). An RMSD < 2.0 Å indicates good reliability [2].
In Vivo Animal Model Validation

These studies provided experimental confirmation of OA's therapeutic effect and its interaction with predicted pathways like PPAR [1] [2].

  • Model Establishment:
    • Psoriasis Model: BALB/c mice had psoriasis-like inflammation induced by topical application of Imiquimod (IMQ) [1].
    • Obesity Model: Mice were fed a high-fat diet (HFD) to induce obesity [2].
  • Treatment: Model animals were treated with OA (e.g., as a topical cream for psoriasis or oral administration for obesity) at various concentrations, alongside control groups [1] [2].
  • Efficacy Assessment:
    • PASI Score: For psoriasis, disease severity (erythema, scaling, thickness) was scored clinically [1].
    • Histological Analysis: Skin or tissue samples were stained with H&E to examine pathological changes (e.g., epidermal thickness, Baker score) [1].
    • ELISA: Serum levels of inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) were measured to quantify systemic inflammation [1].
  • Pathway Confirmation: The significance of the PPAR pathway was confirmed in the obesity study by analyzing the expression of the core target PPARG in animal tissues [2].

PPAR Signaling Pathway Diagram

The diagram below illustrates how Oleanolic Acid is predicted to influence the PPAR signaling pathway, based on the network pharmacology and experimental findings.

cluster_pathway PPAR Signaling Pathway & Biological Outcomes cluster_outcomes Therapeutic Effects (Validated in Models) OA OA PPAR PPAR OA->PPAR Binds to PPARγ / PPARα RXR RXR PPAR->RXR Forms Heterodimer PPRE PPAR Response Element (PPRE) RXR->PPRE Binds to DNA GeneReg Gene Regulation PPRE->GeneReg AntiInflamm Anti-inflammatory (↓ IL-17, IL-23, TNF-α) GeneReg->AntiInflamm MetabolicReg Improved Metabolic Regulation GeneReg->MetabolicReg AntiProlifer Inhibition of Keratinocyte Proliferation GeneReg->AntiProlifer

This diagram illustrates the proposed mechanism: OA binds to PPARγ, the complex then dimerizes with RXR and binds to specific DNA sequences (PPRE) to regulate genes responsible for its observed anti-psoriatic and anti-obesity effects [1] [2].

Research Summary

To summarize the current state of knowledge:

  • Strong Computational Evidence: Multiple, independent network pharmacology and molecular docking studies consistently predict that OA has a good binding affinity for PPARγ, with spontaneous binding energies reported [1] [2].
  • Emerging Experimental Validation: These computational predictions are bolstered by animal studies showing that OA exerts therapeutic effects (in psoriasis and obesity) that are mechanistically linked to the PPAR signaling pathway. The obesity study specifically confirmed PPARG as a central target in vivo [2].
  • Comparison Context: While the data is compelling, direct head-to-head comparisons of OA's binding affinity against synthetic PPAR agonists or other natural products are not fully detailed in the available results. The current evidence firmly positions OA as a natural ligand with moderate to good affinity for PPARγ, meriting further investigation.

References

oleanolic acid clinical efficacy evidence

Author: Smolecule Technical Support Team. Date: February 2026

Anticancer Evidence & Mechanisms

Oleanolic acid exhibits anticancer effects by modulating multiple cellular signaling pathways. The table below summarizes key molecular targets and the derivatives being investigated.

Cancer Type Key Molecular Targets & Mechanisms Tested Compound(s) Evidence Level
Breast Cancer Induces apoptosis via ROS production; inhibits metastasis by blocking EGFR/STAT3/Sox-2 pathways [1]. CDDO-Im, SZC014, AH-Me [1] [2] Preclinical (in vitro, in vivo)
Hepatocellular (Liver) Cancer Upregulates tumor protein p53 and COX-2, activating mitochondrial apoptotic pathway [3]. OA, CDDO-Ea [3] [1] Preclinical (in vitro, in vivo)
Pancreatic Cancer Prolongs survival in transgenic mouse models [2]. CDDO-Me [2] Preclinical (in vivo)
Multiple Myeloma Induces synergistic anti-cancer activity with bortezomib, overcoming drug resistance [2]. CDDO-Im [2] Preclinical (in vitro)
Melanoma Triggers apoptosis via the NF-κB pathway [1]. OA [1] Preclinical (in vitro)
Non-Small Cell Lung Cancer Targets p62 protein and mitophagy [1]. OA, Ursolic Acid [1] Preclinical (in vitro)

The anticancer effects are mediated through a complex network of signaling pathways, which can be visualized as follows:

G cluster_paths Key Pathways Modulated cluster_effects Biological Effects OA Oleanolic Acid (OA) P1 PI3K/Akt/mTOR OA->P1 P2 NF-κB OA->P2 P3 STAT3 OA->P3 P4 MAPK (ERK/JNK/p38) OA->P4 E1 Apoptosis (Caspase activation, ↑Bax/Bcl-2) P1->E1 Inhibits P2->E1 Inhibits E3 Inhibition of Metastasis & Angiogenesis P2->E3 Inhibits P3->E3 Inhibits P4->E1 Induces E4 ROS Production P4->E4 Induces E2 Cell Cycle Arrest (G1 Phase) E4->E1

Therapeutic Potential Beyond Oncology

OA's therapeutic benefits extend to metabolic, inflammatory, and infectious diseases, with one derivative achieving FDA approval for a non-oncological condition.

Therapeutic Area Key Findings & Mechanisms Tested Compound(s) Evidence Level / Status
Obesity & Metabolic Health Activates PPAR signaling pathway; improves glucose tolerance, reduces visceral fat [4]. OA [4] Preclinical (in vivo), Network Pharmacology
Ulcerative Colitis Anti-inflammatory effects; preserves intestinal barrier; modulates gut microbiota via PI3K-AKT/MAPK pathways [5]. OAG (OA glycoside) [5] Preclinical (in vivo)
Viral Infections Inhibits influenza A virus RNA polymerase; synergizes with oseltamivir [6]. A5 (OA benzyl amide) [6] Preclinical (in vivo)
Neurodegenerative Disease Activates Nrf2 to combat oxidative stress [7]. Omaveloxolone [7] FDA Approved (Friedreich's ataxia)
General Inflammation Suppresses pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and mediators (COX-2, iNOS) [7]. OA, 11-Oxooleanolic acid derivatives [7] Preclinical (in vitro, in vivo)

Key Experimental Models & Methodologies

The evidence for OA's efficacy is generated through standardized experimental models. Here are the protocols for key areas:

  • In Vitro Anticancer Activity: Cell Lines Used: Human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer) [3] [1]. Protocol: Cells are treated with varying concentrations of OA or its derivatives. Cell viability is measured via MTT or CCK-8 assay after 24-72 hours. Apoptosis is detected by Annexin V/PI staining and Western blotting for caspase-3/9 and PARP cleavage. Mechanisms are investigated using Western blot, RT-PCR, and immunofluorescence to analyze protein and gene expression in key pathways [1].

  • In Vivo Anticancer Efficacy: Animal Models: Xenograft models (immunodeficient mice implanted with human cancer cells) or transgenic mouse models (e.g., for pancreatic cancer) [2]. Protocol: Mice are randomly grouped after tumor inoculation. The test compound (e.g., CDDO-Me) is administered via oral gavage or intraperitoneal injection. Tumor volume and body weight are monitored regularly. At the endpoint, tumors are excised and weighed, and tissue samples are analyzed by immunohistochemistry and histopathology [2].

  • Anti-Obesity & Metabolic Studies: Animal Model: High-fat diet (HFD)-induced obesity in C57BL/6 mice [4]. Protocol: Mice are fed an HFD for 8-12 weeks to induce obesity, followed by co-administration of OA for several weeks. Body weight and food intake are tracked. Glucose and insulin tolerance tests (GTT, ITT) are performed. Serum lipids, hormones (leptin, insulin), and tissues (liver, fat) are collected for biochemical and gene expression analysis (e.g., PPARγ) [4].

  • Drug Delivery & Bioavailability Enhancement: Challenge: Native OA has low water solubility and poor permeability, limiting its efficacy [8] [3]. Solutions:

    • Chemical Derivatization: Synthesizing more potent analogs like CDDO-Me and CDDO-Im, which are hundreds of thousands of times more potent than OA [9] [3].
    • Novel Delivery Systems: Complexing OA with cell-penetrating peptides (CPPs) like peptide p10 to enhance cellular uptake [8].
    • Nanotechnology: Developing nano-formulations (e.g., Nano-OA) to improve solubility and target delivery [1] [4].

Clinical and Preclinical Status Overview

The transition from promising preclinical results to established clinical use is an ongoing process. The following chart summarizes the development status across major disease areas.

G cluster_diseases Therapeutic Area Preclinical Preclinical Research (IN VITRO / IN VIVO) Clinical Clinical Trials (PHASE I/II) Approved FDA Approved C Various Cancers C->Preclinical C->Clinical  Some Derivatives M Obesity / Metabolic Disease M->Preclinical I Inflammation / Colitis I->Preclinical V Viral Infections V->Preclinical N Neurodegeneration N->Approved

Conclusion and Research Outlook

  • Strong Preclinical Foundation: OA demonstrates multi-targeted efficacy in various disease models, particularly in cancer, through the modulation of critical signaling pathways [9] [10] [1].
  • Clinical Translation in Progress: While the core compound OA is used in China for liver conditions [10], its more potent synthetic derivatives (e.g., CDDO series) are under Phase I clinical evaluation for cancer [9] [2]. The FDA approval of omaveloxolone for a neurodegenerative disease marks a significant milestone for this class of compounds [7].
  • Key Research Focus: Future work should prioritize overcoming the inherent bioavailability challenges of OA through advanced formulation strategies [8] and further validating the efficacy and safety of its most promising derivatives in human trials.

References

×

XLogP3

7.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

454.34469533 Da

Monoisotopic Mass

454.34469533 Da

Heavy Atom Count

33

Appearance

Powder

UNII

JV79HC9A5B

Wikipedia

3-Oxo-olean-12-en-28-oic acid

Dates

Last modified: 09-12-2023
[1]. Giner-Larza EM et al.Oleanonic acid, a 3-oxotriterpene from Pistacia, inhibits leukotriene synthesis and has anti-inflammatory activity.Eur J Pharmacol.Sep 28;428(1):137-43.doi:10.1016/S0014-2999(01)01290-0(2001)


[2]. Fabio Mengoni.Anti-HIV Activity of Oleanolic Acid on Infected Human Mononuclear Cells.Planta Med 68(2): 111-114.DOI: 10.1055/s-2002-20256(2002)

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